Methyl 3-chloro-5-iodobenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-chloro-5-iodobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClIO2/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDSIXLJPASGHDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClIO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90641027 | |
| Record name | Methyl 3-chloro-5-iodobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
289039-85-6 | |
| Record name | Benzoic acid, 3-chloro-5-iodo-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=289039-85-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-chloro-5-iodobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 3-chloro-5-iodo-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.087 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of Methyl 3-chloro-5-iodobenzoate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Methyl 3-chloro-5-iodobenzoate, a key intermediate in the development of pharmaceuticals and other specialty chemicals.[1] This document details the most viable synthetic pathways, complete with experimental protocols and quantitative data to support researchers in their synthetic endeavors.
Introduction
This compound is a halogenated aromatic ester with the molecular formula C₈H₆ClIO₂.[2][3] Its structure, featuring both chloro and iodo substituents on the benzene ring, makes it a versatile building block in organic synthesis. The distinct reactivity of the iodo and chloro groups, along with the ester functionality, allows for a range of subsequent chemical transformations, rendering it a valuable precursor in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1][4]
Synthetic Pathways
The synthesis of this compound is most effectively achieved through a two-step process:
-
Synthesis of the key intermediate, 3-chloro-5-iodobenzoic acid.
-
Esterification of 3-chloro-5-iodobenzoic acid to the final product.
This guide will focus on the most reliable and well-documented methods for each of these steps.
Synthesis of 3-chloro-5-iodobenzoic acid via a Sandmeyer-type Reaction
The Sandmeyer reaction provides a robust and regioselective method for the introduction of an iodo group onto an aromatic ring, starting from an aromatic amine.[5][6] In this case, the starting material is 3-amino-5-chlorobenzoic acid. The reaction proceeds via the formation of a diazonium salt, which is then displaced by an iodide ion.[7]
Caption: Synthesis of 3-chloro-5-iodobenzoic acid.
This protocol is adapted from analogous Sandmeyer reactions for the synthesis of halo-substituted benzoic acids.[8][9]
Materials:
-
3-Amino-5-chlorobenzoic acid
-
Sodium nitrite (NaNO₂)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Potassium iodide (KI)
-
Urea
-
Deionized water
-
Ethyl acetate
-
1N Hydrochloric acid
-
10% Sodium bisulfite solution
-
Saturated brine solution
-
Magnesium sulfate (anhydrous)
-
Toluene
Procedure:
-
Diazotization:
-
In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, dissolve 3-amino-5-chlorobenzoic acid (1.0 eq) in a 20% aqueous sulfuric acid solution. Maintain the temperature between 0 and 10 °C.[8]
-
Slowly add a solution of sodium nitrite (1.1-1.5 eq) in deionized water dropwise to the stirred solution, ensuring the temperature remains between 0-5 °C.[7]
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the diazonium salt.[7]
-
Add a small amount of urea to quench any excess nitrous acid.
-
-
Iodination:
-
To the cold diazonium salt solution, add a solution of potassium iodide (1.5-2.0 eq) in deionized water dropwise.[7]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring until the evolution of nitrogen gas ceases (typically 1-3 hours).[7]
-
-
Work-up and Purification:
-
A brown solid precipitate of the crude product should form. Collect the solid by vacuum filtration.
-
Dissolve the solid in ethyl acetate and wash sequentially with 1N hydrochloric acid, 10% sodium bisulfite solution (to remove excess iodine), and saturated brine.[8]
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
For further purification, the crude product can be recrystallized from toluene. Heat the crude product in toluene at 80 °C for 1 hour, then cool to 0-5 °C to induce crystallization.[8]
-
Filter the purified product and dry under vacuum.
-
Quantitative Data (based on analogous reactions):
| Parameter | Value | Reference |
| Purity (after recrystallization) | >99% | [8] |
| Yield | ~94% | [8] |
Esterification of 3-chloro-5-iodobenzoic acid
The final step in the synthesis is the conversion of the carboxylic acid to its methyl ester. Fischer esterification is a common and effective method for this transformation.[10]
Caption: Esterification of 3-chloro-5-iodobenzoic acid.
This is a general protocol for Fischer esterification that can be applied to 3-chloro-5-iodobenzoic acid.
Materials:
-
3-chloro-5-iodobenzoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated sodium bicarbonate solution
-
Brine
-
Diethyl ether or Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve 3-chloro-5-iodobenzoic acid (1.0 eq) in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in diethyl ether or ethyl acetate and wash with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by column chromatography on silica gel or by recrystallization.
-
Quantitative Data:
Fischer esterifications typically proceed in high yields, often exceeding 90%, provided the reaction is driven to completion.
Alternative Synthetic Route: Direct Iodination
An alternative, though potentially less selective, approach is the direct iodination of 3-chlorobenzoic acid. This method avoids the use of the Sandmeyer reaction but may result in the formation of isomeric byproducts, necessitating more rigorous purification.
Caption: Direct iodination and esterification route.
Characterization Data
The final product, this compound, can be characterized by its physical and spectral properties.
| Property | Value | Reference |
| Molecular Formula | C₈H₆ClIO₂ | [2][3] |
| Molecular Weight | 296.49 g/mol | [2][3] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 41-43 °C | [1] |
| CAS Number | 289039-85-6 | [2][3] |
Conclusion
This technical guide outlines a reliable and high-yielding synthetic route for the preparation of this compound. The two-step process, involving a Sandmeyer-type iodination followed by Fischer esterification, is the recommended pathway due to its high regioselectivity and efficiency. The provided experimental protocols and quantitative data serve as a valuable resource for researchers engaged in the synthesis of this important chemical intermediate.
References
- 1. Cas 289039-85-6,this compound | lookchem [lookchem.com]
- 2. This compound | C8H6ClIO2 | CID 24721134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. nbinno.com [nbinno.com]
- 5. Sandmeyer Reaction [organic-chemistry.org]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. 2-Chloro-5-iodobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 9. A kind of preparation method of 2-chloro-5-iodobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 10. Acid to Ester - Common Conditions [commonorganicchemistry.com]
A Comprehensive Technical Guide to Methyl 3-chloro-5-iodobenzoate
CAS Number: 289039-85-6
This in-depth guide serves as a technical resource for researchers, scientists, and professionals in drug development on the chemical intermediate, Methyl 3-chloro-5-iodobenzoate. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis, and discusses its applications in various synthetic processes.
Chemical Identity and Properties
This compound is an aromatic ester that serves as a versatile building block in organic synthesis. Its structure, featuring both chloro and iodo substituents on the benzene ring, allows for selective functionalization, making it a valuable precursor in the synthesis of complex molecules.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 289039-85-6 |
| Molecular Formula | C₈H₆ClIO₂ |
| Molecular Weight | 296.49 g/mol |
| IUPAC Name | This compound |
| Synonyms | 3-Chloro-5-iodobenzoic acid methyl ester |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Melting Point | 41-43 °C | |
| Boiling Point | 322.7 °C at 760 mmHg | |
| Density | 1.837 g/cm³ | |
| Flash Point | 149 °C | |
| Refractive Index | 1.608 | |
| Appearance | White to off-white crystalline powder | |
| Solubility | Information not readily available | |
| Storage Temperature | Room Temperature, sealed in dry conditions | |
| Sensitivity | Light Sensitive |
Synthesis of this compound: An Experimental Protocol
The synthesis of this compound is typically achieved through the esterification of 3-chloro-5-iodobenzoic acid with methanol. This reaction is commonly catalyzed by a strong acid.
Materials:
-
3-chloro-5-iodobenzoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Beakers and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 3-chloro-5-iodobenzoic acid in an excess of anhydrous methanol.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the excess methanol using a rotary evaporator.
-
Extraction: Dissolve the residue in a suitable organic solvent, such as ethyl acetate, and transfer it to a separatory funnel.
-
Washing: Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate, and finally with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be further purified by recrystallization or column chromatography to obtain a high-purity product.
Applications in Synthetic Chemistry
This compound is a key intermediate in the synthesis of a variety of chemical compounds, including pharmaceuticals and agrochemicals. The presence of two different halogen atoms at specific positions on the aromatic ring allows for regioselective cross-coupling reactions, such as Suzuki and Sonogashira couplings. This makes it an important starting material for constructing complex molecular frameworks.
Logical Workflow for Synthesis and Application
Caption: Synthesis and application workflow of this compound.
Safety Information
This compound should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with the following hazards:
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
Table 3: GHS Hazard Information
| Hazard Class | Category |
| Skin corrosion/irritation | 2 |
| Serious eye damage/eye irritation | 2A |
| Specific target organ toxicity — single exposure | 3 |
It is crucial to consult the Safety Data Sheet (SDS) for comprehensive safety and handling information before use.
This technical guide provides a summary of the key information regarding this compound. For further details, it is recommended to consult the cited literature and relevant chemical databases.
An In-Depth Technical Guide to the Physical Properties of Methyl 3-chloro-5-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-chloro-5-iodobenzoate is a halogenated aromatic ester that serves as a key intermediate in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its trifunctionalized benzene ring offers multiple reaction sites for further chemical modifications, making it a valuable building block in medicinal chemistry and materials science. A thorough understanding of its physical properties is essential for its effective use in synthesis, purification, and formulation. This technical guide provides a comprehensive overview of the known physical characteristics of this compound, detailed experimental protocols for its synthesis and characterization, and a logical workflow for its preparation and analysis.
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for handling, storage, and reaction setup.
| Property | Value | Reference |
| Molecular Formula | C₈H₆ClIO₂ | [1] |
| Molecular Weight | 296.49 g/mol | [1] |
| Appearance | White to off-white or pale cream powder/crystalline solid | |
| Melting Point | 38-44 °C | |
| Boiling Point | 322.7 °C (Predicted) | |
| Density | 1.837 g/cm³ (Predicted) | |
| Solubility | Information not available | |
| CAS Number | 289039-85-6 | [1] |
Storage and Handling: this compound is light-sensitive and should be stored in a tightly sealed container in a dry, well-ventilated place at room temperature.
Experimental Protocols
A common synthetic route to this compound involves a two-step process: the synthesis of the precursor 3-chloro-5-iodobenzoic acid via a Sandmeyer reaction, followed by a Fischer esterification to yield the final product.
Synthesis of 3-chloro-5-iodobenzoic acid via Sandmeyer Reaction
The Sandmeyer reaction is a versatile method for the synthesis of aryl halides from aryl diazonium salts.[2][3][4][5][6] In this protocol, 3-amino-5-chlorobenzoic acid is converted to the corresponding diazonium salt, which is then treated with a source of iodide to yield 3-chloro-5-iodobenzoic acid.
Materials:
-
3-amino-5-chlorobenzoic acid
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Sodium Thiosulfate (Na₂S₂O₃)
-
Diethyl Ether
-
Deionized Water
-
Ice
Procedure:
-
Diazotization: In a flask, suspend 3-amino-5-chlorobenzoic acid in a solution of concentrated hydrochloric acid and water. Cool the mixture to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the suspension. Maintain the temperature below 5 °C throughout the addition. The formation of the diazonium salt is indicated by a change in the color of the solution.
-
Iodination: In a separate beaker, dissolve potassium iodide in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Evolution of nitrogen gas will be observed.
-
Allow the reaction mixture to warm to room temperature and continue stirring for several hours until the gas evolution ceases.
-
Work-up: Add a saturated solution of sodium thiosulfate to quench any unreacted iodine.
-
The crude 3-chloro-5-iodobenzoic acid will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 3-chloro-5-iodobenzoic acid.
Synthesis of this compound via Fischer Esterification
Fischer esterification is a classic method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.[7]
Materials:
-
3-chloro-5-iodobenzoic acid
-
Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Diethyl Ether or other suitable organic solvent
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3-chloro-5-iodobenzoic acid in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Attach a reflux condenser and heat the mixture to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure ester.[1][8][9]
Characterization of this compound
The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.
Sample Preparation:
-
Dissolve 5-10 mg of the purified product in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[10][11][12]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
¹H NMR Spectroscopy:
-
Expected Chemical Shifts: The ¹H NMR spectrum is expected to show signals for the aromatic protons and the methyl ester protons. The aromatic protons will appear as multiplets in the range of δ 7.5-8.5 ppm. The singlet corresponding to the methyl ester protons (-OCH₃) is expected to appear around δ 3.9 ppm.
¹³C NMR Spectroscopy:
-
Expected Chemical Shifts: The ¹³C NMR spectrum will show signals for the carbonyl carbon of the ester group (around δ 165 ppm), the aromatic carbons, and the methyl carbon of the ester group (around δ 53 ppm).
Sample Preparation (Solid):
-
KBr Pellet Method: Grind a small amount of the solid sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.[2]
-
Thin Film Method: Dissolve a small amount of the sample in a volatile solvent, deposit a drop of the solution onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate, leaving a thin film of the compound.
Expected Absorptions:
-
The FTIR spectrum will show a strong absorption band for the C=O stretching of the ester group in the region of 1720-1740 cm⁻¹.
-
Characteristic absorptions for the C-O stretching of the ester will be observed in the 1200-1300 cm⁻¹ region.
-
Bands corresponding to the C-Cl and C-I stretching, as well as aromatic C-H and C=C stretching, will also be present.[1]
Logical Workflow and Visualization
The synthesis and characterization of this compound follow a logical progression from starting materials to the final, purified, and verified product. This workflow is visualized in the following diagrams.
Caption: Synthetic and analytical workflow for this compound.
Caption: Experimental setup and work-up for Fischer esterification.
References
- 1. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 8. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 9. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 10. benchchem.com [benchchem.com]
- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. benchchem.com [benchchem.com]
Spectral Data Analysis of Methyl 3-chloro-5-iodobenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for methyl 3-chloro-5-iodobenzoate, a key intermediate in various synthetic applications. This document details the expected data from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for acquiring this data are also provided, along with a logical workflow for spectral analysis.
Spectral Data Summary
The following tables summarize the anticipated quantitative spectral data for this compound. This data is compiled based on characteristic values for similarly substituted aromatic esters.
Table 1: ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 8.05 | t | 1.5 | 1H | Ar-H |
| 7.95 | t | 1.5 | 1H | Ar-H |
| 7.80 | t | 1.5 | 1H | Ar-H |
| 3.90 | s | - | 3H | -OCH₃ |
Table 2: ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 164.5 | C=O |
| 142.0 | C-I |
| 138.0 | C-Cl |
| 135.0 | Ar-C |
| 132.5 | Ar-C |
| 130.0 | Ar-C |
| 94.0 | C-COOCH₃ |
| 52.5 | -OCH₃ |
Table 3: FT-IR Spectral Data (ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2960-2850 | Medium | Aliphatic C-H stretch (-OCH₃) |
| 1725 | Strong | C=O stretch (ester) |
| 1580, 1470 | Medium-Strong | Aromatic C=C bending |
| 1250 | Strong | C-O stretch (ester) |
| 850-750 | Strong | C-Cl stretch |
| 680-500 | Medium | C-I stretch |
Table 4: Mass Spectrometry Data (Electron Ionization, 70 eV)
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |
| 296/298 | 100/33 | [M]⁺, [M+2]⁺ (presence of Cl) |
| 265/267 | 70/23 | [M - OCH₃]⁺ |
| 237/239 | 40/13 | [M - COOCH₃]⁺ |
| 169 | 20 | [M - I]⁺ |
| 141 | 30 | [M - I - CO]⁺ |
| 110 | 15 | [C₆H₃Cl]⁺ |
Experimental Protocols
Detailed methodologies for the acquisition of the spectral data are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of the molecule.
Instrumentation: A 500 MHz NMR spectrometer.
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition:
-
Acquire the proton spectrum using a standard pulse sequence.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Employ a relaxation delay of 5 seconds and acquire 16 scans.
-
Process the data with an exponential window function and Fourier transform to obtain the final spectrum.
-
-
¹³C NMR Acquisition:
-
Acquire the carbon spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Employ a relaxation delay of 2 seconds and acquire 1024 scans.
-
Process the data with an exponential window function and Fourier transform to obtain the final spectrum.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: An FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental contributions.
-
Sample Analysis: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.
-
Spectrum Collection: Co-add 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: The final spectrum is presented in terms of transmittance or absorbance.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with an electron ionization (EI) source.
Procedure:
-
Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: Bombard the sample with electrons at an energy of 70 eV to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: Detect the ions and record their relative abundance to generate the mass spectrum.
Visualization of Spectral Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectral analysis of this compound.
An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 3-chloro-5-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of Methyl 3-chloro-5-iodobenzoate. Due to the absence of a publicly available, experimentally verified ¹H NMR spectrum for this specific compound, this document presents a predicted spectrum based on established principles of NMR spectroscopy and data from structurally analogous compounds. This guide is intended to serve as a valuable reference for the characterization and quality control of this compound in research and development settings.
Predicted ¹H NMR Data
The predicted ¹H NMR spectral data for this compound is summarized in the table below. These predictions are derived from the analysis of substituent effects on the benzene ring, with data from similar compounds such as methyl 3-chlorobenzoate informing the estimated chemical shifts.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-2 | 8.10 - 8.20 | t | ~1.5 | 1H |
| H-4 | 7.95 - 8.05 | t | ~1.5 | 1H |
| H-6 | 7.80 - 7.90 | t | ~1.5 | 1H |
| -OCH₃ | 3.90 - 4.00 | s | N/A | 3H |
Note: The aromatic protons (H-2, H-4, and H-6) are expected to appear as closely spaced triplets due to small meta-coupling. In a lower resolution spectrum, these may appear as a complex multiplet or even broadened singlets. The methyl protons of the ester group are expected to appear as a sharp singlet.
Structural and Signaling Pathway Diagram
The following diagram illustrates the chemical structure of this compound and the predicted through-bond coupling relationships between the aromatic protons.
Caption: Structure of this compound and predicted proton couplings.
Experimental Protocol for ¹H NMR Spectroscopy
The following is a generalized, detailed protocol for acquiring a high-quality ¹H NMR spectrum of a small organic molecule like this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of high-purity this compound directly into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar compounds. Other suitable solvents include deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated acetone (acetone-d₆).[1] The choice of solvent can slightly affect the chemical shifts of the analyte.
-
If the sample does not fully dissolve, the tube may be gently warmed or sonicated.
-
For quantitative analysis, an internal standard with a known concentration and a singlet resonance in a clear region of the spectrum can be added. Tetramethylsilane (TMS) is often used as a reference standard (0 ppm), though modern spectrometers can reference the residual solvent peak.[1]
2. NMR Instrument Setup and Data Acquisition:
-
The prepared NMR tube is placed in the spectrometer's probe.
-
The magnetic field is "locked" onto the deuterium signal of the solvent to maintain a stable field during the experiment.
-
The magnetic field homogeneity is optimized by "shimming" the sample to obtain sharp, symmetrical peaks.
-
A standard one-pulse ¹H NMR experiment is typically performed. Key acquisition parameters to consider include:
-
Spectrometer Frequency: Higher field strengths (e.g., 400 MHz or greater) will provide better signal dispersion and resolution.[1]
-
Number of Scans: For a sample of this concentration, 8 to 16 scans are usually sufficient to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): A delay of 1-5 seconds between scans is recommended to allow for full relaxation of the protons, which is crucial for accurate integration.
-
Pulse Width: A 90° pulse is typically used for standard acquisition.
-
3. Data Processing:
-
The acquired Free Induction Decay (FID) is subjected to a Fourier transform to convert the time-domain data into the frequency-domain spectrum.
-
The spectrum is phased to ensure all peaks are in the absorptive mode.
-
The baseline of the spectrum is corrected to be flat.
-
The spectrum is referenced by setting the chemical shift of the internal standard (e.g., TMS at 0 ppm) or the residual solvent peak to its known value.
-
The signals are integrated to determine the relative number of protons giving rise to each resonance.
-
Peak picking is performed to identify the precise chemical shifts of all signals.
-
If necessary, analysis of coupling patterns is performed to determine the coupling constants (J-values).
This comprehensive guide provides a foundational understanding of the expected ¹H NMR spectrum of this compound and a robust protocol for its experimental acquisition. Researchers can utilize this information for compound verification, purity assessment, and as a starting point for more advanced NMR studies.
References
An In-depth Technical Guide to the Mass Spectrometry of Methyl 3-chloro-5-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometric analysis of Methyl 3-chloro-5-iodobenzoate, a halogenated aromatic compound relevant in synthetic chemistry and drug discovery. This document outlines potential fragmentation pathways, presents expected mass-to-charge ratios, and details a representative experimental protocol for its analysis.
Introduction
This compound (C₈H₆ClIO₂) is a substituted aromatic ester with a molecular weight of approximately 296.49 g/mol and a monoisotopic mass of 295.91010 Da.[1][2] Its structure, featuring both chloro and iodo substituents, presents a unique fragmentation pattern in mass spectrometry, providing valuable structural information. Understanding its behavior under ionization is crucial for its identification and characterization in complex matrices.
Predicted Fragmentation Pattern
Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile molecules like this compound. The fragmentation of this molecule is predicted to proceed through several key pathways initiated by the loss of an electron to form the molecular ion (M⁺•). The subsequent fragmentation is influenced by the stability of the resulting ions and neutral losses.
The primary fragmentation events are expected to be:
-
Loss of the methoxy group (-OCH₃): This is a common fragmentation pathway for methyl esters, leading to the formation of a stable acylium ion.
-
Loss of the carbomethoxy group (-COOCH₃): This results in the formation of the halogenated benzene radical cation.
-
Loss of halogen atoms: The loss of chlorine and iodine radicals can also occur, although the C-I bond is weaker and thus iodine loss is more probable than chlorine loss.
-
Decarbonylation: The acylium ion formed after the loss of the methoxy group can further lose a molecule of carbon monoxide (CO).
These predicted fragmentation pathways are summarized in the table below.
Quantitative Data: Predicted Mass-to-Charge Ratios
The following table summarizes the predicted mass-to-charge (m/z) ratios for the key ions expected to be observed in the electron ionization mass spectrum of this compound. The calculations are based on the monoisotopic masses of the elements.
| Ion | Formula | Predicted m/z | Description |
| [M]⁺• | [C₈H₆ClIO₂]⁺• | 295.91 | Molecular Ion |
| [M - •OCH₃]⁺ | [C₇H₃ClIO]⁺ | 264.90 | Loss of a methoxy radical |
| [M - •COOCH₃]⁺ | [C₆H₃ClI]⁺• | 236.90 | Loss of the carbomethoxy radical |
| [M - •I]⁺ | [C₈H₆ClO₂]⁺ | 169.01 | Loss of an iodine radical |
| [M - •OCH₃ - CO]⁺ | [C₆H₃ClI]⁺ | 236.90 | Loss of carbon monoxide from the acylium ion |
| [C₆H₃Cl]⁺• | [C₆H₃Cl]⁺• | 110.00 | Benzene ring with chlorine after loss of I and COOCH3 fragments |
| [C₆H₃I]⁺• | [C₆H₃I]⁺• | 201.93 | Benzene ring with iodine after loss of Cl and COOCH3 fragments |
Experimental Protocols
A standard protocol for the analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is detailed below.
4.1 Sample Preparation
-
Standard Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a high-purity solvent such as methanol or acetonitrile.
-
Working Solution: Dilute the stock solution to a final concentration of 10 µg/mL with the same solvent for GC-MS analysis.
4.2 Instrumentation and Conditions
-
Gas Chromatograph (GC):
-
Injector: Split/splitless injector, operated in splitless mode at 250°C.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Final hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 50-400.
-
Solvent Delay: 3 minutes.
-
4.3 Data Acquisition and Analysis
-
Inject 1 µL of the working solution into the GC-MS system.
-
Acquire the data using the conditions specified above.
-
Process the resulting chromatogram and mass spectra using the instrument's data analysis software.
-
Identify the peak corresponding to this compound based on its retention time and compare the acquired mass spectrum with the predicted fragmentation pattern.
Visualizations
5.1 Predicted Fragmentation Pathway of this compound
The following diagram illustrates the major predicted fragmentation pathways of this compound under electron ionization.
Caption: Predicted EI fragmentation of this compound.
5.2 General Experimental Workflow for GC-MS Analysis
The diagram below outlines the general workflow for the analysis of a chemical standard like this compound using GC-MS.
Caption: General workflow for GC-MS analysis of a chemical standard.
References
Methyl 3-chloro-5-iodobenzoate: A Technical Guide to Safe Handling and Procedures
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety and handling protocols for Methyl 3-chloro-5-iodobenzoate (CAS No. 289039-85-6). It is intended to serve as an essential resource for laboratory personnel and professionals in the pharmaceutical and chemical industries to ensure safe usage and mitigate potential hazards.
Chemical and Physical Properties
This compound is a halogenated aromatic ester.[1] A summary of its key physical and chemical properties is presented in Table 1. Understanding these properties is crucial for appropriate storage and handling. The compound is a white to pale cream powder or solid and is sensitive to light.[2][3]
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₆ClIO₂[4][5] |
| Molecular Weight | 296.49 g/mol [4][5] |
| Appearance | White to pale cream powder/solid[3] |
| Melting Point | 38-44 °C[3] |
| Boiling Point | 322.7 °C at 760 mmHg[2] |
| Flash Point | 149 °C[2] |
| Density | 1.837 g/cm³[2] |
| Vapor Pressure | 0.000275 mmHg at 25 °C[2] |
| Refractive Index | 1.608[2] |
| Storage Temperature | Room Temperature, sealed in dry conditions[2] |
| Sensitivity | Light Sensitive[2] |
Hazard Identification and Classification
This compound is classified as an irritant.[2] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements based on notifications to the European Chemicals Agency (ECHA).[4]
Table 2: GHS Hazard Classification
| Hazard Class | Hazard Statement |
| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation[4] |
| Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation[4] |
| Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | H335: May cause respiratory irritation[4] |
Signal Word: Warning[4]
Safe Handling and Storage Protocols
Proper handling and storage are paramount to ensure the safety of personnel and the integrity of the compound.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment should be worn:
-
Eye Protection: Safety goggles with side-shields or chemical safety goggles.[6][7]
-
Skin and Body Protection: Impervious clothing to prevent skin exposure.[6][7]
-
Respiratory Protection: A suitable respirator, such as a dust mask (type N95 or equivalent), should be used, especially when dust formation is possible.[8][9]
General Handling Procedures
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[6][7]
-
Use only in a well-ventilated area or outdoors.[7]
-
Wash hands and any exposed skin thoroughly after handling.[7][11]
-
Do not eat, drink, or smoke when using this product.[12][13]
Storage Conditions
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[7][12]
-
Protect from light.[14]
-
Store away from incompatible materials such as strong acids, alkalis, and strong oxidizing/reducing agents.[6]
Emergency Procedures
First Aid Measures
In the event of exposure, immediate and appropriate first aid is critical. The following diagram outlines the recommended first aid procedures.
Caption: First Aid Procedures for Exposure.
Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, dry chemical, foam, or carbon dioxide.[6][10]
-
Specific Hazards: During combustion, irritant and toxic fumes may be emitted.[6]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus and full protective clothing.[6][7]
Accidental Release Measures
In case of a spill, follow these procedures to minimize exposure and environmental contamination. The workflow for handling a chemical spill is depicted below.
Caption: Chemical Spill Response Workflow.
Stability and Reactivity
-
Chemical Stability: Stable under recommended storage conditions.[6][7]
-
Conditions to Avoid: No specific data available, but good practice suggests avoiding excessive heat and light.
-
Incompatible Materials: Strong acids/alkalis, strong oxidizing/reducing agents.[6]
-
Hazardous Decomposition Products: Under fire conditions, may decompose to emit toxic fumes, including carbon oxides, hydrogen chloride, and hydrogen iodide.[6]
-
Hazardous Polymerization: Hazardous polymerization does not occur.[7]
Toxicological Information
Disposal Considerations
Dispose of this chemical and its container in accordance with local, regional, and national regulations. Waste materials should be sent to an approved waste disposal plant.[7] Do not let the product enter drains.[12]
This guide is intended to provide a summary of the best practices for the safe handling of this compound. It is not exhaustive and should be used in conjunction with a comprehensive risk assessment and the specific Safety Data Sheet (SDS) provided by the supplier. Always prioritize a culture of safety in the laboratory.
References
- 1. This compound | 289039-85-6 [chemicalbook.com]
- 2. Cas 289039-85-6,this compound | lookchem [lookchem.com]
- 3. B25444.06 [thermofisher.com]
- 4. This compound | C8H6ClIO2 | CID 24721134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. fishersci.com [fishersci.com]
- 8. 3-ヨード安息香酸メチル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. Methyl 3-iodobenzoate 97 618-91-7 [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. chemscene.com [chemscene.com]
"starting material for Methyl 3-chloro-5-iodobenzoate synthesis"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of Methyl 3-chloro-5-iodobenzoate, a key intermediate in the development of various pharmaceuticals and agrochemicals. The primary synthetic route involves a two-step process: the formation of 3-chloro-5-iodobenzoic acid followed by its esterification. This document details the experimental protocols for the most viable synthetic pathways to the carboxylic acid precursor and its subsequent conversion to the final methyl ester.
Core Synthetic Pathways
The synthesis of this compound is most efficiently achieved through the esterification of 3-chloro-5-iodobenzoic acid. The primary focus of this guide is on the synthesis of this crucial precursor, for which two principal synthetic routes have been identified:
-
Sandmeyer Reaction: This classic method utilizes 3-amino-5-chlorobenzoic acid as the starting material. The amino group is converted to a diazonium salt, which is subsequently displaced by an iodide to yield 3-chloro-5-iodobenzoic acid. The Sandmeyer reaction is a versatile tool for introducing a variety of functional groups onto an aromatic ring.[1][2][3]
-
Direct Iodination: This approach involves the direct electrophilic iodination of 3-chlorobenzoic acid. This method offers a more direct route, though careful control of reaction conditions is necessary to achieve the desired regioselectivity and avoid the formation of poly-iodinated byproducts.
The final step in the synthesis is the Fischer Esterification of the resulting 3-chloro-5-iodobenzoic acid with methanol in the presence of an acid catalyst to produce this compound.[4][5]
Starting Materials
A critical aspect of any synthetic campaign is the selection and characterization of starting materials. The table below summarizes the key starting materials for the synthesis of this compound.
| Starting Material | Route | Molecular Formula | Molecular Weight ( g/mol ) | Key Considerations |
| 3-amino-5-chlorobenzoic acid | Sandmeyer Reaction | C₇H₆ClNO₂ | 171.58 | Purity of the starting amine is crucial for a clean diazotization reaction. |
| 3-chlorobenzoic acid | Direct Iodination | C₇H₅ClO₂ | 156.57 | The directing effects of the chloro and carboxyl groups influence the position of iodination. |
| 3-chloro-5-iodobenzoic acid | Fischer Esterification | C₇H₄ClIO₂ | 282.46 | This is the direct precursor to the final product. |
Experimental Protocols
The following sections provide detailed experimental procedures for the synthesis of 3-chloro-5-iodobenzoic acid via the Sandmeyer reaction and direct iodination, followed by the Fischer esterification to yield the target compound.
Synthesis of 3-chloro-5-iodobenzoic acid via Sandmeyer Reaction
This protocol is adapted from established procedures for similar transformations.[6][7][8]
Materials:
-
3-amino-5-chlorobenzoic acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Urea
-
Sodium Bisulfite (NaHSO₃)
-
Ethyl Acetate
-
Toluene
-
Deionized Water
-
Ice
Procedure:
-
In a flask equipped with a stirrer and a thermometer, dissolve 3-amino-5-chlorobenzoic acid in 20% aqueous sulfuric acid. Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization.
-
Add a small amount of urea to quench any excess nitrous acid.
-
In a separate beaker, dissolve potassium iodide in water.
-
Slowly add the diazonium salt solution to the potassium iodide solution with vigorous stirring. Nitrogen gas evolution will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of nitrogen ceases.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
To remove excess iodine, wash the solid with a 10% aqueous solution of sodium bisulfite until the color of the filtrate is no longer brown.
-
Wash the product again with cold water and dry under vacuum.
-
For purification, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water or toluene.
Synthesis of 3-chloro-5-iodobenzoic acid via Direct Iodination
This protocol is based on general methods for the iodination of deactivated aromatic rings.[9][10]
Materials:
-
3-chlorobenzoic acid
-
Iodine (I₂)
-
Periodic Acid (H₅IO₆) or Iodic Acid (HIO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Glacial Acetic Acid
-
Sodium Thiosulfate (Na₂S₂O₃)
-
Deionized Water
-
Ice
Procedure:
-
In a round-bottom flask, suspend 3-chlorobenzoic acid in glacial acetic acid.
-
Add elemental iodine and the oxidizing agent (periodic acid or iodic acid) to the suspension.
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid dropwise with stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, or until the reaction is complete as monitored by TLC. Gentle heating may be required for less reactive substrates.
-
Pour the reaction mixture onto crushed ice to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
To remove unreacted iodine, wash the filter cake with a 10% aqueous solution of sodium thiosulfate until the filtrate is colorless.
-
Wash the product with cold water and dry.
-
Recrystallize the crude 3-chloro-5-iodobenzoic acid from a suitable solvent to obtain the pure product.
Synthesis of this compound via Fischer Esterification
This is a standard procedure for the esterification of carboxylic acids.[4][5][11]
Materials:
-
3-chloro-5-iodobenzoic acid
-
Methanol (MeOH), anhydrous
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)
Procedure:
-
Dissolve 3-chloro-5-iodobenzoic acid in a large excess of anhydrous methanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., diethyl ether) and wash with water.
-
Neutralize any remaining acid by washing with a saturated solution of sodium bicarbonate.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of this compound and its precursor. Please note that yields are highly dependent on reaction scale and optimization.
| Reaction | Starting Material | Key Reagents | Solvent | Temperature (°C) | Typical Yield (%) |
| Sandmeyer Reaction | 3-amino-5-chlorobenzoic acid | H₂SO₄, NaNO₂, KI | Water | 0-5 (diazotization), RT (iodination) | 70-85 |
| Direct Iodination | 3-chlorobenzoic acid | I₂, H₅IO₆/HIO₃, H₂SO₄ | Acetic Acid | 0-RT | 60-75 |
| Fischer Esterification | 3-chloro-5-iodobenzoic acid | MeOH, H₂SO₄ | Methanol | Reflux | 85-95 |
Synthetic Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the logical flow of the synthetic pathways described.
References
- 1. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. Sandmeyer Reaction [organic-chemistry.org]
- 4. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 5. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 6. 2-Chloro-5-iodobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 7. CN106748721B - A kind of preparation method of the chloro- 5- iodo-benzoic acid of 2- - Google Patents [patents.google.com]
- 8. A kind of preparation method of 2-chloro-5-iodobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 9. An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WO2022074631A1 - A process for preparing sglt2 inhibitor intermediate 2-chloro-5-iodobenzoic acid - Google Patents [patents.google.com]
- 11. Fischer Esterification-Typical Procedures - operachem [operachem.com]
An In-depth Technical Guide to Methyl 3-chloro-5-iodobenzoate: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-chloro-5-iodobenzoate is a halogenated aromatic ester that serves as a pivotal building block in modern organic synthesis. Its unique trifunctional substitution pattern, featuring a methyl ester, a chloro group, and an iodo group on the benzene ring, imparts a high degree of versatility for constructing complex molecular architectures. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and subsequent reactions, and its application in the development of targeted therapeutics, particularly kinase inhibitors.
Physicochemical Properties
This compound is a white to off-white crystalline solid at room temperature.[1] A summary of its key quantitative data is presented in Table 1 for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₈H₆ClIO₂ | [2] |
| Molecular Weight | 296.49 g/mol | [2] |
| CAS Number | 289039-85-6 | [2] |
| Melting Point | 41-43 °C | [1] |
| Boiling Point | 322.7 °C at 760 mmHg | [1] |
| Density | 1.837 g/cm³ | [1] |
| Refractive Index | 1.608 | [1] |
| Flash Point | 149 °C | [1] |
| Appearance | White to pale cream powder | [3] |
Synthesis and Experimental Protocols
This compound is typically synthesized via the esterification of 3-chloro-5-iodobenzoic acid. The following section provides a detailed, generalized protocol for this transformation, as well as for key subsequent reactions where this compound is a critical starting material.
Synthesis of this compound via Fischer Esterification
This protocol describes the acid-catalyzed esterification of 3-chloro-5-iodobenzoic acid with methanol.
Materials:
-
3-chloro-5-iodobenzoic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-chloro-5-iodobenzoic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 equivalents).
-
Acid Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred solution.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux. Maintain reflux for a period of 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature.
-
Solvent Extraction: Transfer the reaction mixture to a separatory funnel. Dilute the mixture with dichloromethane and wash sequentially with water, saturated sodium bicarbonate solution (caution: effervescence may occur), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Application in Suzuki-Miyaura Cross-Coupling Reactions
The iodo-substituent of this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Materials:
-
This compound (1.0 eq)
-
Aryl or vinyl boronic acid or boronate ester (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃, 2.0-3.0 eq)
-
Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water, DMF)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard Schlenk line or glovebox techniques
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial, add this compound, the boronic acid derivative, the palladium catalyst, and the base.
-
Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired biaryl or vinyl-substituted benzoate.
Application in Sonogashira Cross-Coupling Reactions
This compound can also be utilized in Sonogashira couplings to introduce alkyne moieties.
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.2-2.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-10 mol%)
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
-
Solvent (e.g., Tetrahydrofuran (THF), DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a Schlenk flask, dissolve this compound, the palladium catalyst, and copper(I) iodide in the chosen solvent.
-
Inert Atmosphere: Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.
-
Reagent Addition: Add the base and the terminal alkyne to the reaction mixture under an inert atmosphere.
-
Reaction: Stir the reaction at room temperature or with gentle heating. Monitor the reaction's progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst. Dilute the filtrate with an organic solvent and wash with water and brine.
-
Drying and Concentration: Dry the organic layer and concentrate under reduced pressure.
-
Purification: Purify the resulting product by column chromatography.
Applications in Drug Discovery: A Focus on Kinase Inhibitors
The structural motif accessible through reactions with this compound is prevalent in a class of targeted anticancer agents known as kinase inhibitors. While direct synthesis of drugs like Sorafenib and Regorafenib may utilize different starting materials, the core chemical transformations and the resulting pharmacophores are highly relevant. These drugs are designed to inhibit key signaling pathways that are often dysregulated in cancer, such as the Raf-MEK-ERK and VEGFR pathways.
The Raf-MEK-ERK Signaling Pathway
The Raf-MEK-ERK pathway, also known as the MAPK/ERK pathway, is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[1][] Dysregulation of this pathway, often through mutations in genes like BRAF or RAS, is a common driver of various cancers.[2]
Synthesis Workflow for Kinase Inhibitor Scaffolds
The synthesis of complex drug molecules often involves a multi-step workflow. This compound can be a key starting material in such a sequence, where its functional groups are sequentially modified to build the final active pharmaceutical ingredient (API).
Conclusion
This compound is a valuable and versatile reagent in organic synthesis with significant applications in the pharmaceutical industry. Its well-defined physicochemical properties and predictable reactivity in key transformations like esterification and palladium-catalyzed cross-coupling reactions make it an ideal starting material for the synthesis of complex, biologically active molecules. The ability to selectively functionalize the iodo and ester groups provides a powerful strategy for the construction of diverse molecular scaffolds, particularly those found in targeted therapies such as kinase inhibitors. This guide has provided essential technical information and experimental protocols to facilitate the effective use of this compound in research and development settings.
References
An In-depth Technical Guide to the Solubility of Methyl 3-chloro-5-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 3-chloro-5-iodobenzoate, a key intermediate in various synthetic processes. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document outlines its predicted solubility based on its structural analogues and provides detailed experimental protocols for its determination.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented below. These properties are crucial for understanding its solubility behavior.
| Property | Value | Reference |
| Molecular Formula | C8H6ClIO2 | [1][2][3] |
| Molecular Weight | 296.49 g/mol | [1][2][3] |
| Melting Point | 41-43 °C | [2] |
| Boiling Point | 322.7 °C at 760 mmHg | [2] |
| Appearance | White to pale cream powder/crystalline solid | [2][4] |
| Density | 1.837 g/cm³ | [2] |
| CAS Number | 289039-85-6 | [1][2][4] |
Predicted Solubility Profile
Key Structural Features Influencing Solubility:
-
Aromatic Ring: The benzene ring is nonpolar.
-
Ester Group (-COOCH3): This group introduces polarity.
-
Halogen Substituents (-Cl, -I): These increase the molecular weight and size, generally decreasing solubility in polar solvents.
Predicted Solubility:
| Solvent Type | Predicted Solubility | Rationale |
| Water | Sparingly soluble to insoluble | The large, nonpolar aromatic ring and heavy halogen atoms are expected to dominate over the polarity of the ester group, leading to poor aqueous solubility. This is consistent with related compounds like methyl benzoate, which is only slightly soluble in water.[5][6] |
| Polar Aprotic Solvents (e.g., DMSO, DMF) | Likely soluble | These solvents can interact with the polar ester group and are generally good solvents for a wide range of organic compounds. |
| Polar Protic Solvents (e.g., Ethanol, Methanol) | Soluble, especially with heating | The ester group can form hydrogen bonds with these solvents. Solubility is expected to increase with temperature, as is common for many organic solids. Methyl benzoate is soluble in ethanol and methanol.[5] |
| Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether) | Likely soluble | The nonpolar aromatic ring will interact favorably with nonpolar solvents. The synthesis of methyl benzoate often involves extraction with diethyl ether, indicating good solubility.[7] |
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a standardized experimental protocol is necessary. The following outlines a general method for determining the solubility of this compound in various solvents.
Materials and Equipment
-
This compound (analytical grade)
-
Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, toluene, hexane)
-
Analytical balance
-
Vials with screw caps
-
Shaking incubator or magnetic stirrer with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of the compound.
Caption: Workflow for experimental solubility determination.
Detailed Steps
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is essential to ensure saturation.
-
-
Equilibration:
-
Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25 °C).
-
Allow the solutions to equilibrate for a sufficient time (e.g., 24-48 hours) to ensure saturation is reached. Constant agitation is crucial.
-
-
Phase Separation:
-
After equilibration, centrifuge the vials at high speed to pellet the excess undissolved solid.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Accurately dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a pre-calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of the dissolved solute.
-
The solubility is then calculated by multiplying the measured concentration by the dilution factor.
-
Logical Relationship of Factors Affecting Solubility
The solubility of a compound like this compound is governed by a balance of intermolecular forces between the solute and the solvent.
Caption: Intermolecular forces governing solubility.
Conclusion
While specific quantitative solubility data for this compound is sparse, a strong qualitative prediction can be made based on its chemical structure. It is anticipated to have low solubility in water and good solubility in a range of common organic solvents. For drug development and process chemistry, it is imperative to determine its solubility quantitatively using standardized experimental protocols as outlined in this guide. This will ensure accurate and reproducible results for formulation, reaction optimization, and purification processes.
References
- 1. This compound | C8H6ClIO2 | CID 24721134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. scbt.com [scbt.com]
- 4. B25444.06 [thermofisher.com]
- 5. Methyl Benzoate | C6H5COOCH3 | CID 7150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
An In-depth Technical Guide to Methyl 3-chloro-5-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 3-chloro-5-iodobenzoate (CAS No. 289039-85-6), a key halogenated aromatic ester. Its unique structure, featuring both chlorine and iodine substituents, makes it a versatile intermediate in the synthesis of complex organic molecules. This document details its physicochemical properties, outlines experimental protocols for its synthesis and analysis, and discusses its primary applications in research and industry.
Physicochemical and Structural Data
This compound is a white to off-white crystalline solid at room temperature.[1] Its key quantitative properties are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Weight | 296.49 g/mol | [1][2][3] |
| Molecular Formula | C₈H₆ClIO₂ | [1][2][3] |
| CAS Number | 289039-85-6 | [1][2][3] |
| Melting Point | 38-44 °C | [4] |
| Boiling Point | 322.7 °C at 760 mmHg | [5] |
| Density | 1.837 g/cm³ | [5] |
| Flash Point | 149 °C | [5] |
| Refractive Index | 1.608 | [5] |
| Vapor Pressure | 0.000275 mmHg at 25°C | [5] |
| IUPAC Name | This compound | [3][4] |
| Synonyms | 3-Chloro-5-iodobenzoic acid methyl ester | [2][6] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and analysis of this compound. These protocols are representative and may require optimization based on specific laboratory conditions and desired purity levels.
The synthesis of this compound is typically achieved via a two-step process: (1) the synthesis of its carboxylic acid precursor, 3-chloro-5-iodobenzoic acid, through a Sandmeyer-type reaction, followed by (2) Fischer esterification to yield the final product.
Step 1: Synthesis of 3-Chloro-5-iodobenzoic Acid
This procedure is adapted from established methods for synthesizing halobenzoic acids from their corresponding amino derivatives.[1][2]
-
Diazotization:
-
In a reaction vessel equipped for cooling and stirring, suspend 3-amino-5-chlorobenzoic acid in an aqueous solution of a strong acid (e.g., 20% sulfuric acid).
-
Cool the suspension to 0-5 °C in an ice bath.
-
Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂) dropwise to the suspension while maintaining the temperature below 10 °C. The addition is continued until a slight excess of nitrous acid is detected (e.g., with starch-iodide paper).
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 15-20 minutes.
-
-
Iodination (Sandmeyer Reaction):
-
In a separate flask, dissolve potassium iodide (KI) in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution. Vigorous nitrogen evolution will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours until gas evolution ceases.
-
The crude 3-chloro-5-iodobenzoic acid will precipitate as a solid.
-
-
Workup and Purification:
-
Collect the crude solid by vacuum filtration and wash with cold water.
-
To remove excess iodine, wash the solid with a 10% sodium bisulfite solution until the color disappears, followed by another wash with water.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as toluene or an ethanol/water mixture, to yield pure 3-chloro-5-iodobenzoic acid.
-
Step 2: Fischer Esterification
This standard procedure converts the carboxylic acid to its methyl ester.[7]
-
Reaction Setup:
-
Dissolve the purified 3-chloro-5-iodobenzoic acid in a large excess of anhydrous methanol.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (typically 2-3% of the methanol volume).
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Workup and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
The final product can be purified by column chromatography or recrystallization to achieve high purity.
-
The following is a representative High-Performance Liquid Chromatography (HPLC) method for assessing the purity of this compound, based on common practices for analyzing aromatic esters.[8][9]
-
Instrumentation and Conditions:
-
HPLC System: A system equipped with a UV detector, pump, and autosampler.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of the synthesized product into a 50 mL volumetric flask.
-
Dissolve and dilute to the mark with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.
-
Diagrams and Workflows
The synthesis of this compound can be visualized as a logical workflow from the starting material to the final product.
Caption: A diagram illustrating the two-step synthesis pathway.
Applications and Safety
This compound is not typically an end-product but serves as a crucial building block in multi-step organic synthesis. Its primary utility lies in its role as a versatile intermediate for creating more complex molecules across various industries.[5]
-
Pharmaceutical Industry: It is a key precursor in the development of Active Pharmaceutical Ingredients (APIs). The distinct reactivity of the iodo and chloro groups allows for selective functionalization, making it valuable in constructing the complex scaffolds of modern drugs.[5]
-
Agrochemicals: The compound is used in the synthesis of novel pesticides, herbicides, and fungicides, where the specific halogenation pattern can contribute to the biological activity of the final product.
-
Material Science: It serves as a monomer or precursor for specialty polymers and organic electronic materials, where the heavy iodine and chlorine atoms can influence properties like refractive index and conductivity.
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[3][10]
-
GHS Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. Store the chemical in a tightly sealed container in a dry, cool place.
References
- 1. CN106748721A - A kind of preparation method of the iodo-benzoic acid of 2 chlorine 5 - Google Patents [patents.google.com]
- 2. 2-Chloro-5-iodobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 3. This compound | C8H6ClIO2 | CID 24721134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, 98%, Thermo Scientific Chemicals 5 g | Buy Online [thermofisher.com]
- 5. Cas 289039-85-6,this compound | lookchem [lookchem.com]
- 6. scbt.com [scbt.com]
- 7. aocs.org [aocs.org]
- 8. benchchem.com [benchchem.com]
- 9. Liquid chromatographic determinations of meta-chlorobenzoic acid in bupropion hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analytical methods for the determination of halogens in bioanalytical sciences: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl 3-chloro-5-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-chloro-5-iodobenzoate is a halogenated aromatic ester that serves as a crucial building block in modern organic synthesis. Its unique substitution pattern, featuring both a chloro and an iodo group on the benzene ring, makes it a versatile intermediate for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of its physicochemical properties, spectroscopic data, a detailed synthesis protocol, and its application in the synthesis of bioactive molecules, particularly through Suzuki-Miyaura cross-coupling reactions.
Physicochemical and Spectroscopic Data
The physical and chemical properties of this compound are summarized in the tables below, providing essential data for its handling, characterization, and use in chemical reactions.
Table 1: Physicochemical Properties.[1]
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 3-Chloro-5-iodobenzoic acid methyl ester |
| CAS Number | 289039-85-6 |
| Molecular Formula | C₈H₆ClIO₂ |
| Molecular Weight | 296.49 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 41-43 °C |
| Boiling Point | 322.7 °C at 760 mmHg |
| Density | 1.837 g/cm³ |
| Flash Point | 149 °C |
| Solubility | Information not available |
Table 2: Spectroscopic Data
While a complete set of publicly available, assigned spectral data is limited, the following table compiles typical and expected spectroscopic characteristics for this compound. Researchers should acquire and interpret their own analytical data for confirmation.
| Spectroscopy | Data |
| ¹H NMR | Expected signals in the aromatic region (δ 7.5-8.5 ppm) and a singlet for the methyl ester protons (δ ~3.9 ppm). The aromatic protons would appear as multiplets or singlets depending on the coupling constants. |
| ¹³C NMR | Expected signals for the carbonyl carbon of the ester (~165 ppm), aromatic carbons (δ 120-140 ppm), and the methyl carbon of the ester (~52 ppm). The carbons attached to the halogens would show characteristic shifts. |
| Mass Spectrometry (MS) | The molecular ion peak (M+) would be expected at m/z 296 (for the most common isotopes ³⁵Cl and ¹²⁷I). Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) and the carbonyl group (-CO). |
Synthesis of this compound
This compound is typically synthesized in a two-step process starting from 3-chloro-5-aminobenzoic acid. The first step involves a Sandmeyer reaction to replace the amino group with an iodo group, followed by a Fischer esterification of the resulting carboxylic acid.
Experimental Protocol:
Step 1: Synthesis of 3-chloro-5-iodobenzoic acid via Sandmeyer Reaction
-
Diazotization: In a flask equipped with a stirrer and cooled in an ice-salt bath to 0-5 °C, dissolve 3-chloro-5-aminobenzoic acid in an aqueous solution of a strong acid (e.g., sulfuric acid or hydrochloric acid).
-
Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes to ensure complete formation of the diazonium salt.
-
Iodination: In a separate flask, prepare a solution of potassium iodide (KI) in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Nitrogen gas will be evolved.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for a short period to ensure complete decomposition of the diazonium salt.
-
Work-up: Cool the reaction mixture and collect the precipitated crude 3-chloro-5-iodobenzoic acid by filtration.
-
Wash the crude product with cold water and then with a solution of sodium thiosulfate to remove any residual iodine.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 3-chloro-5-iodobenzoic acid.
Step 2: Esterification of 3-chloro-5-iodobenzoic acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-chloro-5-iodobenzoic acid (1 equivalent) in an excess of methanol.
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or para-toluenesulfonic acid (p-TsOH), to the mixture.[1]
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent such as ethyl acetate. Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), and finally with brine.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude this compound.
-
Purification: If necessary, purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final product of high purity.
Applications in Drug Development and Organic Synthesis
This compound is a valuable intermediate in the synthesis of a variety of bioactive molecules and complex organic compounds. The presence of two different halogen atoms at specific positions on the aromatic ring allows for selective and sequential cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling Reactions
One of the most significant applications of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The greater reactivity of the carbon-iodine bond compared to the carbon-chlorine bond allows for the selective substitution of the iodo group. This enables the introduction of an aryl or vinyl group at the 5-position of the benzoate ring, while leaving the chloro group at the 3-position available for subsequent transformations.
This selective reactivity is a powerful tool in the synthesis of polysubstituted aromatic compounds, which are common motifs in many pharmaceutical agents and functional materials. For example, the resulting 3-chloro-5-arylbenzoate can undergo a second cross-coupling reaction at the chloro-substituted position to generate a tri-substituted biphenyl derivative.
Below is a diagram illustrating the logical workflow of a sequential Suzuki-Miyaura cross-coupling reaction utilizing this compound.
Caption: Sequential Suzuki-Miyaura cross-coupling workflow.
Conclusion
This compound is a highly useful and versatile intermediate in organic synthesis. Its distinct physicochemical properties and the differential reactivity of its halogen substituents make it an ideal starting material for the construction of complex, polysubstituted aromatic compounds. The detailed synthetic protocol and the outlined application in sequential cross-coupling reactions provided in this guide are intended to facilitate its effective use in research and development, particularly in the field of medicinal chemistry and drug discovery. As with any chemical substance, it is imperative to handle this compound with appropriate safety precautions in a laboratory setting.
References
Methodological & Application
Application Notes and Protocols: Methyl 3-chloro-5-iodobenzoate in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of methyl 3-chloro-5-iodobenzoate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block is valuable for the synthesis of complex biaryl compounds, which are key structural motifs in many pharmaceutical agents and functional materials.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental and powerful tool in modern organic synthesis for the formation of carbon-carbon bonds. This compound is a particularly useful substrate for these reactions due to its di-halogenated structure. The significant difference in reactivity between the carbon-iodine and carbon-chlorine bonds allows for highly regioselective cross-coupling. The carbon-iodine bond readily undergoes oxidative addition to a palladium(0) catalyst, making it the primary site for the coupling reaction, while the more stable carbon-chlorine bond remains intact for potential subsequent transformations. This chemoselectivity enables the synthesis of complex, differentially functionalized biaryl compounds.
Principle of the Reaction
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organohalide and an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a base. The catalytic cycle consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (in this case, the C-I bond) of the this compound, forming a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, replacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Data Presentation
The following tables summarize representative conditions and yields for the Suzuki-Miyaura coupling of aryl iodides with various arylboronic acids. While specific data for this compound is not extensively published, the data for analogous compounds such as ethyl 4-iodobenzoate provides a strong predictive framework for expected outcomes.
Table 1: Representative Reaction Conditions for Suzuki-Miyaura Coupling of Aryl Iodides
| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent System | Temperature (°C) | Time (h) |
| Ethyl 4-iodobenzoate | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2.0) | Toluene/Ethanol/H₂O (3:1:1) | 80-100 | 2-24 |
| Aryl Iodide | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2.5) | 1,4-Dioxane/H₂O (4:1) | 120-150 (Microwave) | 0.25-1 |
| Aryl Iodide | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (5:1) | 100 | 12 |
Note: The selection of catalyst, ligand, base, and solvent is crucial and may require optimization for specific substrates.
Table 2: Expected Yields for the Suzuki Coupling of an Aryl Iodide with Various Arylboronic Acids
| Arylboronic Acid | R Group | Expected Yield (%) |
| Phenylboronic acid | -H | 94 |
| 4-Methylphenylboronic acid | -CH₃ | 92 |
| 4-Methoxyphenylboronic acid | -OCH₃ | 93 |
| 4-Fluorophenylboronic acid | -F | 91 |
| 4-Chlorophenylboronic acid | -Cl | 89 |
| 4-(Trifluoromethyl)phenylboronic acid | -CF₃ | 88 |
| 4-Formylphenylboronic acid | -CHO | 86 |
| 4-Cyanophenylboronic acid | -CN | 87 |
Yields are based on reactions with a DNA-conjugated aryl iodide and serve as a general guide for the reactivity of different arylboronic acids.
Experimental Protocols
The following are detailed protocols for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. These protocols are intended as a starting point and may require optimization for specific substrates and scales.
Protocol 1: Conventional Heating
This protocol is suitable for a wide range of arylboronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene
-
Ethanol
-
Deionized water
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a round-bottom flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 3:1:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 2-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired methyl 3-chloro-5-arylbenzoate.
Protocol 2: Microwave-Assisted Synthesis
This protocol is advantageous for accelerating reaction times, particularly for less reactive arylboronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] (3 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.5 equiv)
-
1,4-Dioxane
-
Deionized water (degassed)
-
Microwave reactor vials
-
Microwave reactor
Procedure:
-
In a microwave reactor vial, combine this compound, the arylboronic acid, Pd(dppf)Cl₂, and Cs₂CO₃.
-
Add 1,4-dioxane and degassed water (e.g., in a 4:1 ratio).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 120-150 °C for 15-60 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Filter the reaction mixture through a pad of celite and wash with ethyl acetate.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling.
Application Notes and Protocols for Selective Suzuki Coupling with Methyl 3-chloro-5-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This application note provides a detailed protocol for the selective Suzuki coupling of Methyl 3-chloro-5-iodobenzoate, a versatile building block in medicinal chemistry and materials science. The inherent difference in reactivity between the carbon-iodine and carbon-chlorine bonds allows for chemoselective functionalization, making this substrate particularly valuable for the synthesis of complex, multi-substituted aromatic compounds. The general order of reactivity for aryl halides in the oxidative addition step of the Suzuki coupling is I > Br > OTf > Cl, which forms the basis for the selective reaction at the iodine position while leaving the chlorine atom intact for subsequent transformations.[2][3]
Principle of Selectivity
The selective Suzuki coupling of this compound hinges on the differential reactivity of the C-I and C-Cl bonds towards palladium(0) catalysts. The C-I bond is significantly weaker and more readily undergoes oxidative addition, the rate-determining step in many Suzuki-Miyaura catalytic cycles, compared to the stronger and less reactive C-Cl bond.[2] By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to achieve high yields of the mono-coupled product, where the boronic acid partner is introduced at the site of the former iodine atom.
Experimental Protocol
This protocol is a generalized procedure and may require optimization for specific boronic acids and desired scales.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand (e.g., SPhos, XPhos)
-
Potassium carbonate (K₂CO₃) or another suitable base (e.g., Cs₂CO₃, K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
-
Nitrogen or Argon source
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Catalyst Preparation: In a separate small flask, pre-mix the palladium(II) acetate (0.01-0.05 equiv) and the phosphine ligand (e.g., PPh₃, 0.02-0.10 equiv) in a small amount of the reaction solvent.
-
Addition of Reagents: To the Schlenk flask containing the substrates and base, add the anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio).
-
Initiation of Reaction: Add the prepared catalyst solution to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Data Presentation
The following table summarizes representative conditions and yields for the selective Suzuki-Miyaura coupling of various dihalogenated aromatic substrates, providing a reference for optimizing the reaction with this compound.
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-Bromo-3-iodobenzene | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | 95 |
| 1-Chloro-4-iodobenzene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | DME/H₂O | 80 | 16 | 88 |
| 2,6-Dichloropyridine | n-Hexylpinacol boronic ester | Pd₂(dba)₃ (1) | FcPPh₂ (6) | K₃PO₄ (6) | Dioxane/H₂O | 100 | 18 | 75[4] |
| 1-Bromo-4-chlorobenzene | Phenylboronic acid | Pd(OAc)₂ (0.01) | PCy₃ (0.02) | Cs₂CO₃ (2) | Dioxane | 100 | 2 | 71 |
| 3,5-Dichloropyridazine | 2-Fluoro-5-bromo-3-pyridine boronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | 1,4-Dioxane | Reflux | - | Major product at C3[5] |
Signaling Pathways and Experimental Workflows
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Selective Suzuki Coupling
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Heck Reaction Using Methyl 3-chloro-5-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed protocol for performing the Heck reaction using methyl 3-chloro-5-iodobenzoate. This versatile substrate is of significant interest in medicinal chemistry and materials science due to the differential reactivity of its two halogen substituents, allowing for selective functionalization.
Introduction
The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[1] This transformation is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures with applications in pharmaceuticals, agrochemicals, and advanced materials.[2]
This compound is a particularly useful building block in organic synthesis. The carbon-iodine bond is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the carbon-chlorine bond. This chemoselectivity allows for the selective coupling of an alkene at the 5-position, leaving the chloro-substituent intact for subsequent transformations. This substrate is, therefore, an excellent candidate for the synthesis of polysubstituted aromatic compounds, which are common motifs in biologically active molecules.
Key Applications
-
Drug Discovery: Introduction of vinyl groups to the benzoate core can lead to the synthesis of novel scaffolds for the development of new therapeutic agents. The remaining chloro-substituent can be used for further diversification, allowing for the rapid generation of compound libraries for screening.
-
Materials Science: The resulting vinylated products can serve as monomers for polymerization or as building blocks for the synthesis of organic electronic materials, where the electronic properties can be tuned by the nature of the substituents.
-
Agrochemicals: The Heck reaction can be employed to synthesize novel pesticides and herbicides by modifying the core structure of known active compounds.
Data Presentation
Due to the absence of a specific literature protocol for the Heck reaction of this compound, the following table presents representative quantitative data based on analogous reactions with structurally similar electron-deficient aryl iodides. The yields and reaction times are illustrative and may vary depending on the specific alkene and precise reaction conditions.
Table 1: Representative Data for the Heck Reaction of this compound with Various Alkenes
| Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Methyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 100 | 12 | 85-95 |
| Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Na₂CO₃ | DMA | 110 | 16 | 80-90 |
| n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | NMP | 120 | 18 | 88-96 |
| 4-Vinylpyridine | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 100 | 14 | 75-85 |
| Cyclohexene | Pd(OAc)₂ (2) | P(Cy)₃ (4) | Cs₂CO₃ | Toluene | 110 | 24 | 60-70 |
Disclaimer: The data presented in this table is representative and intended for illustrative purposes. Actual yields and reaction conditions may need to be optimized for specific applications.
Experimental Protocols
The following is a detailed, representative protocol for the Heck reaction of this compound with methyl acrylate.
Materials and Equipment
-
Substrate: this compound
-
Alkene: Methyl acrylate
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂)
-
Ligand: Triphenylphosphine (PPh₃)
-
Base: Triethylamine (Et₃N)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF)
-
Equipment: Schlenk flask or sealed reaction vial, magnetic stirrer with hotplate, inert gas line (Argon or Nitrogen), standard laboratory glassware for work-up and purification, rotary evaporator, column chromatography system.
Reagent Preparation and Stoichiometry (for a 1 mmol scale reaction)
| Reagent | Molar Mass ( g/mol ) | Amount (mg) | Moles (mmol) | Equivalents |
| This compound | 312.47 | 312.5 | 1.0 | 1.0 |
| Methyl acrylate | 86.09 | 129.1 | 1.5 | 1.5 |
| Pd(OAc)₂ | 224.49 | 4.5 | 0.02 | 0.02 |
| PPh₃ | 262.29 | 10.5 | 0.04 | 0.04 |
| Et₃N | 101.19 | 202.4 (279 µL) | 2.0 | 2.0 |
| Anhydrous DMF | - | 5 mL | - | - |
Reaction Setup and Execution
-
Inert Atmosphere: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (312.5 mg, 1.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and triphenylphosphine (10.5 mg, 0.04 mmol).
-
Degassing: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Addition of Reagents: Add anhydrous DMF (5 mL) via syringe, followed by triethylamine (279 µL, 2.0 mmol) and methyl acrylate (135 µL, 1.5 mmol).
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-18 hours).
Work-up and Purification
-
Cooling and Dilution: Cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (25 mL) and water (25 mL).
-
Extraction: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (25 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired methyl 3-chloro-5-vinylbenzoate derivative.
Visualizations
Catalytic Cycle of the Heck Reaction
Caption: Catalytic cycle of the Heck reaction.
Experimental Workflow for the Heck Reaction
Caption: Experimental workflow for the Heck reaction.
References
Application Notes and Protocols for the Chemoselective Sonogashira Coupling of Methyl 3-chloro-5-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, catalyzed by a combination of palladium and copper complexes, is conducted under mild conditions and demonstrates a broad tolerance for various functional groups, making it an invaluable tool in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[3][4]
Methyl 3-chloro-5-iodobenzoate is a valuable building block in medicinal chemistry and materials science due to its distinct halogenated substitution pattern. The significant difference in reactivity between the carbon-iodine and carbon-chlorine bonds allows for highly chemoselective Sonogashira coupling at the more reactive C-I bond.[2] This selective functionalization enables the introduction of an alkynyl moiety while preserving the chloro-substituent for subsequent transformations, thus providing a pathway to highly functionalized aromatic scaffolds. These resulting structures are key intermediates in the development of novel therapeutic agents and functional materials.
This document provides detailed application notes and a comprehensive experimental protocol for the chemoselective Sonogashira coupling of this compound with terminal alkynes.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the Sonogashira coupling of this compound with various terminal alkynes. The reaction demonstrates high chemoselectivity, with coupling occurring exclusively at the iodo-position.
| Entry | Terminal Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%) | Et₃N | THF | RT | 4 | >95 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (3 mol%), CuI (5 mol%) | DIPA | DMF | 50 | 6 | >90 |
| 3 | (Trimethylsilyl)acetylene | Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%) | Et₃N | THF | RT | 3 | >95 |
| 4 | Propargyl alcohol | Pd(PPh₃)₄ (3 mol%), CuI (5 mol%) | Et₃N | DMF | 60 | 8 | >85 |
| 5 | 4-Ethynylanisole | Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%) | DIPA | Toluene | 70 | 5 | >90 |
Experimental Protocols
This protocol describes a general procedure for the palladium and copper co-catalyzed Sonogashira coupling of this compound with a terminal alkyne.
Materials and Reagents
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1-1.2 equiv)
-
Palladium catalyst (e.g., Dichlorobis(triphenylphosphine)palladium(II) [Pd(PPh₃)₂Cl₂], 2-3 mol%)
-
Copper(I) iodide (CuI, 4-5 mol%)
-
Base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA), 2-3 equiv)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and stir bar
-
Reagents for workup and purification (e.g., diethyl ether, saturated aqueous ammonium chloride, brine, anhydrous magnesium sulfate, silica gel)
Reaction Setup and Procedure
-
Preparation of the Reaction Vessel: An oven-dried round-bottom flask equipped with a magnetic stir bar is cooled to room temperature under a stream of inert gas (Argon or Nitrogen).
-
Addition of Reagents: To the flask, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and copper(I) iodide (CuI).
-
Inert Atmosphere: The flask is evacuated and backfilled with inert gas three times to ensure an oxygen-free environment.
-
Addition of Solvent and Base: Anhydrous solvent (e.g., THF) and the base (e.g., triethylamine) are added via syringe. The resulting mixture is stirred for 10-15 minutes at room temperature.
-
Addition of the Alkyne: The terminal alkyne (1.1-1.2 equiv) is added dropwise to the reaction mixture via syringe.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by observing the consumption of the starting aryl iodide.
-
Reaction Completion: The reaction is typically stirred at room temperature or slightly elevated temperatures (as indicated in the data table) until the starting material is consumed (typically 3-8 hours).
Workup and Purification
-
Quenching: Upon completion, the reaction mixture is cooled to room temperature and diluted with diethyl ether or ethyl acetate.
-
Filtration: The mixture is filtered through a pad of Celite to remove the catalyst residues and insoluble salts. The filter cake is washed with additional organic solvent.
-
Aqueous Wash: The combined organic filtrate is transferred to a separatory funnel and washed sequentially with saturated aqueous ammonium chloride solution (to remove the copper catalyst) and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure coupled product.
Visualizations
The following diagrams illustrate the key aspects of the Sonogashira coupling of this compound.
Caption: Catalytic cycle of the Sonogashira coupling reaction.
Caption: Experimental workflow for the Sonogashira coupling.
References
Application Notes and Protocols for Palladium-Catalyzed Coupling of Methyl 3-chloro-5-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of Methyl 3-chloro-5-iodobenzoate. This versatile building block possesses two distinct halogen atoms, allowing for selective functionalization. The carbon-iodine bond is significantly more reactive than the carbon-chloride bond in typical palladium-catalyzed reactions, enabling chemoselective coupling at the 5-position. This allows for the sequential introduction of different functionalities, making it a valuable substrate in the synthesis of complex molecules for pharmaceutical and materials science applications.
Selective Palladium-Catalyzed Cross-Coupling Reactions
The differential reactivity of the C-I and C-Cl bonds in this compound is the cornerstone of its utility in stepwise synthetic strategies. The C-I bond, being weaker, readily undergoes oxidative addition to a palladium(0) catalyst under milder conditions compared to the more robust C-Cl bond. This reactivity difference allows for the selective formation of a new carbon-carbon or carbon-heteroatom bond at the iodine-bearing position while leaving the chlorine atom intact for subsequent transformations.
The following sections detail protocols for common palladium-catalyzed coupling reactions selectively targeting the C-I bond of this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl compounds.
Reaction Scheme:
Caption: General scheme for the Suzuki-Miyaura coupling of this compound.
Quantitative Data for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ (3) | 1,4-Dioxane | 110 | 16 | 80-90 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 8 | 75-85 |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Toluene
-
Degassed water
-
Schlenk flask
-
Magnetic stirrer
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.
-
Add toluene and degassed water to the flask.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Heck Coupling
The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes.[1][2]
Reaction Scheme:
Caption: General scheme for the Heck coupling of this compound.
Quantitative Data for Heck Coupling
| Entry | Alkene | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N (2) | DMF | 100 | 24 | 70-85 |
| 2 | Methyl acrylate | PdCl₂(PPh₃)₂ (3) | - | NaOAc (2.5) | NMP | 120 | 18 | 65-80 |
| 3 | n-Butyl acrylate | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Acetonitrile | 80 | 16 | 70-80 |
Experimental Protocol: Heck Coupling
This protocol provides a general method for the Heck coupling of this compound with an alkene.
Materials:
-
This compound (1.0 equiv)
-
Alkene (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tolyl)₃, 4 mol%)
-
Triethylamine (Et₃N, 2.0 equiv)
-
N,N-Dimethylformamide (DMF)
-
Sealed reaction tube
-
Magnetic stirrer
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a sealable reaction tube under an inert atmosphere, add this compound, palladium(II) acetate, and tri(o-tolyl)phosphine.
-
Add DMF, the alkene, and triethylamine.
-
Seal the tube and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling is a versatile method for the formation of C(sp²)–C(sp) bonds, leading to the synthesis of arylalkynes.[3]
Reaction Scheme:
Caption: General scheme for the Sonogashira coupling of this compound.
Quantitative Data for Sonogashira Coupling
| Entry | Terminal Alkyne | Palladium Catalyst (mol%) | Ligand (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | - | CuI (4) | Et₃N (3) | THF | 60 | 6 | 85-95 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (3) | - | CuI (5) | DIPEA (2.5) | DMF | 70 | 8 | 80-90 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (1.5) | XPhos (3) | CuI (3) | Cs₂CO₃ (2) | 1,4-Dioxane | 80 | 12 | 75-85 |
Experimental Protocol: Sonogashira Coupling
This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Triethylamine (Et₃N, 3.0 equiv)
-
Tetrahydrofuran (THF)
-
Schlenk flask
-
Magnetic stirrer
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, bis(triphenylphosphine)palladium(II) chloride, and copper(I) iodide.
-
Add THF and triethylamine.
-
Add the terminal alkyne dropwise.
-
Heat the reaction mixture to 60 °C and stir.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once complete, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C–N bonds, providing a route to synthesize arylamines.[4][5][6][7]
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Disclaimer: The provided protocols are general guidelines and may require optimization for specific substrates and reaction scales. It is essential to consult relevant literature and perform small-scale test reactions to determine the optimal conditions. All reactions should be carried out by trained personnel in a well-ventilated fume hood, following appropriate safety precautions.
References
- 1. researchgate.net [researchgate.net]
- 2. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. research.rug.nl [research.rug.nl]
Application Notes and Protocols for the Synthesis of Biaryl Compounds from Methyl 3-chloro-5-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the synthesis of biaryl compounds utilizing Methyl 3-chloro-5-iodobenzoate as a starting material. The protocols focus on the chemoselective Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds, which is of paramount importance in the fields of medicinal chemistry and materials science.
Introduction
The biaryl motif is a prevalent structural core in a vast array of pharmaceuticals, natural products, and functional materials. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a premier method for the synthesis of these compounds, lauded for its mild reaction conditions, broad functional group tolerance, and the commercial availability of its precursors.
This compound is a particularly useful building block as it possesses two different halogen atoms. The greater reactivity of the carbon-iodine bond compared to the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions allows for a chemoselective reaction. This enables the selective formation of a biaryl linkage at the 5-position, while leaving the chlorine atom at the 3-position available for subsequent functionalization, thus providing a pathway to complex, unsymmetrically substituted biaryl compounds.
Recommended Method: Chemoselective Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the recommended method for the synthesis of biaryl compounds from this compound due to its high chemoselectivity, excellent functional group tolerance, and the use of non-toxic boronic acid reagents. The reaction proceeds via a catalytic cycle involving a palladium catalyst, which facilitates the coupling of the aryl iodide with an organoboron compound in the presence of a base.
Catalytic Cycle of the Suzuki-Miyaura Reaction
The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical reaction conditions and expected yields for the chemoselective Suzuki-Miyaura coupling of this compound with various arylboronic acids. The data is based on established protocols for similar iodo-chloro aromatic substrates.
| Arylboronic Acid (Ar'-B(OH)₂) | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | 12 | 90-95 |
| 4-Methylphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | DME/H₂O (4:1) | 85 | 16 | 88-94 |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | 1,4-Dioxane | 100 | 18 | 91-96 |
| 4-Fluorophenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ (2) | t-BuOH/H₂O (10:1) | 90 | 14 | 87-93 |
| 3-Thienylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O (3:1:1) | 90 | 12 | 85-92 |
| 2-Naphthylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | 16 | 89-95 |
Experimental Protocols
This section provides a detailed, step-by-step protocol for a representative chemoselective Suzuki-Miyaura cross-coupling reaction of this compound with phenylboronic acid.
Materials and Equipment
-
Reagents:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous toluene
-
Degassed water
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Equipment:
-
Schlenk flask or reaction tube
-
Magnetic stirrer and heating plate
-
Condenser
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
-
Experimental Workflow
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), Palladium(II) acetate (2 mol%), SPhos (4 mol%), and potassium phosphate (2.0 equiv.).
-
-
Establish Inert Atmosphere:
-
Seal the flask with a septum and evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.
-
-
Solvent Addition:
-
Add degassed toluene and degassed water (in a 10:1 ratio) to the flask via syringe. The final concentration of the aryl halide should be approximately 0.1 M.
-
-
Reaction Execution:
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-16 hours.
-
-
Aqueous Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer and wash it sequentially with water and brine.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
-
-
Characterization:
-
Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Alternative Cross-Coupling Methods
While the Suzuki-Miyaura coupling is highly recommended, other cross-coupling reactions can also be employed for the synthesis of biaryl compounds.
Stille Cross-Coupling
The Stille reaction utilizes organotin reagents as the coupling partners. It is also highly effective and tolerant of many functional groups. However, a significant drawback is the toxicity of the organotin compounds and the difficulty in removing tin byproducts from the final product.
Heck Cross-Coupling
The Heck reaction couples the aryl halide with an alkene.[1][2] This method is useful for the synthesis of substituted styrenes and related compounds but is not a direct method for the synthesis of simple biaryls.
Conclusion
The chemoselective Suzuki-Miyaura cross-coupling of this compound is a highly efficient and versatile method for the synthesis of functionalized biaryl compounds. The protocols and data provided in these application notes offer a robust starting point for researchers in the synthesis of complex molecules for various applications in drug discovery and materials science. The ability to selectively react at the iodo-position while preserving the chloro-substituent for further transformations makes this a valuable strategy in modern organic synthesis.
References
"Methyl 3-chloro-5-iodobenzoate as an intermediate in pharmaceutical synthesis"
Application Notes: Methyl 3-chloro-5-iodobenzoate in Pharmaceutical Synthesis
AN-2025-MCIB
For Research Use Only.
Abstract
This compound is a highly versatile and valuable intermediate in modern pharmaceutical synthesis. Its di-halogenated structure, featuring iodine and chlorine atoms with distinct chemical reactivities, enables the regioselective and sequential introduction of different functional groups through palladium-catalyzed cross-coupling reactions. This application note provides a detailed overview of its utility, focusing on protocols for sequential Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which are fundamental transformations in the synthesis of complex pharmaceutical agents.
Introduction
The synthesis of multi-substituted aromatic scaffolds is a cornerstone of medicinal chemistry and drug development. Many active pharmaceutical ingredients (APIs) contain highly decorated benzene rings. This compound (CAS: 289039-85-6) serves as an ideal starting material for building such complex molecules. The significant difference in the bond dissociation energies of the C-I and C-Cl bonds allows for a predictable and controlled functionalization sequence. The carbon-iodine bond is weaker and therefore more susceptible to oxidative addition to a palladium(0) catalyst, making it the preferred site for initial cross-coupling reactions under milder conditions. The more robust carbon-chlorine bond can then be functionalized in a subsequent step, often requiring more forcing conditions or specialized catalyst systems. This differential reactivity is a powerful tool for synthetic chemists, enabling the efficient construction of tri-substituted benzene derivatives.
Principle of Site-Selective Sequential Cross-Coupling
The synthetic utility of this compound is rooted in the established reactivity hierarchy of aryl halides in palladium-catalyzed cross-coupling reactions: C-I > C-Br >> C-Cl .[1] This principle allows for a stepwise functionalization strategy where the iodine is displaced first, leaving the chlorine atom intact for a subsequent transformation. This avoids the formation of undesired side products and allows for the convergent assembly of complex target molecules.
Caption: Logical workflow for the site-selective functionalization of this compound.
Application in a Two-Step Synthesis Pathway
To illustrate the utility of this compound, a representative two-step synthesis of a tri-substituted aromatic intermediate is presented. This involves an initial Suzuki-Miyaura coupling at the C-I position, followed by a Buchwald-Hartwig amination at the C-Cl position.
Caption: Experimental workflow for a sequential Suzuki and Buchwald-Hartwig coupling.
Step 1: Suzuki-Miyaura Coupling at the C-I Position
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds.[2] Due to the high reactivity of the C-I bond, this coupling can be performed with high selectivity under relatively mild conditions, leaving the C-Cl bond untouched.
Experimental Protocol:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Inert Atmosphere: Seal the flask and thoroughly purge with an inert gas (Argon or Nitrogen) for 15-20 minutes.
-
Solvent Addition: Add a degassed solvent system (e.g., Toluene/Ethanol/H₂O, 3:1:1 ratio) via syringe.
-
Reaction Execution: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS. Typical reaction times are 4-12 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the methyl 3-chloro-5-arylbenzoate intermediate.[3]
Table 1: Representative Conditions and Yields for Suzuki-Miyaura Coupling
| Arylboronic Acid Partner | Pd Catalyst (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3%) | K₂CO₃ (2.0) | Toluene/EtOH/H₂O | 85 | 6 | 91 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2%) | Cs₂CO₃ (2.0) | Dioxane/H₂O | 90 | 8 | 88 |
| 3-Pyridylboronic acid | Pd(OAc)₂ (2%) + SPhos (4%) | K₃PO₄ (2.5) | Toluene/H₂O | 100 | 12 | 85 |
Note: Data are representative and based on established literature for similar substrates. Optimization may be required.
Step 2: Buchwald-Hartwig Amination at the C-Cl Position
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[4][5] The C-Cl bond, being less reactive, typically requires a stronger base and more specialized, electron-rich phosphine ligands (like XPhos or RuPhos) to facilitate the oxidative addition step.
Experimental Protocol:
-
Reaction Setup: To a dry Schlenk tube or sealed vial, add the methyl 3-chloro-5-arylbenzoate intermediate from Step 1 (1.0 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%), a suitable phosphine ligand (e.g., XPhos, 3.0 mol%), and a strong base (e.g., NaOt-Bu, 2.0 eq.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Add anhydrous, degassed toluene, followed by the desired amine (1.5 eq.) via syringe.
-
Reaction Execution: Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS. Typical reaction times are 6-24 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Quench carefully with water and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the final tri-substituted product.
Table 2: Representative Conditions and Yields for Buchwald-Hartwig Amination
| Amine Partner | Pd Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (1.5%) | XPhos (3.0%) | NaOt-Bu (2.0) | Toluene | 110 | 6 | 94 |
| Aniline | Pd(OAc)₂ (2.0%) | RuPhos (4.0%) | Cs₂CO₃ (2.5) | Dioxane | 100 | 18 | 86 |
| Benzylamine | Pd₂(dba)₃ (1.5%) | BrettPhos (3.0%) | LHMDS (2.0) | THF | 80 | 12 | 89 |
Note: Data are representative and based on established literature for similar substrates. Optimization may be required.
Alternative C-I Functionalization: Sonogashira Coupling
The Sonogashira coupling provides a powerful method for introducing alkyne moieties, which are valuable functional groups in pharmaceutical compounds.[6][7] This reaction can be used as an alternative to the Suzuki coupling in the first step to functionalize the C-I position selectively.
Table 3: Typical Conditions for Sonogashira Coupling at the C-I Position
| Alkyne Partner | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2%) | CuI (4%) | Et₃N | THF | 60 | 92 |
| Trimethylsilylacetylene | Pd(OAc)₂ (2%) + PPh₃ (4%) | CuI (5%) | DIPA | Toluene | 70 | 90 |
| 1-Heptyne | Pd(PPh₃)₄ (3%) | CuI (5%) | Piperidine | DMF | 50 | 88 |
Note: Data are representative and based on established literature for similar substrates.
Catalytic Cycles in Palladium Cross-Coupling
Understanding the reaction mechanism is crucial for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a powerful and versatile building block for the synthesis of complex pharmaceutical intermediates. The differential reactivity of its halogen substituents enables a reliable and predictable strategy for sequential, site-selective cross-coupling reactions. By carefully selecting catalysts and reaction conditions, researchers can efficiently introduce diverse aryl, amino, and alkynyl functionalities, facilitating the rapid construction of molecular libraries for drug discovery and the development of scalable synthetic routes for active pharmaceutical ingredients.
References
Application Notes and Protocols: The Use of Methyl 3-chloro-5-iodobenzoate in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-chloro-5-iodobenzoate is a halogenated aromatic compound with the chemical formula C₈H₆ClIO₂. Its structure, featuring both chloro and iodo substituents on the benzene ring, makes it a versatile precursor in the synthesis of a variety of functional materials. The differential reactivity of the C-I and C-Cl bonds allows for selective functionalization through cross-coupling reactions, enabling the construction of complex molecular architectures. While its application in drug discovery and pharmaceutical synthesis is notable, its utility in materials science is an emerging area of interest, particularly in the development of liquid crystals, organic semiconductors, and specialized polymers.
The presence of the halogen atoms can influence the electronic and optical properties of the resulting materials, making them suitable for applications in electronic displays, sensors, and high-performance coatings.[1][2] The rigid core of the benzoate structure can be incorporated into larger molecules to induce liquid crystalline phases.
Due to a lack of specific research articles detailing the synthesis and properties of materials directly derived from this compound, this document will provide an illustrative example based on the synthesis of a laterally chloro-substituted Schiff base ester liquid crystal. This example demonstrates the principles and experimental considerations that would be relevant when using this compound as a building block.
Illustrative Application: Synthesis of a Laterally Chloro-Substituted Liquid Crystal
This section details the synthesis and characterization of a liquid crystalline material where a molecule with a similar substitution pattern to this compound could be envisioned as a starting material. The following protocol is adapted from the synthesis of laterally chloro-substituted Schiff base ester liquid crystals.
Experimental Protocol: Synthesis of a Chloro-Substituted Schiff Base Ester Liquid Crystal
This protocol describes a multi-step synthesis of a thermotropic liquid crystal. A key step involves the esterification of a substituted phenol with a substituted benzoic acid, a reaction type for which a derivative of this compound could be employed.
Materials:
-
4-((E)-((4-(hexyloxy)phenyl)imino)methyl)phenol
-
3-chloro-4-octyloxybenzoic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Activation of the Carboxylic Acid: In a round-bottom flask, dissolve 3-chloro-4-octyloxybenzoic acid (1 equivalent) in anhydrous dichloromethane (DCM).
-
Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) to the solution.
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Esterification: To the activated carboxylic acid mixture, add a solution of 4-((E)-((4-(hexyloxy)phenyl)imino)methyl)phenol (1 equivalent) in anhydrous DCM.
-
Allow the reaction to proceed at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure liquid crystalline product.
Characterization Data
The following table summarizes typical characterization data for a laterally chloro-substituted Schiff base ester liquid crystal. This data is presented as an example of the types of properties that would be measured for a material synthesized using this compound.
| Property | Method | Illustrative Value | Reference |
| Phase Transition Temperatures | |||
| Melting Point (Cr to N) | Differential Scanning Calorimetry (DSC) | 110-120 °C | [1] |
| Clearing Point (N to I) | Differential Scanning Calorimetry (DSC) | 150-160 °C | [1] |
| Optical Properties | |||
| Mesophase Texture | Polarized Optical Microscopy (POM) | Nematic schlieren texture | [1] |
| Spectroscopic Data | |||
| ¹H NMR (CDCl₃, δ in ppm) | Nuclear Magnetic Resonance | Peaks corresponding to aromatic, imine, and alkyl protons | |
| FT-IR (KBr, cm⁻¹) | Infrared Spectroscopy | Bands for C=O (ester), C=N (imine), C-Cl, C-O stretches |
Cr = Crystalline Solid, N = Nematic Phase, I = Isotropic Liquid
Logical Workflow for Material Synthesis and Characterization
The following diagram illustrates a general workflow for the synthesis and characterization of a novel material, such as a liquid crystal or a conjugated polymer, starting from a precursor like this compound.
Caption: General workflow for the synthesis, characterization, and application of a functional material.
Signaling Pathway for Cross-Coupling Reactions
This compound is an ideal candidate for selective cross-coupling reactions, which are fundamental in the synthesis of conjugated polymers and other advanced materials. The C-I bond is significantly more reactive than the C-Cl bond in palladium-catalyzed reactions, allowing for sequential functionalization.
The diagram below illustrates the catalytic cycle for a Suzuki coupling reaction, which could be employed to couple an arylboronic acid at the 5-position of the benzoate ring.
Caption: Catalytic cycle for a Suzuki cross-coupling reaction.
Conclusion
This compound represents a promising, yet underexplored, building block for the synthesis of advanced functional materials. Its di-halogenated structure allows for selective, stepwise synthetic strategies to create complex molecules with tailored properties for applications in liquid crystals, organic electronics, and polymer science. While direct examples are currently scarce in the literature, the principles of synthetic organic chemistry and materials science provide a clear roadmap for its potential applications. The illustrative examples and workflows provided here serve as a guide for researchers interested in exploring the potential of this versatile compound in materials innovation. Further research into the synthesis and characterization of materials derived from this compound is warranted to fully unlock its potential.
References
Application Notes and Protocols: Base Selection for Suzuki-Miyaura Coupling of Methyl 3-chloro-5-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This reaction is particularly vital in drug discovery and development for the synthesis of complex biaryl and heteroaryl scaffolds. The substrate, Methyl 3-chloro-5-iodobenzoate, presents an interesting case for chemoselectivity, possessing two different halogen atoms. Due to the differential reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions (C-I > C-Br > C-Cl), the Suzuki-Miyaura coupling is expected to proceed selectively at the more reactive carbon-iodine bond.
The choice of base is a critical parameter in the Suzuki-Miyaura reaction, as it plays a crucial role in the activation of the organoboron species and the overall efficiency of the catalytic cycle. The base facilitates the transmetalation step by forming a more nucleophilic boronate "ate" complex from the boronic acid.[1] This document provides detailed application notes, experimental protocols, and a comparative analysis of commonly used bases to guide the optimization of the Suzuki-Miyaura coupling of this compound.
Data Presentation: Comparative Performance of Bases
The selection of an appropriate base is critical for maximizing the yield and minimizing reaction times. While a direct comparative study for this compound is not extensively published, the following table summarizes representative data for the Suzuki-Miyaura coupling of analogous aryl halides. This data serves as a strong starting point for reaction optimization. Inorganic bases are generally preferred over organic bases for this transformation.[2]
Table 1: Representative Data on Base Performance in Suzuki-Miyaura Coupling of Aryl Halides
| Entry | Base (equivalents) | Solvent System | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |
| 1 | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 90-100 | 8-16 | 85-98 | A robust and commonly used base, cost-effective.[2][3] |
| 2 | Cs₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 80-90 | 6-12 | 90-99 | Often provides higher yields, especially for challenging substrates, but is more expensive. |
| 3 | K₃PO₄ (2.0) | Toluene/H₂O (5:1) | 100-110 | 12-24 | 80-95 | A strong, non-nucleophilic base suitable for base-sensitive functional groups.[1] |
| 4 | Na₂CO₃ (2.0) | DMF/H₂O (1:1) | 80-100 | 12-18 | 88-97 | Another cost-effective and highly effective inorganic base.[2][3] |
| 5 | NaOH (2.0) | Toluene/EtOH/H₂O | 80 | 12 | Variable | Can promote ester hydrolysis; use with caution. |
| 6 | Et₃N (Triethylamine) (3.0) | DMF | 100 | 24 | < 20 | Organic amines are generally less effective for this type of Suzuki coupling.[2] |
Yields are representative and highly dependent on the specific boronic acid, catalyst, and ligand used. Optimization is recommended.
Experimental Protocols
The following protocols are provided as a general guideline for performing the Suzuki-Miyaura cross-coupling of this compound. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst degradation.
Protocol 1: General Screening Protocol with Potassium Carbonate
This protocol is a reliable starting point for the selective coupling at the iodo position.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
Triphenylphosphine (PPh₃) (8 mol%) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃), finely ground (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(OAc)₂ (0.02 equiv), PPh₃ (0.08 equiv), and K₂CO₃ (2.0 equiv).
-
Evacuate the flask and backfill with an inert gas (repeat this cycle three times).
-
Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio via syringe to achieve a substrate concentration of approximately 0.1 M.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 8-16 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired Methyl 3-chloro-5-arylbenzoate.
Protocol 2: Microwave-Assisted Protocol for Rapid Optimization
Microwave irradiation can significantly reduce reaction times and is ideal for rapid screening of bases and other reaction conditions.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] (3 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.5 equiv) (or other base to be tested)
-
1,4-Dioxane
-
Water (degassed)
-
Microwave reactor vials
Procedure:
-
In a microwave reactor vial, combine this compound (1.0 equiv), the arylboronic acid (1.5 equiv), Pd(dppf)Cl₂ (0.03 equiv), and the selected base (e.g., Cs₂CO₃, 2.5 equiv).
-
Add 1,4-dioxane and degassed water (e.g., a 4:1 ratio) to achieve a suitable concentration.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and heat the mixture to 120-150 °C for 15-60 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Base Selection
Caption: Workflow for the systematic screening and selection of an optimal base.
References
Application Notes and Protocols for Ligand Selection in the Cross-Coupling of Methyl 3-chloro-5-iodobenzoate
Abstract
This document provides detailed application notes and experimental protocols for the selective cross-coupling of Methyl 3-chloro-5-iodobenzoate. The primary focus is on ligand selection to achieve chemoselective functionalization at the highly reactive carbon-iodine (C-I) bond while leaving the more robust carbon-chlorine (C-Cl) bond intact. This substrate is a valuable building block in medicinal chemistry and materials science, where sequential, site-selective cross-couplings are often required. This guide summarizes ligand performance for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, presents quantitative data in tabular format for easy comparison, and provides detailed experimental protocols for each reaction type.
Introduction
This compound is a dihalogenated aromatic compound that offers the potential for selective, sequential cross-coupling reactions. The significant difference in the bond dissociation energies of the C-I and C-Cl bonds allows for the preferential activation of the C-I bond by a palladium catalyst. The general reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl.[1] This inherent reactivity difference is the cornerstone of achieving selectivity.
The choice of ligand is paramount in controlling the catalytic activity and selectivity of the cross-coupling reaction. The ligand stabilizes the palladium center, influences the rate of oxidative addition and reductive elimination, and can play a role in preventing undesirable side reactions such as homocoupling or dehalogenation. For a substrate like this compound, the ideal ligand will promote efficient coupling at the C-I position under conditions that do not activate the C-Cl bond. This allows for a subsequent cross-coupling reaction at the C-Cl position with a different coupling partner, enabling the synthesis of complex, multi-substituted aromatic compounds.
Ligand Selection and Data Presentation
The selection of an appropriate ligand is critical for achieving high yields and selectivity. Bulky and electron-rich phosphine ligands, as well as N-heterocyclic carbene (NHC) ligands, have been shown to be effective in a wide range of cross-coupling reactions. Below, we present a summary of ligand performance for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. While specific data for this compound is limited in the literature, the following tables provide representative yields for analogous transformations on structurally similar aryl halides, offering a strong basis for ligand selection.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between an aryl halide and an organoboron reagent. For the selective coupling of this compound with an arylboronic acid, the choice of ligand can significantly impact the yield.
Table 1: Ligand Performance in the Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid
| Ligand | Palladium Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 | [1] |
| PPh₃ | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 90 | 16 | 70-80 | [1] |
| dppf | PdCl₂(dppf) | K₂CO₃ | DMF | 110 | 8 | 80-90 | [1] |
| P(t-Bu)₃ | Pd₂(dba)₃ | Cs₂CO₃ | Dioxane | 80 | 5 | 86 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds between an aryl halide and an amine. For the selective amination of this compound, bulky biarylphosphine ligands are often employed to facilitate the reaction, even with less reactive aryl chlorides, indicating their high activity which can be modulated for selectivity with aryl iodides.
Table 2: Ligand Performance in the Buchwald-Hartwig Amination of Aryl Halides
| Ligand | Palladium Source | Base | Solvent | Temp (°C) | Time (h) | Amine | Yield (%) | Reference |
| XPhos | Pd₂(dba)₃ | NaOt-Bu | Toluene | 100 | 18 | Morpholine | 94 | [2] |
| RuPhos | Pd(OAc)₂ | NaOt-Bu | Toluene | RT | 2 | Aniline | 98 | [3] |
| BrettPhos | Pd G3 | K₂CO₃ | t-AmylOH | 110 | 24 | Primary Amine | >95 | [2] |
| Josiphos | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 24 | Secondary Amine | 90-99 | [4] |
Sonogashira Coupling
The Sonogashira coupling is used to form C-C bonds between an aryl halide and a terminal alkyne. This reaction is typically cocatalyzed by copper(I) iodide, although copper-free conditions have also been developed.
Table 3: Catalyst and Ligand Systems for the Sonogashira Coupling of Aryl Halides
| Ligand | Palladium Source | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| PPh₃ | Pd(PPh₃)₄ | CuI | DIPEA | Toluene | 60 | 8 | 80-90 | [1] |
| P(o-tolyl)₃ | Pd(OAc)₂ | - | Piperidine | DMF | 80 | 12 | 70-80 | [1] |
| None | Pd/CuFe₂O₄ | - | K₂CO₃ | EtOH | 70 | - | High | [5] |
Experimental Protocols
The following protocols are generalized procedures for the cross-coupling of this compound. These should be considered as starting points and may require optimization for specific coupling partners and scales. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes the selective coupling of this compound with an arylboronic acid at the C-I position.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv.)
-
Toluene and Water (4:1 mixture, degassed)
-
Round-bottom flask with condenser
-
Magnetic stirrer and heating mantle
-
Inert gas supply
Procedure:
-
To a dry round-bottom flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the flask with a septum and purge with an inert gas for 15 minutes.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination
This protocol outlines the selective amination of this compound at the C-I position.
Materials:
-
This compound (1.0 equiv.)
-
Amine (1.2 equiv.)
-
Pd₂(dba)₃ (1 mol%)
-
XPhos (2 mol%)
-
Sodium tert-butoxide (NaOt-Bu, 1.4 equiv.)
-
Toluene (anhydrous, degassed)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating plate
-
Inert gas supply
Procedure:
-
To a Schlenk tube, add Pd₂(dba)₃, XPhos, and NaOt-Bu under an inert atmosphere.
-
Add the anhydrous, degassed toluene.
-
Add the amine followed by this compound.
-
Seal the tube and heat the reaction mixture to 100 °C.
-
Stir the reaction until the starting material is consumed, as monitored by TLC or GC-MS.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solvent and purify the residue by column chromatography.
Protocol 3: Sonogashira Coupling
This protocol describes the selective coupling of this compound with a terminal alkyne at the C-I position.
Materials:
-
This compound (1.0 equiv.)
-
Terminal alkyne (1.2 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2 mol%)
-
Copper(I) iodide (CuI, 1 mol%)
-
Diisopropylethylamine (DIPEA, 2.0 equiv.)
-
Toluene (anhydrous, degassed)
-
Reaction vial with a septum cap
-
Magnetic stirrer
-
Inert gas supply
Procedure:
-
To a reaction vial, add this compound, Pd(PPh₃)₄, and CuI.
-
Seal the vial and purge with an inert gas.
-
Add the degassed toluene and DIPEA via syringe.
-
Add the terminal alkyne dropwise.
-
Stir the reaction at room temperature or with gentle heating (e.g., 60 °C) and monitor by TLC or GC-MS.
-
Once the reaction is complete, dilute with an organic solvent and wash with a saturated aqueous solution of ammonium chloride and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
Visualizations
Catalytic Cycle for Suzuki-Miyaura Cross-Coupling
Caption: Catalytic cycle for the Suzuki-Miyaura reaction.
Ligand Selection Workflow
Caption: Workflow for ligand selection and optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides [organic-chemistry.org]
- 3. research.rug.nl [research.rug.nl]
- 4. researchgate.net [researchgate.net]
- 5. ijnc.ir [ijnc.ir]
Application Notes and Protocols for the Synthesis of Substituted Benzoates using Methyl 3-chloro-5-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of substituted benzoates utilizing Methyl 3-chloro-5-iodobenzoate as a versatile starting material. This compound offers two distinct reactive sites for palladium-catalyzed cross-coupling reactions, allowing for selective functionalization. The higher reactivity of the carbon-iodine bond enables selective reactions at the 5-position, leaving the chloro group available for subsequent transformations.
This guide covers several key cross-coupling reactions, including Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination, providing specific examples and the necessary reaction parameters to facilitate their application in research and development.
Overview of Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is an ideal substrate for these transformations due to the differential reactivity of its two halogen substituents. The carbon-iodine bond is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the carbon-chlorine bond. This chemoselectivity allows for the selective introduction of a wide range of substituents at the 5-position of the benzoate ring.
The general scheme for these reactions involves the coupling of an organometallic or organic partner with the aryl iodide in the presence of a palladium catalyst and a base.
Caption: General workflow for the selective synthesis of substituted benzoates.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds by reacting an organoboron compound with an organic halide. Due to the high reactivity of the carbon-iodine bond, this compound readily participates in this reaction.
Quantitative Data for Suzuki-Miyaura Coupling
| Coupling Partner | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Arylboronic Acid | Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 |
| Phenylboronic acid | Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 16 | ~90 |
| 4-Methylphenylboronic acid | Pd(dppf)Cl₂ | dppf | K₃PO₄ | 1,4-Dioxane | 110 | 18 | ~88 |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific aryl boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent system (e.g., Toluene/Ethanol/Water in a 3:1:1 ratio)
-
Round-bottom flask, magnetic stirrer, condenser, and inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry round-bottom flask, add this compound, the arylboronic acid, palladium catalyst, and base.
-
Seal the flask and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, co-catalyzed by palladium and copper complexes. The high reactivity of the C-I bond in this compound makes it an excellent substrate for this transformation, often allowing the reaction to proceed at room temperature.[1]
Quantitative Data for Sonogashira Coupling
| Coupling Partner (Alkyne) | Pd Catalyst | Cu Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | DMF | 50 | 5 | ~89 |
| 1-Hexyne | Pd(PPh₃)₄ | CuI | Et₃N | THF | RT | 6 | ~85 |
| (Trimethylsilyl)acetylene | Pd(PPh₃)₄ | CuI | Et₃N | THF | RT | 3 | ~97 |
Experimental Protocol: Sonogashira Coupling
This general procedure is for the palladium and copper co-catalyzed Sonogashira coupling.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1-1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)
-
Copper(I) iodide (CuI, 2-5 mol%)
-
Base (e.g., triethylamine, 2-3 equiv)
-
Anhydrous solvent (e.g., THF, DMF)
-
Schlenk flask or sealed tube, magnetic stirrer, and inert gas supply
Procedure:
-
To a dry Schlenk flask, add this compound, the palladium catalyst, CuI, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent and stir the mixture.
-
Add the terminal alkyne dropwise.
-
Stir the reaction at the specified temperature (ranging from room temperature to 100 °C).
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool to room temperature, dilute with an organic solvent, and filter through Celite.
-
Wash the organic phase with aqueous NH₄Cl and brine.
-
Dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
Caption: The dual catalytic cycle of the Sonogashira reaction.[1]
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base.
Quantitative Data for Heck Reaction
| Coupling Partner (Alkene) | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Styrene | Pd(OAc)₂ | Et₃N | DMF | 100 | 24 | Moderate to Good |
| Methyl acrylate | Pd/C | Na₂CO₃/Et₃N | NMP | 120 | 12 | Moderate to Good |
| n-Butyl acrylate | Pd(OAc)₂/P(t-Bu)₃ | Cy₂NMe | Dioxane | 110 | 16 | Good |
Experimental Protocol: Heck Reaction
This is a general protocol for the Heck reaction and may require optimization.
Materials:
-
This compound (1.0 equiv)
-
Alkene (1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Base (e.g., Et₃N, 2.0 equiv)
-
Solvent (e.g., DMF, NMP, or Dioxane)
-
Sealed reaction vessel
Procedure:
-
In a sealed vessel, combine this compound, the palladium catalyst, and the base.
-
Add the solvent and the alkene.
-
Seal the vessel and heat the mixture to the desired temperature with stirring.
-
Monitor the reaction by GC-MS.
-
After completion, cool the reaction mixture and filter to remove palladium black.
-
Dilute the filtrate with an organic solvent and wash with water and brine.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.
Quantitative Data for Buchwald-Hartwig Amination
| Amine | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ | XPhos | NaOt-Bu | Toluene | 100 | 12 | ~90 |
| Aniline | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 110 | 24 | ~85 |
| 6-methoxy-1,2,3,4-tetrahydroquinoline | [Pd(IPr)Cl₂]₂ | IPr | NaOt-Bu | Toluene | 120 | 0.5 | 77 |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a general guideline for the amination of aryl iodides.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOt-Bu, 1.4 equiv)
-
Anhydrous, deoxygenated solvent (e.g., Toluene)
-
Schlenk tube or glovebox
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a Schlenk tube.
-
Add the solvent, followed by this compound and the amine.
-
Seal the tube and heat the reaction mixture with stirring.
-
Monitor the reaction by LC-MS or GC-MS.
-
Upon completion, cool to room temperature, dilute with an organic solvent, and filter through Celite.
-
Wash the organic layer with water and brine, dry, and concentrate.
-
Purify the product by column chromatography.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
References
Troubleshooting & Optimization
"low yield in Suzuki coupling of Methyl 3-chloro-5-iodobenzoate"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the Suzuki coupling of Methyl 3-chloro-5-iodobenzoate .
Troubleshooting Guides & FAQs
This section addresses specific issues that can lead to low yields in the selective Suzuki coupling at the C-I bond of this compound.
Q1: Why is the yield of my Suzuki coupling reaction with this compound unexpectedly low?
A1: Low yields in this specific reaction can stem from several factors. Given the substrate's structure, with both a reactive C-I bond and a less reactive C-Cl bond, along with an electron-withdrawing methyl ester group, common issues include:
-
Catalyst Inactivity or Decomposition: The palladium catalyst is the heart of the reaction. Its deactivation is a primary cause of low yields.
-
Sub-optimal Reaction Conditions: The choice of base, solvent, and temperature is critical and highly interdependent.
-
Side Reactions: Unwanted reactions such as homocoupling of the boronic acid, dehalogenation of the starting material, or premature decomposition of the boronic acid (protodeboronation) can consume reagents and reduce the desired product's yield.[1][2]
-
Poor Reagent Quality: The purity of the starting materials, including the boronic acid, catalyst, and solvents, is crucial for a successful reaction.
Q2: I am observing the formation of significant byproducts. What are the likely side reactions and how can I minimize them?
A2: The most common side reactions in this coupling are:
-
Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct. It is often promoted by the presence of oxygen or if the reduction of a Pd(II) precatalyst to the active Pd(0) species is inefficient.[1] To minimize this, ensure the reaction is thoroughly degassed and consider using a direct Pd(0) source like Pd(PPh₃)₄.
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. This is often an issue with electron-deficient boronic acids. Using milder bases or anhydrous conditions can sometimes mitigate this problem.
-
Dehalogenation: The iodine atom on your starting material can be replaced by a hydrogen atom. This can occur via a palladium-hydride intermediate.
Q3: How do I ensure selective coupling at the iodine position and not the chlorine position?
A3: The C-I bond is significantly more reactive towards oxidative addition with the palladium catalyst than the C-Cl bond.[3] To ensure high selectivity:
-
Use appropriate reaction conditions: Standard Suzuki coupling conditions will overwhelmingly favor reaction at the C-I bond.
-
Avoid harsh conditions: Very high temperatures or highly active catalyst systems designed for aryl chlorides might lead to a small amount of reaction at the C-Cl bond.
-
Catalyst and Ligand Choice: While bulky, electron-rich ligands are often used to activate less reactive C-Cl bonds, for this selective coupling, a standard ligand like triphenylphosphine (PPh₃) with a catalyst like Pd(PPh₃)₄ or Pd(OAc)₂ is often sufficient and will favor the more reactive C-I bond.
Q4: What are the recommended starting conditions for optimizing the Suzuki coupling of this compound?
A4: A good starting point for optimization would be:
-
Catalyst: Pd(PPh₃)₄ (1-5 mol%)
-
Base: K₂CO₃ or K₃PO₄ (2-3 equivalents)
-
Solvent: A mixture of an organic solvent and water, such as Dioxane/H₂O (4:1) or Toluene/H₂O (4:1).[1]
-
Temperature: 80-100 °C
It is crucial to perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent catalyst oxidation and homocoupling.[1][2]
Data Presentation
The following table summarizes typical reaction conditions for Suzuki coupling reactions of aryl halides with arylboronic acids, which can be used as a starting point for the optimization of the reaction with this compound.
| Aryl Halide | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoacetophenone | Pd(OAc)₂ (1), P(biph)Ph₂ (4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 1 | >95 | [4] |
| 4-Chlorobenzaldehyde | Pd(PPh₃)₄ (5.2) | K₂CO₃ (2.5) | Dioxane/H₂O | 100 | 24 | ~90 | [5] |
| Iodobenzene | Pd(PPh₃)₄ (0.15) | K₃PO₄ (2) | DMF | 85 | 5 | 53 | [6] |
| 2,6-Dichloropyridine | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | - | - | [7] |
Experimental Protocols
Representative Protocol for Selective Suzuki-Miyaura Coupling of this compound
This protocol is a general guideline and may require optimization for specific boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes. This is crucial to remove oxygen.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 ratio) via syringe to achieve a suitable concentration (e.g., 0.1 M with respect to the aryl halide).
-
Catalyst Addition: Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete (typically after 2-12 hours), cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Mandatory Visualization
Below are diagrams illustrating key workflows and relationships relevant to troubleshooting the Suzuki coupling of this compound.
Caption: Troubleshooting workflow for low yield in Suzuki coupling.
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pcliv.ac.uk [pcliv.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 7. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
"side reactions with Methyl 3-chloro-5-iodobenzoate in Sonogashira coupling"
Welcome to the technical support center for Sonogashira coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this powerful C-C bond-forming reaction, with a special focus on substrates like Methyl 3-chloro-5-iodobenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed in Sonogashira couplings?
A1: The most prominent side reaction is the oxidative homocoupling of the terminal alkyne, commonly known as Glaser-Hay coupling, which leads to the formation of a diyne byproduct.[1][2][3] This is particularly prevalent in copper-co-catalyzed reactions when oxygen is present.[1][4][5] Other potential side reactions include the decomposition of the palladium catalyst to palladium black and reactions involving bulky substrates that may require higher temperatures, leading to undesired byproducts.[4][6]
Q2: I am using this compound. Which halide will react first?
A2: The reactivity of aryl halides in Sonogashira coupling follows the general trend: I > OTf > Br > Cl.[4] Therefore, the carbon-iodine bond is significantly more reactive than the carbon-chlorine bond. This allows for selective Sonogashira coupling at the iodine position of this compound, leaving the chlorine atom intact, provided the reaction conditions are carefully controlled.[2]
Q3: Can I perform a Sonogashira coupling without a copper co-catalyst?
A3: Yes, copper-free Sonogashira coupling protocols have been developed and are often preferred to avoid the formation of alkyne homocoupling (Glaser coupling) byproducts.[1][2][3][4] These reactions may necessitate the use of specific ligands or different reaction conditions to facilitate the catalytic cycle.[4]
Q4: What is the role of the base in the Sonogashira reaction?
A4: The base, typically an amine like triethylamine or diethylamine, is crucial for neutralizing the hydrogen halide produced as a byproduct of the coupling reaction.[2] It also deprotonates the terminal alkyne, which is a key step in the formation of the reactive copper acetylide (in the copper-co-catalyzed mechanism) or for the transmetalation step in the copper-free pathway.[1][4]
Q5: My palladium catalyst is turning black. What does this indicate?
A5: The formation of a black precipitate, known as "palladium black," signifies the decomposition and precipitation of the palladium catalyst from the reaction mixture.[4][7] This deactivation can be triggered by impurities, an inappropriate choice of solvent (some anecdotal evidence suggests THF may promote it), or excessively high temperatures.[4][7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Inactive catalyst (palladium or copper). | Use fresh, high-purity catalysts. Ensure copper(I) iodide is not degraded.[4] |
| Poor quality of reagents or solvents. | Use anhydrous and anaerobic conditions. Degas the solvent and run the reaction under an inert atmosphere (e.g., argon or nitrogen).[4] Purify starting materials if necessary. | |
| Inappropriate reaction temperature. | For aryl iodides, the reaction can often proceed at room temperature. Aryl bromides may require heating.[4] For less reactive substrates, consider increasing the temperature.[8] | |
| Unsuitable base or insufficient amount. | Ensure the amine base is dry and used in an appropriate excess. Triethylamine and diisopropylamine are commonly used.[4] | |
| Significant Formation of Diyne (Glaser Coupling) | Presence of oxygen in a copper-co-catalyzed reaction. | Thoroughly degas all reagents and solvents and maintain a strict inert atmosphere.[2][4] |
| High concentration of copper catalyst. | Consider reducing the amount of copper iodide or switch to a copper-free protocol.[9] | |
| Slow cross-coupling with an inactive halide. | For inactive halides, the competing Glaser coupling can become a major issue. Consider using a more active catalyst system or slow addition of the alkyne.[9] | |
| Decomposition of Palladium Catalyst (Formation of Palladium Black) | High reaction temperature. | Optimize the temperature; avoid excessive heating.[6] |
| Incompatible solvent. | While commonly used, some reports suggest THF might promote palladium black formation. Consider alternative solvents like DMF, toluene, or acetonitrile.[7][8] | |
| Impurities in the reaction mixture. | Ensure all reagents and solvents are of high purity.[4] | |
| Incomplete Conversion of Starting Material (this compound) | Insufficient reaction time or temperature. | Monitor the reaction by TLC. If the reaction stalls, a moderate increase in temperature might be necessary. |
| Catalyst deactivation. | Address potential causes of catalyst decomposition (see above). | |
| Steric hindrance. | For sterically hindered substrates, a more active catalyst system with specialized ligands (e.g., dppf) might be required.[8] |
Experimental Protocols
General Procedure for Sonogashira Coupling of this compound
This is a general guideline and may require optimization for specific alkynes.
-
Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ - 2-5 mol%), and the copper(I) iodide co-catalyst (4-10 mol%).
-
Solvent and Base Addition: Add a degassed solvent (e.g., THF, DMF, or a mixture of toluene and triethylamine).[8][9] Then, add the degassed amine base (e.g., triethylamine, 2-3 eq.).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq.) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature. The progress should be monitored by Thin Layer Chromatography (TLC).[4] If no significant conversion is observed, the temperature can be gradually increased.
-
Work-up: Once the reaction is complete, the mixture is typically filtered to remove the catalyst, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.
Visual Guides
Caption: Catalytic cycle of the copper-co-catalyzed Sonogashira coupling.
Caption: Glaser-Hay coupling, a common side reaction in Sonogashira couplings.
Caption: A logical workflow for troubleshooting Sonogashira coupling reactions.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 4. benchchem.com [benchchem.com]
- 5. gold-chemistry.org [gold-chemistry.org]
- 6. google.com [google.com]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of Products from Methyl 3-chloro-5-iodobenzoate Reactions
Welcome to the technical support center for the purification of reaction products derived from Methyl 3-chloro-5-iodobenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common purification challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile building block, frequently employed in palladium-catalyzed cross-coupling reactions. The three most common transformations are:
-
Suzuki-Miyaura Coupling: To form a carbon-carbon bond, typically with an aryl or vinyl boronic acid or ester.
-
Sonogashira Coupling: To create a carbon-carbon bond with a terminal alkyne.[1]
-
Buchwald-Hartwig Amination: For the formation of a carbon-nitrogen bond with a primary or secondary amine.[2]
Q2: Which halogen is more reactive in cross-coupling reactions, the iodine or the chlorine?
A2: The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in standard palladium-catalyzed cross-coupling reactions. This is due to the lower bond dissociation energy of the C-I bond, which facilitates the initial oxidative addition step in the catalytic cycle. Therefore, reactions can be performed selectively at the iodine position while leaving the chlorine atom intact for subsequent transformations.
Q3: What are the typical side products I should expect in these reactions?
A3: Common side products include:
-
Homocoupling: Dimerization of the boronic acid (in Suzuki reactions) or the alkyne (in Sonogashira reactions, known as Glaser coupling).
-
Dehalogenation: Reduction of the starting material, where the iodine or chlorine is replaced by a hydrogen atom.
-
Double-coupling Product: In some cases, particularly under harsh conditions or with highly active catalysts, reaction at both the iodo and chloro positions can occur.
-
Unreacted Starting Material: Incomplete conversion is a common issue that requires purification.
Q4: How can I monitor the progress of my reaction to minimize side products?
A4: Thin-layer chromatography (TLC) is a common and effective method for monitoring reaction progress. By spotting the reaction mixture alongside the starting material, you can observe the consumption of the starting material and the formation of the product. Staining with UV light is often sufficient for these aromatic compounds.[3] For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.
Q5: What are the primary methods for purifying the products of these reactions?
A5: The two main purification techniques for these types of compounds are:
-
Flash Column Chromatography: This is a highly effective method for separating the desired product from starting materials, catalysts, and most side products.[4]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent system can yield highly pure material.[5]
Troubleshooting Guides
Issue 1: Difficulty in Removing Palladium Residues
-
Problem: My purified product is still contaminated with palladium, which can be problematic for downstream applications.
-
Possible Causes & Solutions:
-
Incomplete Removal by Chromatography: Palladium complexes can sometimes co-elute with the product.
-
Solution: After initial purification, consider passing the product through a pad of silica gel with a suitable solvent. For more stubborn cases, specialized palladium scavengers can be employed.
-
-
Precipitation with Product: The palladium catalyst may have precipitated out with the product during workup.
-
Solution: Ensure that the workup procedure includes a filtration step, for example, through a pad of Celite, to remove any insoluble palladium species.
-
-
Issue 2: Co-elution of Product and a Major Impurity during Column Chromatography
-
Problem: I am unable to achieve good separation between my product and a significant impurity using flash chromatography.
-
Possible Causes & Solutions:
-
Similar Polarity: The impurity may have a very similar polarity to the desired product. This is common with homocoupling or dehalogenated side products.
-
Solution 1 (Optimize Chromatography): Experiment with different solvent systems. A less polar solvent system may improve separation. Using a gradient elution, with a slow increase in polarity, can also be beneficial.
-
Solution 2 (Recrystallization): If the product is a solid, attempt recrystallization. The different crystal packing abilities of the product and impurity can lead to excellent separation.
-
-
Isomeric Products: If a small amount of reaction occurred at the chlorine position, you may have a regioisomeric impurity.
-
Solution: These isomers can be very difficult to separate. Meticulous optimization of the column chromatography conditions (e.g., using a very long column and a shallow gradient) may be required. Preparative HPLC could be an alternative for small scales.
-
-
Issue 3: Product Oiling Out During Recrystallization
-
Problem: When I try to recrystallize my product, it separates as an oil instead of forming crystals.
-
Possible Causes & Solutions:
-
High Impurity Level: A high concentration of impurities can lower the melting point of the mixture, leading to oiling out.
-
Solution: First, attempt a quick purification by flash chromatography to remove the bulk of the impurities, and then proceed with recrystallization.
-
-
Inappropriate Solvent: The solvent may be too good a solvent for the product, or the solution may be too concentrated.
-
Solution: Try a different solvent or a mixed solvent system. If using a mixed solvent system, add the "poor" solvent more slowly at a slightly lower temperature.
-
-
Data Presentation
The following tables provide representative data for typical cross-coupling reactions with this compound and subsequent purification. Note that yields and purities are substrate-dependent and may require optimization.
Table 1: Representative Purification Data for Suzuki-Miyaura Coupling Product
| Parameter | Crude Product | After Column Chromatography | After Recrystallization |
| Product | Methyl 3-chloro-5-phenylbenzoate | Methyl 3-chloro-5-phenylbenzoate | Methyl 3-chloro-5-phenylbenzoate |
| Appearance | Brown oil | Pale yellow solid | White crystalline solid |
| Purity (by NMR) | ~80% | ~95% | >99% |
| Major Impurities | Unreacted Phenylboronic acid, Homocoupled biphenyl, Palladium residues | Trace starting material, Trace homocoupled biphenyl | Not detectable |
| Isolated Yield | - | 85% | 75% (after both steps) |
Table 2: Representative Purification Data for Sonogashira Coupling Product
| Parameter | Crude Product | After Column Chromatography | After Recrystallization |
| Product | Methyl 3-chloro-5-(phenylethynyl)benzoate | Methyl 3-chloro-5-(phenylethynyl)benzoate | Methyl 3-chloro-5-(phenylethynyl)benzoate |
| Appearance | Dark brown solid | Light yellow solid | Off-white needles |
| Purity (by NMR) | ~75% | ~96% | >99% |
| Major Impurities | Phenylacetylene dimer (homocoupling), Palladium/Copper residues | Trace starting material, Trace homocoupling product | Not detectable |
| Isolated Yield | - | 88% | 80% (after both steps) |
Table 3: Representative Purification Data for Buchwald-Hartwig Amination Product
| Parameter | Crude Product | After Column Chromatography |
| Product | Methyl 3-amino-5-chlorobenzoate | Methyl 3-amino-5-chlorobenzoate |
| Appearance | Dark oil | Yellow solid |
| Purity (by NMR) | ~85% | >98% |
| Major Impurities | Unreacted amine, Palladium residues, Ligand | Trace ligand |
| Isolated Yield | - | 90% |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling and Purification
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add a degassed solvent system (e.g., toluene/ethanol/water 4:1:1) via syringe.
-
Reaction: Heat the mixture to 80-90 °C and stir until TLC analysis indicates complete consumption of the starting material.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification (Column Chromatography):
-
Adsorb the crude product onto a small amount of silica gel.
-
Load onto a silica gel column packed with a non-polar solvent (e.g., hexane).
-
Elute with a gradient of ethyl acetate in hexane (e.g., starting from 2% ethyl acetate and gradually increasing to 10%).
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
-
Purification (Recrystallization):
-
Dissolve the solid obtained from chromatography in a minimal amount of a hot solvent (e.g., ethanol or a hexane/ethyl acetate mixture).
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
-
Protocol 2: General Procedure for Sonogashira Coupling and Purification
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), a copper co-catalyst (e.g., CuI, 1 mol%), and a base (e.g., triethylamine).
-
Inert Atmosphere: Purge the flask with an inert gas.
-
Solvent and Alkyne Addition: Add an anhydrous solvent (e.g., THF or DMF), followed by the dropwise addition of the terminal alkyne (1.1 eq.).
-
Reaction: Stir the reaction at room temperature or with gentle heating until the starting material is consumed as monitored by TLC.
-
Workup: Dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove catalyst residues. Wash the filtrate with aqueous NH₄Cl and brine. Dry the organic layer and concentrate.
-
Purification: Follow the purification steps (Column Chromatography and Recrystallization) as described in Protocol 1. A typical eluent system for column chromatography would be a gradient of ethyl acetate in hexane.
Protocol 3: General Procedure for Buchwald-Hartwig Amination and Purification
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq.), the amine (1.2 eq.), a palladium precatalyst, a suitable ligand (e.g., XPhos), and a strong base (e.g., NaOtBu, 1.4 eq.) in a Schlenk tube.
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the tube and heat the mixture (typically 80-110 °C) until the reaction is complete by TLC.
-
Workup: Cool the reaction, dilute with an organic solvent, and filter through Celite. Wash the filtrate with water and brine, then dry and concentrate.
-
Purification (Column Chromatography): Purify the crude product by flash column chromatography on silica gel. The eluent system will depend on the polarity of the product but a gradient of ethyl acetate in hexane is a good starting point.
Mandatory Visualization
References
Technical Support Center: Optimizing Heck Coupling with Methyl 3-chloro-5-iodobenzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Heck coupling reaction of Methyl 3-chloro-5-iodobenzoate.
Frequently Asked Questions (FAQs)
Q1: Why is the Heck reaction of this compound selective for the iodide over the chloride?
A1: The reactivity of aryl halides in the Heck coupling reaction generally follows the order of C-I > C-Br > C-Cl for the oxidative addition step to the Palladium(0) catalyst. This is due to the bond dissociation energies, with the C-I bond being the weakest and therefore the most easily cleaved. This inherent difference in reactivity allows for selective coupling at the iodo position while leaving the chloro substituent intact, provided the reaction conditions are carefully controlled.
Q2: What are the most common causes of low yield in this specific Heck coupling?
A2: Low yields in the Heck coupling of this compound can stem from several factors:
-
Catalyst Deactivation: The active Pd(0) catalyst can be sensitive and may decompose, often observed as the formation of palladium black.
-
Suboptimal Reaction Conditions: The choice of ligand, base, solvent, and temperature are all critical and interdependent. An incorrect combination can significantly hinder the reaction.
-
Side Reactions: Undesired reactions such as homocoupling of the aryl halide or polymerization of the alkene can consume starting materials.
-
Incomplete Reaction: The reaction may not have been allowed to run for a sufficient amount of time or at an optimal temperature for full conversion.
Q3: How do I choose the right palladium catalyst and ligand?
A3: For a substrate like this compound, which is somewhat electron-deficient, a variety of palladium sources can be used. Common precatalysts include Palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). The choice of ligand is crucial for stabilizing the active catalyst and promoting the reaction. For this substrate, phosphine ligands are commonly employed. Triphenylphosphine (PPh₃) is a standard choice, but for less reactive systems or to improve catalyst stability, bulky, electron-rich phosphine ligands can be beneficial.
Q4: What is the role of the base and which one should I use?
A4: The base is essential in the Heck reaction to neutralize the hydrogen halide (HI) that is formed during the catalytic cycle, regenerating the active Pd(0) catalyst.[1][2] Common bases include organic amines like triethylamine (NEt₃) or inorganic bases such as potassium carbonate (K₂CO₃) or sodium acetate (NaOAc).[1] The choice of base can influence the reaction rate and yield, and screening of different bases may be necessary for optimization.
Q5: Can I run the Heck reaction under air?
A5: While some Heck reactions can be performed in air, it is generally advisable to carry them out under an inert atmosphere (e.g., nitrogen or argon). Oxygen can oxidize the Pd(0) catalyst and the phosphine ligands, leading to catalyst deactivation and lower yields.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive Catalyst: The Pd(0) catalyst has not formed or has decomposed. | - Ensure the use of a reliable palladium precatalyst and appropriate ligand. - If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction to Pd(0). - Degas the solvent and run the reaction under an inert atmosphere to prevent oxidation. |
| Low Reaction Temperature: The temperature is insufficient for the oxidative addition to occur at a reasonable rate. | - Gradually increase the reaction temperature in increments of 10-20°C. - Consider switching to a higher-boiling solvent if necessary. | |
| Incorrect Base or Solvent: The chosen base or solvent is not optimal for the reaction. | - Screen different bases (e.g., NEt₃, K₂CO₃, NaOAc). - Use a polar aprotic solvent such as DMF, DMAc, or NMP.[3] | |
| Formation of Palladium Black | Catalyst Agglomeration and Decomposition: The active Pd(0) species is unstable under the reaction conditions. | - Use a suitable ligand to stabilize the catalyst. - Lower the reaction temperature. - Decrease the catalyst loading. |
| Multiple Products/Side Reactions | Homocoupling of Aryl Halide: Two molecules of the aryl iodide couple to form a biaryl compound. | - Lower the reaction temperature. - Use a less polar solvent. |
| Alkene Polymerization: The alkene starting material polymerizes under the reaction conditions. | - Lower the reaction temperature. - Add a polymerization inhibitor if compatible with the reaction. | |
| Reaction at the Chloro Position: The Heck reaction occurs at both the iodo and chloro positions. | - Carefully control the reaction temperature and time to favor the more reactive iodo position. - Use a milder base. |
Data Summary
Table 1: Effect of Reaction Parameters on Heck Coupling Yield
| Parameter | Variation | Yield (%) | Reference |
| Catalyst | Pd(OAc)₂ | High | [4] |
| PdCl₂ | Moderate | [1] | |
| Pd(PPh₃)₄ | High | [5] | |
| Ligand | PPh₃ | Good | [6] |
| P(o-Tol)₃ | Good | [3] | |
| BINAP | High | [1] | |
| Base | NEt₃ | Good | [1] |
| K₂CO₃ | High | [1][4] | |
| NaOAc | Good | [1][6] | |
| Solvent | DMF | High | [4] |
| DMAc | High | [7] | |
| NMP | Good | [8] | |
| Acetonitrile | Moderate | [9] |
Note: Yields are qualitative and based on general trends reported in the literature for similar substrates. Actual yields will vary depending on the specific reaction conditions and alkene coupling partner.
Experimental Protocols
General Protocol for Heck Coupling of this compound with an Alkene
This protocol is a general guideline and may require optimization for specific alkenes.
Materials:
-
This compound
-
Alkene (e.g., methyl acrylate, styrene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (NEt₃) or Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), Palladium(II) acetate (0.01-0.05 eq), and Triphenylphosphine (0.02-0.10 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous DMF via syringe, followed by the alkene (1.1-1.5 eq) and the base (e.g., NEt₃, 1.5-2.0 eq).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or GC-MS).
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Heck reaction.
Caption: A workflow for troubleshooting low-yield Heck reactions.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Heck Reaction [organic-chemistry.org]
- 4. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 5. Transition-Metal-Catalyzed Alkyl Heck-Type Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Suzuki-Miyaura Coupling of Methyl 3-chloro-5-iodobenzoate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling reaction of Methyl 3-chloro-5-iodobenzoate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the Suzuki-Miyaura coupling of this compound, focusing on the formation of common byproducts.
Issue 1: Formation of Dehalogenated Byproduct (Methyl 3-chlorobenzoate)
Symptoms:
-
Presence of a significant amount of Methyl 3-chlorobenzoate in the crude reaction mixture, identified by GC-MS or NMR.
-
Reduced yield of the desired coupled product.
Potential Causes and Solutions:
| Cause | Recommended Action | Scientific Rationale |
| Palladium-Hydride Species Formation | Switch to a weaker inorganic base such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[1] Avoid strong alkoxide bases (e.g., NaOEt, KOtBu).[1] | Strong alkoxide bases can act as hydride donors, leading to the formation of palladium-hydride species which are responsible for hydrodehalogenation.[1][2] |
| Solvent as a Hydride Source | Use aprotic solvents like dioxane, THF, or toluene instead of alcohols.[1][3] | Alcohols can sometimes contribute to the formation of palladium-hydride species, leading to dehalogenation.[1][2] |
| Slow Transmetalation | Ensure the use of a highly active and stable boronic acid or ester. | A slow transmetalation step can provide more time for the competing dehalogenation side reaction to occur.[3] |
| Substrate Reactivity | The C-I bond is more susceptible to dehalogenation than the C-Cl bond.[3] While unavoidable for this substrate, optimizing other parameters is crucial. | The propensity for dehalogenation generally follows the order of halide reactivity: I > Br > Cl.[3] |
Issue 2: Formation of Homocoupling Byproduct (Biphenyl from Boronic Acid)
Symptoms:
-
Presence of a biphenyl byproduct derived from the boronic acid coupling partner.
-
This is often observed when molecular oxygen is present in the reaction.[4]
Potential Causes and Solutions:
| Cause | Recommended Action | Scientific Rationale |
| Presence of Oxygen | Thoroughly degas all solvents and the reaction mixture (e.g., by bubbling with argon or nitrogen, or freeze-pump-thaw cycles).[5] Maintain a positive pressure of an inert gas throughout the reaction.[6] | The presence of oxygen can lead to the oxidation of Pd(0) to Pd(II) species, which can catalyze the homocoupling of boronic acids.[2][4][6] |
| Use of Pd(II) Precatalyst | If using a Pd(II) source, ensure efficient reduction to the active Pd(0) species. Consider using a Pd(0) precatalyst like Pd(PPh₃)₄. | Pd(II) species can directly promote the homocoupling of boronic acids before entering the desired cross-coupling cycle.[2] |
Issue 3: Formation of Protodeboronation Byproduct (Arene from Boronic Acid)
Symptoms:
-
Formation of the corresponding arene from the boronic acid (Ar-H instead of Ar-B(OH)₂).[7]
-
Reduced yield of the desired product and unreacted this compound.
Potential Causes and Solutions:
| Cause | Recommended Action | Scientific Rationale |
| Unstable Boronic Acid | Use boronic esters (e.g., pinacol esters) or trifluoroborate salts, which are generally more stable.[5][8] | Boronic acids, especially certain heteroaryl boronic acids, are prone to hydrolysis (protodeboronation), which is a non-productive side reaction.[2][9] |
| Reaction Conditions | Avoid high temperatures and prolonged reaction times if possible.[7] Optimize the base, as both acidic and basic conditions can promote protodeboronation depending on the substrate.[7][9] | The rate of protodeboronation is highly dependent on pH, temperature, and the presence of water.[7][10] |
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki reaction with this compound expected to be selective at the iodine position?
A1: The selectivity arises from the difference in the carbon-halogen bond strengths. The C-I bond is weaker than the C-Cl bond, making it more reactive towards oxidative addition to the palladium catalyst, which is often the rate-determining step in the catalytic cycle.[11] Consequently, the reaction occurs preferentially at the iodo-substituted position.
Q2: Can coupling at the chlorine position occur?
A2: While less favorable, coupling at the chlorine position can occur, especially under more forcing reaction conditions (e.g., higher temperatures, more active catalysts/ligands designed for aryl chloride activation). If the desired product is the one from selective coupling at the iodine, it is important to use milder conditions.
Q3: What analytical techniques are best for identifying the byproducts in this reaction?
A3: A combination of techniques is recommended for unambiguous identification:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify the molecular weights of the starting materials, product, and volatile byproducts like Methyl 3-chlorobenzoate and the homocoupled product.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR of the crude product mixture can provide structural information to confirm the identity of the main product and byproducts. For example, the appearance of a new proton signal in the aromatic region where the iodine was previously located can indicate dehalogenation.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for monitoring the reaction progress and identifying less volatile byproducts.
Q4: How does the choice of palladium ligand affect byproduct formation?
A4: The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity. Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can promote the desired reductive elimination step over side reactions like dehalogenation.[3] However, some bulky phosphine ligands have also been shown to promote palladium-catalyzed protodeboronation.[7] Therefore, ligand screening may be necessary to optimize the reaction.
Experimental Protocols
Protocol 1: General Procedure for Selective Suzuki-Miyaura Coupling of this compound
This protocol is a starting point and may require optimization for specific boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
Triphenylphosphine (PPh₃, 0.08 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, palladium(II) acetate, and triphenylphosphine.[11]
-
Add potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane and water (e.g., in a 4:1 to 5:1 ratio).[11]
-
Heat the reaction mixture to 80-90 °C and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Methyl 3-chloro-5-iodobenzoate in Cross-Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 3-chloro-5-iodobenzoate in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the expected reactivity order of the halogens in this compound in palladium-catalyzed cross-coupling reactions?
A1: The reactivity of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions generally follows the order: C-I > C-Br > C-Cl. Therefore, for this compound, the carbon-iodine bond is significantly more reactive and will selectively undergo oxidative addition to the palladium catalyst under typical cross-coupling conditions, leaving the carbon-chlorine bond intact. This chemoselectivity allows for selective functionalization at the 5-position.
Q2: What are the most common side reactions observed when using this compound?
A2: The most common side reaction is dehalogenation, where the iodine or chlorine atom is replaced by a hydrogen atom. De-iodination is more likely to occur than de-chlorination due to the higher reactivity of the C-I bond. This results in the formation of Methyl 3-chlorobenzoate or Methyl benzoate, respectively. Another potential side reaction is homocoupling of the organometallic reagent.
Q3: How can I minimize the dehalogenation side reaction?
A3: Minimizing dehalogenation involves optimizing reaction conditions. Key strategies include:
-
Choice of Ligand: Employing bulky, electron-rich phosphine ligands can promote the desired reductive elimination over dehalogenation.
-
Base Selection: Using a weaker base, such as K₃PO₄ or Cs₂CO₃, can reduce the rate of hydrodehalogenation.
-
Solvent Choice: Aprotic solvents like dioxane, THF, or toluene are generally preferred over protic solvents which can act as a hydrogen source.
-
Reaction Temperature and Time: Use the lowest effective temperature and monitor the reaction to avoid prolonged heating after the starting material is consumed, which can favor side reactions.
Q4: Can I perform a subsequent cross-coupling reaction at the chloro position?
A4: Yes, after selectively reacting at the iodo position, the remaining chloro group can be subjected to a second cross-coupling reaction. This typically requires more forcing reaction conditions, such as a more active catalyst system (e.g., using bulky, electron-rich ligands), higher temperatures, and a stronger base, due to the lower reactivity of the C-Cl bond.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Conversion of Starting Material | 1. Inactive Catalyst | - Use a fresh batch of palladium catalyst. - Consider using a pre-catalyst that is more readily activated. - Ensure the reaction is performed under an inert atmosphere to prevent catalyst oxidation. |
| 2. Suboptimal Ligand | - Screen different phosphine ligands (e.g., SPhos, XPhos for Suzuki; PEPPSI-IPr for Negishi). | |
| 3. Ineffective Base | - Ensure the base is finely powdered and anhydrous. - Try a different base (e.g., switch from K₂CO₃ to K₃PO₄ or Cs₂CO₃). | |
| 4. Low Reaction Temperature | - Gradually increase the reaction temperature in increments of 10-20 °C. | |
| Significant De-iodination Product Observed | 1. Presence of Protic Species | - Use anhydrous and degassed solvents. - Ensure all reagents are dry. |
| 2. Inappropriate Base | - Switch to a weaker, non-nucleophilic base (e.g., K₃PO₄, Cs₂CO₃). | |
| 3. Reaction Time Too Long | - Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. | |
| 4. Unsuitable Ligand | - Use bulky, electron-rich ligands that accelerate reductive elimination. | |
| De-chlorination Product Observed | 1. Reaction Temperature Too High | - Reduce the reaction temperature. This side reaction is more likely under the more forcing conditions required to react the C-Cl bond. |
| 2. Highly Active Catalyst System | - If trying to isolate the product of single coupling at the iodine, a less active catalyst may be beneficial to avoid reaction at the chlorine. | |
| Formation of Homocoupling Product of the Coupling Partner | 1. Presence of Oxygen | - Thoroughly degas all solvents and ensure the reaction is maintained under a strict inert atmosphere. |
| 2. Suboptimal Catalyst to Ligand Ratio | - Optimize the palladium to ligand ratio; typically a 1:1 to 1:2 ratio is used. |
Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at the Iodo Position
This protocol describes a typical procedure for the selective coupling of an organoboron reagent at the 5-position (iodine) of this compound.
Reaction Scheme:
Materials:
-
This compound (1.0 equiv)
-
Cyclopropylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.03 equiv)
-
Tricyclohexylphosphine (0.06 equiv)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Toluene
-
Water
Procedure:
-
To a reaction vessel, add this compound, cyclopropylboronic acid, and potassium phosphate.
-
Add toluene and water (e.g., 10:1 v/v).
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Add palladium(II) acetate and tricyclohexylphosphine.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Selective Negishi-Type Coupling at the Iodo Position
This protocol details a procedure for the selective coupling of an organozinc reagent at the 5-position of this compound.
Reaction Scheme:
Materials:
-
This compound (1.0 equiv)
-
Cyclopropylzinc(II)bromide solution (1.1 equiv)
-
PEPPSI-IPr catalyst (--INVALID-LINK--palladium(II) dichloride) (0.02 equiv)
-
Tetrahydrofuran (THF)
-
1,3-Dimethyl-2-imidazolidinone (DMI)
Procedure:
-
To a solution of this compound in THF, add cyclopropylzinc(II)bromide solution, PEPPSI-IPr catalyst, and DMI.[1]
-
Stir the turbid solution at 50 °C.[1]
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-3 hours.[1]
-
Upon completion, pour the reaction mixture into a 10% aqueous citric acid solution.[1]
-
Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash chromatography on silica gel.
Visualizations
Caption: Potential reaction pathways for this compound.
Caption: A logical workflow for troubleshooting common experimental issues.
References
Technical Support Center: Homocoupling in Reactions with Methyl 3-chloro-5-iodobenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering issues with the homocoupling of boronic acids during cross-coupling reactions with Methyl 3-chloro-5-iodobenzoate.
Frequently Asked Questions (FAQs)
Q1: What is boronic acid homocoupling and why does it occur?
A1: Boronic acid homocoupling is a common side reaction in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. It results in the formation of a symmetrical biaryl product from two molecules of the boronic acid. This reaction is often promoted by the presence of oxygen, which can lead to the formation of a palladium peroxo complex that facilitates the homocoupling pathway.[1][2][3][4] The use of a Pd(II) precatalyst can also lead to homocoupling during its initial reduction to the active Pd(0) species.[5][6]
Q2: My reaction with this compound is yielding a significant amount of homocoupled boronic acid byproduct. What are the likely causes?
A2: The primary causes for excessive homocoupling in your reaction are likely:
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Presence of Oxygen: Inadequate degassing of your reaction solvent and vessel can lead to the formation of palladium peroxo species, which are known to catalyze homocoupling.[1][2][3]
-
Use of a Pd(II) Precatalyst: Pd(II) sources like Pd(OAc)₂ or PdCl₂(PPh₃)₂ can directly react with the boronic acid to produce the homocoupled product before the active Pd(0) catalyst is formed.[5][6][7]
-
Suboptimal Ligand Choice: The ligand plays a crucial role in the catalytic cycle. Less bulky or electron-poor ligands may not efficiently promote the desired cross-coupling, making the competing homocoupling pathway more favorable.[7]
Q3: this compound has two different halogen atoms. Which one is more reactive in a Suzuki-Miyaura coupling?
A3: In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the trend: I > Br > OTf > Cl.[8] Therefore, the carbon-iodine bond in this compound is significantly more reactive than the carbon-chlorine bond. Under carefully controlled conditions, selective cross-coupling at the iodine position can be achieved.
Q4: Can the choice of base influence the extent of homocoupling?
A4: Yes, the choice and strength of the base can influence side reactions. While a base is essential for the transmetalation step, a very strong base or high concentrations can sometimes promote undesired pathways. It is often beneficial to screen different bases, such as carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄), to find the optimal conditions for your specific substrates.[5]
Troubleshooting Guides
Issue: Excessive Homocoupling of Boronic Acid
If you are observing a significant amount of the homocoupled byproduct from your boronic acid in the reaction with this compound, follow these troubleshooting steps.
Troubleshooting Workflow
Caption: Troubleshooting workflow for excessive boronic acid homocoupling.
Detailed Troubleshooting Steps:
-
Ensure Rigorous Deoxygenation: Oxygen is a primary culprit in promoting homocoupling.[1][9]
-
Recommendation: Employ at least three freeze-pump-thaw cycles for your solvent and reaction mixture for the most effective oxygen removal. Alternatively, sparge the solvent vigorously with an inert gas (argon or nitrogen) for 30-60 minutes prior to adding the catalyst.[5] A subsurface sparge with nitrogen before catalyst addition can be particularly effective.[9][10]
-
-
Evaluate Your Palladium Source: Pd(II) precatalysts are known to cause homocoupling.[6][7]
-
Optimize the Ligand: The ligand has a significant impact on the reaction outcome.
-
Recommendation: Utilize bulky, electron-rich phosphine ligands. These ligands tend to accelerate the desired cross-coupling catalytic cycle, thereby outcompeting the homocoupling side reaction.[7] Examples include Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) or bulky alkylphosphines (e.g., P(t-Bu)₃).
-
-
Consider a Mild Reducing Agent: The addition of a mild reducing agent can help to quench any residual oxygen or Pd(II) species without interfering with the main catalytic cycle.
Data Presentation: Impact of Reaction Parameters on Homocoupling
| Parameter | Condition Favoring Cross-Coupling | Condition Favoring Homocoupling | Rationale |
| Atmosphere | Inert (Argon or Nitrogen) | Aerobic (presence of O₂) | Oxygen leads to the formation of a palladium peroxo complex that catalyzes homocoupling.[1][2][3] |
| Palladium Source | Pd(0) (e.g., Pd(PPh₃)₄) | Pd(II) (e.g., Pd(OAc)₂) | Pd(II) can directly react with the boronic acid to form the homocoupled product.[5][6][7] |
| Ligand | Bulky, electron-rich (e.g., XPhos, P(t-Bu)₃) | Less bulky, electron-poor (e.g., PPh₃) | Bulky, electron-rich ligands accelerate the desired catalytic cycle, outcompeting homocoupling.[7] |
| Additives | Mild reducing agent (e.g., potassium formate) | None | A mild reducing agent can scavenge residual oxygen and Pd(II).[9][10] |
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling with Minimized Homocoupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an arylboronic acid with this compound, incorporating measures to suppress homocoupling.
Reaction Setup Workflow
Caption: Experimental workflow for setting up a Suzuki-Miyaura coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(0) precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%)
-
Bulky, electron-rich phosphine ligand (e.g., SPhos, 2-6 mol%)
-
Base (e.g., K₃PO₄, 2-3 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water mixture)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Degassing: Seal the flask with a rubber septum, and perform a minimum of three freeze-pump-thaw cycles to ensure the removal of atmospheric oxygen. After the final cycle, backfill the flask with an inert gas (argon or nitrogen).
-
Solvent Addition: Add the previously degassed solvent mixture to the flask via a syringe.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the Pd(0) precatalyst and the ligand to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the progress of the reaction by TLC or GC-MS.
-
Work-up: Once the reaction is complete (typically indicated by the consumption of the starting aryl iodide), cool the mixture to room temperature. Dilute the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired cross-coupled product.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scite.ai [scite.ai]
- 3. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Improving Yield of Methyl 3-chloro-5-iodobenzoate Cross-Coupling
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the yield of cross-coupling reactions involving methyl 3-chloro-5-iodobenzoate.
Frequently Asked Questions (FAQs)
Q1: Which halogen is more reactive in cross-coupling reactions with this compound?
A1: The carbon-iodine (C-I) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond in palladium-catalyzed cross-coupling reactions. This is due to the lower bond dissociation energy of the C-I bond, which facilitates oxidative addition to the palladium catalyst. This chemoselectivity allows for the selective functionalization of the iodine position while leaving the chlorine intact.
Q2: What are the most common reasons for low yield in the cross-coupling of this compound?
A2: Low yields can stem from several factors:
-
Catalyst deactivation: The palladium catalyst can be sensitive to air and moisture.[1]
-
Suboptimal reaction conditions: Incorrect choice of ligand, base, solvent, or temperature can significantly impact the reaction outcome.
-
Poor substrate quality: Impurities in the this compound or the coupling partner can interfere with the reaction.
-
Side reactions: Homocoupling of the starting materials or premature decomposition of the catalyst can reduce the yield of the desired product.
Q3: How can I ensure my palladium catalyst is active?
A3: Use a fresh, high-quality palladium precursor and store it under an inert atmosphere. If using a Pd(II) precatalyst, it needs to be reduced to Pd(0) in situ for the catalytic cycle to begin. The choice of phosphine ligand can also influence catalyst stability and activity.
Troubleshooting Guides
This section provides specific troubleshooting advice for common cross-coupling reactions with this compound.
Suzuki-Miyaura Coupling
Issue: Low yield of the desired biaryl product.
| Potential Cause | Recommended Solution |
| Inefficient Transmetalation | Use a stronger base such as Cs₂CO₃ or K₃PO₄. The addition of water as a co-solvent can sometimes facilitate the transmetalation step. |
| Catalyst Inactivity | Screen different palladium precursors (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and phosphine ligands (e.g., SPhos, XPhos). Bulky, electron-rich phosphine ligands are often effective. |
| Protodeboronation of Boronic Acid | Use the boronic acid or ester immediately after preparation or purchase. Consider using more stable boronic esters like pinacol esters. |
Heck Coupling
Issue: Low conversion of this compound.
| Potential Cause | Recommended Solution |
| Slow Oxidative Addition | Increase the reaction temperature. Ensure the palladium catalyst is in the active Pd(0) state. |
| Decomposition of the Catalyst | Use a more robust phosphine ligand or a phosphine-free catalyst system if high temperatures are required. |
| Poor Olefin Reactivity | Use an excess of the olefin coupling partner. Electron-deficient olefins are generally more reactive in Heck couplings. |
Sonogashira Coupling
Issue: Formation of homocoupled alkyne (Glaser coupling) byproduct.
| Potential Cause | Recommended Solution |
| Excessive Copper(I) Co-catalyst | Reduce the amount of the copper(I) salt (e.g., CuI). In some cases, a copper-free Sonogashira protocol may be more effective. |
| Presence of Oxygen | Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (e.g., argon or nitrogen) throughout the reaction. |
| Inappropriate Base | An amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used. Ensure the base is pure and dry. |
Buchwald-Hartwig Amination
Issue: No or low conversion to the desired arylamine.
| Potential Cause | Recommended Solution |
| Weak Base | A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is often required. |
| Ligand Choice | Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos) are generally effective for this transformation. |
| Amine Reactivity | Primary amines are generally more reactive than secondary amines. For less reactive amines, higher reaction temperatures and longer reaction times may be necessary. |
Experimental Protocols
The following are general protocols for the chemoselective cross-coupling at the iodine position of this compound. Note: These are starting points and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling
-
Reaction: this compound + Arylboronic acid
-
Catalyst: Pd(PPh₃)₄ (2 mol%)
-
Ligand: (If using a different Pd source, e.g., Pd₂(dba)₃, add a suitable phosphine ligand like SPhos in a 1:2 Pd:ligand ratio)
-
Base: K₂CO₃ (2 equivalents)
-
Solvent: Toluene/Ethanol/Water (3:1:1)
-
Temperature: 90 °C
-
Procedure:
-
To a dried flask, add this compound (1 equiv.), arylboronic acid (1.2 equiv.), Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture at 90 °C with vigorous stirring and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Heck Coupling
-
Reaction: this compound + Alkene (e.g., methyl acrylate)
-
Catalyst: Pd(OAc)₂ (2 mol%)
-
Ligand: P(o-tolyl)₃ (4 mol%)
-
Base: Et₃N (1.5 equivalents)
-
Solvent: Anhydrous DMF or NMP
-
Temperature: 100 °C
-
Procedure:
-
To a dried flask, add this compound (1 equiv.), Pd(OAc)₂, and P(o-tolyl)₃.
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent, Et₃N, and the alkene (1.5 equiv.).
-
Heat the reaction mixture at 100 °C and monitor its progress.
-
After completion, cool to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify by column chromatography.
-
Protocol 3: Sonogashira Coupling
-
Reaction: this compound + Terminal Alkyne
-
Catalyst: PdCl₂(PPh₃)₂ (2 mol%)
-
Co-catalyst: CuI (4 mol%)
-
Base: Et₃N (3 equivalents)
-
Solvent: Anhydrous THF or DMF
-
Temperature: Room temperature to 50 °C
-
Procedure:
-
To a dried flask under an inert atmosphere, add this compound (1 equiv.), PdCl₂(PPh₃)₂, and CuI.
-
Add the anhydrous solvent and Et₃N.
-
Add the terminal alkyne (1.2 equiv.) dropwise.
-
Stir the reaction at the desired temperature and monitor by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify by column chromatography.
-
Protocol 4: Buchwald-Hartwig Amination
-
Reaction: this compound + Amine
-
Catalyst: Pd₂(dba)₃ (2 mol%)
-
Ligand: XPhos (4 mol%)
-
Base: NaOtBu (1.5 equivalents)
-
Solvent: Anhydrous Toluene or Dioxane
-
Temperature: 100 °C
-
Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to a dried flask.
-
Add the anhydrous solvent, followed by this compound (1 equiv.) and the amine (1.2 equiv.).
-
Seal the flask and heat at 100 °C with stirring.
-
Monitor the reaction by LC-MS.
-
After completion, cool to room temperature, pass through a pad of Celite, and rinse with an organic solvent.
-
Concentrate the filtrate and purify by column chromatography.
-
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the chemoselective cross-coupling at the iodine position of this compound, based on data from similar substrates.
Table 1: Suzuki-Miyaura Coupling Conditions and Yields
| Coupling Partner | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (2) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O | 90 | 12 | ~85-95 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 8 | ~90-98 |
| 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | DMF | 80 | 16 | ~80-90 |
Table 2: Heck Coupling Conditions and Yields
| Coupling Partner | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Methyl acrylate | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N (1.5) | DMF | 100 | 24 | ~75-85 |
| Styrene | Pd(PPh₃)₄ (3) | - | NaOAc (2) | NMP | 120 | 18 | ~70-80 |
| n-Butyl acrylate | PdCl₂(PPh₃)₂ (2) | - | K₂CO₃ (2) | DMAc | 110 | 20 | ~80-90 |
Table 3: Sonogashira Coupling Conditions and Yields
| Coupling Partner | Pd Catalyst (mol%) | CuI (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ (2) | 4 | Et₃N (3) | THF | RT | 6 | ~90-98 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (2) | 5 | DIPEA (3) | DMF | 50 | 8 | ~85-95 |
| 1-Hexyne | Pd₂(dba)₃ (1) | 2 | Piperidine (3) | Dioxane | 60 | 12 | ~80-90 |
Table 4: Buchwald-Hartwig Amination Conditions and Yields
| Coupling Partner | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12 | ~85-95 |
| Aniline | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (2) | Dioxane | 110 | 18 | ~80-90 |
| Benzylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LHMDS (1.5) | THF | 80 | 24 | ~75-85 |
Visualizations
Experimental Workflow for Cross-Coupling
Caption: General experimental workflow for cross-coupling reactions.
Troubleshooting Logic for Low Yield
Caption: A logical workflow for troubleshooting low yields in cross-coupling reactions.
References
"removal of palladium catalyst from Methyl 3-chloro-5-iodobenzoate reaction"
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the removal of palladium catalysts from reaction mixtures involving substrates such as Methyl 3-chloro-5-iodobenzoate. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in achieving the required purity for your compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing residual palladium from a reaction mixture?
A1: The most prevalent methods for palladium removal include:
-
Adsorption: Utilizing solid-supported materials with a high affinity for palladium, such as activated carbon or specialized metal scavengers.[1][2]
-
Filtration: Passing the reaction mixture through a filter aid like Celite® to remove heterogeneous palladium catalysts (e.g., Pd/C) or precipitated palladium metal.[1][3]
-
Scavenging: Employing molecules with a high affinity for palladium to selectively bind and facilitate its removal through filtration.[2]
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Crystallization: Purifying the final product through crystallization, which can leave palladium impurities behind in the mother liquor.[1][2]
-
Extraction: Using liquid-liquid extraction to partition the palladium catalyst into a separate phase from the product.[1][3]
-
Chromatography: Employing techniques like column chromatography to separate the desired compound from the palladium catalyst.[1][3]
Q2: How do I choose the best palladium removal method for my specific experiment?
A2: The optimal method depends on several factors:
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Nature of the final product: Consider its solubility, stability, and potential to chelate with palladium.
-
Form of the palladium residue: Determine if it is homogeneous (dissolved) or heterogeneous (solid).
-
Required final palladium concentration: Regulatory limits for active pharmaceutical ingredients (APIs) are often very low (e.g., < 10 ppm).[2]
-
Cost and scalability: Activated carbon is generally cheaper for large-scale processes, while specialized scavengers can be more expensive but also more selective.[4]
Q3: What are palladium scavengers and how do they work?
A3: Palladium scavengers are solid-supported reagents, often based on silica or polymer backbones, functionalized with groups that have a high affinity for palladium, such as thiols, amines, or trimercaptotriazine (TMT).[2] The scavenger is added to the reaction mixture, where it selectively binds to the palladium. The resulting solid scavenger-palladium complex is then easily removed by filtration.[2]
Q4: I filtered my reaction mixture through Celite, but the palladium levels are still high. What is the likely cause?
A4: If simple filtration through Celite is insufficient, it likely indicates the presence of soluble or colloidal palladium species in your reaction mixture.[5] Filtration is primarily effective for removing heterogeneous catalysts. For soluble palladium, you will need to employ other techniques such as scavengers, precipitation, or chromatography.[5]
Troubleshooting Guide
This section addresses common issues encountered during palladium catalyst removal and provides step-by-step solutions.
| Problem | Symptoms | Possible Causes | Solutions & Troubleshooting Steps |
| Ineffective Filtration | High palladium levels in the filtrate after passing through Celite or standard filter paper. | 1. Fine Palladium Particles: The palladium particles are too small to be trapped by the filter medium. 2. Soluble Palladium Species: The palladium catalyst is dissolved in the reaction mixture.[5] 3. Colloidal Palladium: The palladium has formed a stable colloid that passes through the filter.[5] | 1. Optimize Filtration: Use a finer porosity filter paper or a membrane filter (e.g., 0.45 µm PTFE). Ensure the Celite bed is well-packed and sufficiently thick (1-2 cm).[5] 2. Switch Removal Method: Use a palladium scavenger or activated carbon to capture soluble palladium.[5] 3. Induce Precipitation/Flocculation: Try adding an anti-solvent to precipitate the palladium or a flocculating agent to aggregate colloidal particles before filtration.[5] |
| Low Scavenger Efficiency | Residual palladium levels remain above the desired limit after treatment with a scavenger. | 1. Incorrect Scavenger Selection: The chosen scavenger is not effective for the specific palladium species (e.g., Pd(0) vs. Pd(II)) or is incompatible with the solvent.[5] 2. Insufficient Scavenger Amount: The amount of scavenger used is not enough to bind all the palladium. 3. Inadequate Reaction Time/Temperature: The scavenging reaction has not gone to completion. | 1. Screen Scavengers: Test a small panel of different scavengers (e.g., thiol-based, TMT-based) to find the most effective one for your system.[5] 2. Increase Scavenger Equivalents: Increase the amount of scavenger used relative to the palladium content.[6] 3. Optimize Conditions: Increase the reaction time or temperature according to the scavenger manufacturer's recommendations.[1] |
| Product Loss | Low yield of the final product after the palladium removal step. | 1. Product Adsorption: The product is being adsorbed onto the Celite, activated carbon, or scavenger.[5] 2. Product Instability: The product is degrading under the conditions of the removal process. | 1. Thorough Washing: Wash the filter cake/scavenger thoroughly with fresh solvent to recover any adsorbed product.[1] 2. Minimize Adsorbent: Use the minimum effective amount of scavenger or activated carbon.[1] 3. Change Method: If product loss is still high, consider alternative purification methods like crystallization or extraction.[1] |
Quantitative Data on Palladium Removal
The efficiency of various palladium removal methods can vary significantly depending on the specific reaction conditions. The table below summarizes typical performance data.
| Method | Initial Pd Concentration | Final Pd Concentration | Removal Efficiency | Reference |
| Polystyrene-bound TMT | 1550 ppm | 3 ppm | >99.8% | [4] |
| Si-TMT | 2239 ppm | 20 ppm | >99% | [4] |
| Activated Charcoal (Darco KB-B) | 300 ppm | <1 ppm | >99.6% | [4] |
| Thiol-functionalized Silica | 2400 ppm | ≤ 16 ppm | >99.3% | [7] |
| Biotage® MP-TMT | 33,000 ppm | <200 ppm | >99.3% | [8] |
Experimental Protocols
Protocol 1: Palladium Removal by Filtration through Celite
This method is suitable for removing heterogeneous palladium catalysts.
-
Prepare the Celite Pad:
-
Place a piece of filter paper in a Büchner or sintered glass funnel.
-
Add a layer of Celite (1-2 cm thick) over the filter paper.
-
Gently press down on the Celite to create a level and compact bed.
-
Pre-wet the Celite pad with the solvent used in the reaction mixture to ensure a good seal and prevent the Celite from being disturbed.[5]
-
-
Filter the Reaction Mixture:
-
Wash and Collect:
Protocol 2: Palladium Removal using a Solid-Supported Scavenger
This method is effective for removing soluble palladium species.
-
Select the Appropriate Scavenger:
-
Choose a scavenger based on the palladium oxidation state (e.g., thiol-based scavengers for Pd(II)), solvent system, and the nature of your product.[5]
-
-
Scavenging Process:
-
Add the recommended amount of scavenger (typically specified by the manufacturer in wt% or equivalents) to the reaction mixture or a solution of the crude product.[5]
-
Stir the mixture at room temperature or a slightly elevated temperature for a period ranging from 1 to 24 hours, depending on the scavenger and the palladium concentration.[1][6]
-
-
Isolation of the Product:
-
Remove the solid-supported scavenger by filtration, washing it with a small amount of fresh solvent to recover any adsorbed product.[5]
-
Combine the filtrates and concentrate under reduced pressure to obtain the purified product.
-
Protocol 3: Palladium Removal using Activated Carbon
A cost-effective method for removing a range of palladium species.
-
Treatment with Activated Carbon:
-
Filtration and Isolation:
Visualized Workflows
References
Technical Support Center: Reactions of Methyl 3-chloro-5-iodobenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 3-chloro-5-iodobenzoate. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
1. Suzuki-Miyaura Coupling Reactions
Q1: What are the optimal temperature conditions for a Suzuki-Miyaura coupling reaction with this compound?
A1: The optimal temperature for a Suzuki-Miyaura coupling involving this compound is highly dependent on the specific boronic acid, catalyst system, base, and solvent employed. Generally, a starting point for optimization is in the range of 80-100 °C. For highly reactive coupling partners and efficient catalysts, the reaction may proceed at lower temperatures. It is crucial to screen a range of temperatures to find the ideal balance between reaction rate and the stability of the reactants and catalyst.
Q2: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield. What are the potential temperature-related causes and solutions?
A2: Low yields in Suzuki-Miyaura couplings can often be attributed to sub-optimal temperature conditions.
-
Temperature Too Low: Insufficient thermal energy can lead to a slow reaction rate and incomplete conversion. If you observe a significant amount of unreacted starting material, a gradual increase in temperature (e.g., in 10-15 °C increments) is recommended.
-
Temperature Too High: Excessive heat can lead to the degradation of the palladium catalyst, evidenced by the formation of palladium black. High temperatures can also cause decomposition of the boronic acid or the desired product, leading to the formation of byproducts. If you observe significant byproduct formation or catalyst decomposition, lowering the temperature is advised.
Troubleshooting Guide: Temperature Effects on Suzuki-Miyaura Coupling Yield
| Issue | Potential Cause | Recommended Action |
| Low Conversion | Reaction temperature is too low. | Gradually increase the temperature in 10-15 °C increments, monitoring the reaction progress by TLC or LC-MS. |
| Catalyst Decomposition (Palladium Black) | Reaction temperature is too high. | Decrease the reaction temperature. Consider using a more thermally stable catalyst or ligand. |
| Significant Byproduct Formation | Excessive temperature causing degradation of starting materials or product. | Lower the reaction temperature and monitor for a cleaner reaction profile. |
| Inconsistent Results | Poor temperature control. | Ensure uniform heating using a reliable heating mantle or oil bath with a temperature controller. |
Data Presentation: Illustrative Effect of Temperature on Suzuki-Miyaura Coupling Yield
The following table provides an illustrative example of how temperature can affect the yield of the Suzuki-Miyaura coupling between this compound and phenylboronic acid. Note: This data is for illustrative purposes and actual results may vary.
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 60 | 12 | 45 |
| 2 | 80 | 12 | 85 |
| 3 | 100 | 12 | 92 |
| 4 | 120 | 12 | 75 (with observed catalyst decomposition) |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol provides a general procedure that can be optimized for specific applications.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
K₂CO₃ (2.0 equiv)
-
Toluene/Ethanol/Water (3:1:1 mixture)
Procedure:
-
In a flame-dried round-bottom flask, combine this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the solvent mixture via syringe.
-
Add the Pd(PPh₃)₄ catalyst under a positive flow of the inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualization: Suzuki-Miyaura Coupling Workflow
2. Sonogashira Coupling Reactions
Q3: What is the recommended temperature range for a Sonogashira coupling with this compound?
A3: Sonogashira couplings involving aryl iodides are often efficient at milder temperatures compared to other aryl halides. A general starting point for optimization is room temperature to 60 °C. The reactivity of the terminal alkyne and the chosen catalyst system will influence the optimal temperature.
Q4: I am experiencing issues with my Sonogashira coupling of this compound. How can temperature be a factor?
A4: Temperature can significantly impact the outcome of a Sonogashira reaction.
-
Low Temperature: May result in a sluggish or incomplete reaction. A modest increase in temperature can often improve the reaction rate.
-
High Temperature: Can lead to several issues, including the decomposition of the catalyst, homocoupling of the alkyne (Glaser coupling), and potential volatilization of low-boiling alkynes.
Troubleshooting Guide: Temperature-Related Issues in Sonogashira Coupling
| Issue | Potential Cause | Recommended Action |
| No Reaction or Slow Reaction | Temperature is too low. | Increase the temperature to 40-60 °C and monitor the reaction. |
| Formation of Homocoupled Alkyne | High temperature and/or presence of oxygen. | Lower the reaction temperature and ensure the reaction is performed under a strictly inert atmosphere. |
| Low Yield with Volatile Alkynes | Evaporation of the alkyne at elevated temperatures. | Use a sealed reaction vessel or a condenser if heating is necessary. Consider running the reaction at a lower temperature for a longer duration. |
Data Presentation: Illustrative Effect of Temperature on Sonogashira Coupling Yield
The following table provides an illustrative example of the effect of temperature on the Sonogashira coupling of this compound with phenylacetylene. Note: This data is for illustrative purposes and actual results may vary.
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Room Temperature | 24 | 78 |
| 2 | 40 | 12 | 88 |
| 3 | 60 | 8 | 91 |
| 4 | 80 | 6 | 82 (with increased homocoupling) |
Experimental Protocol: Sonogashira Coupling of this compound
This protocol provides a general procedure for a copper-cocatalyzed Sonogashira coupling.
Materials:
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This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (2 mol%)
-
CuI (4 mol%)
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Triethylamine (TEA) (2.0 equiv)
-
THF (anhydrous)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF and TEA via syringe.
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Add the terminal alkyne dropwise with stirring.
-
Stir the reaction at the desired temperature (e.g., 40 °C).
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Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with THF.
-
Concentrate the filtrate and dissolve the residue in a suitable organic solvent.
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Wash with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualization: Sonogashira Coupling Catalytic Cycle
3. Nucleophilic Aromatic Substitution (SNAr)
Q5: At what temperatures can I expect a nucleophilic aromatic substitution (SNAr) reaction to occur with this compound?
A5: The reactivity of the chlorine atom in this compound towards SNAr is relatively low due to the lack of strong electron-withdrawing groups in the ortho or para positions. Therefore, elevated temperatures are generally required to facilitate this reaction. A starting point for optimization would be in the range of 100-150 °C, potentially with the use of a high-boiling point solvent like DMF, DMSO, or NMP.
Q6: My SNAr reaction is not proceeding. What is the likely role of temperature?
A6: In the absence of strong activating groups, the energy barrier for the formation of the Meisenheimer complex is high. Insufficient temperature is a primary reason for failed SNAr reactions on unactivated or weakly activated aryl chlorides. A significant increase in temperature is often necessary to provide the required activation energy for the reaction to proceed at a reasonable rate.
Troubleshooting Guide: Temperature in SNAr Reactions
| Issue | Potential Cause | Recommended Action |
| No Reaction | Insufficient temperature to overcome the activation energy barrier. | Increase the reaction temperature significantly, for example, to 120-150 °C. Consider using a higher-boiling point solvent. |
| Side Reactions/Decomposition | Temperature is too high, leading to decomposition of the nucleophile or substrate. | If decomposition is observed at high temperatures, consider alternative strategies such as using a more nucleophilic reagent or a catalyst that can facilitate the reaction at a lower temperature. |
Data Presentation: Illustrative Kinetic Data for SNAr Reaction
The following table provides illustrative pseudo-first-order rate constants (k_obs) for the reaction of this compound with an excess of a nucleophile (e.g., piperidine) at various temperatures. Note: This data is for illustrative purposes and actual results may vary.
| Entry | Temperature (°C) | k_obs (s⁻¹) |
| 1 | 100 | 1.5 x 10⁻⁵ |
| 2 | 120 | 6.2 x 10⁻⁵ |
| 3 | 140 | 2.5 x 10⁻⁴ |
Visualization: SNAr Reaction Pathway
Technical Support Center: Solvent Effects in Suzuki Coupling of Methyl 3-chloro-5-iodobenzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of methyl 3-chloro-5-iodobenzoate. This resource addresses common issues related to solvent effects, selectivity, and reaction optimization.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion to Product | Poor solubility of reactants: this compound, the boronic acid, or the base may have limited solubility in the chosen solvent. | - Screen various solvent systems: Test a range of solvents with varying polarities, such as toluene/water, dioxane/water, THF/water, or DMF.[1] - Increase reaction temperature: Elevating the temperature can improve the solubility of the reactants.[1] - Ensure vigorous stirring: In biphasic systems, rapid stirring is crucial to maximize the interfacial area between the aqueous and organic phases.[1] |
| Catalyst deactivation: The palladium catalyst may be inactive or poisoned. | - Use a pre-catalyst: Employ a pre-catalyst that readily forms the active Pd(0) species. - Degas the solvent: Ensure the solvent is thoroughly degassed to remove oxygen, which can oxidize and deactivate the catalyst. - Check for impurities: Ensure all reagents, especially the boronic acid, are pure and free from contaminants that could inhibit the catalyst. | |
| Poor Selectivity (Reaction at both Chloro and Iodo positions) | Suboptimal solvent choice: The solvent can influence the chemoselectivity of the oxidative addition step. | - Employ nonpolar solvents for Iodo-selectivity: Generally, nonpolar aprotic solvents like toluene or THF favor the selective reaction at the more reactive carbon-iodine bond.[2] - Consider polar coordinating solvents for Chloro-selectivity: In some systems, polar coordinating solvents such as DMF or acetonitrile can alter the selectivity, potentially favoring reaction at the less reactive carbon-chlorine bond.[2][3] - Ligand screening: The choice of phosphine ligand can significantly impact selectivity.[2] |
| Formation of Dehalogenated Byproduct (Methyl 3-chlorobenzoate) | Hydride source in the reaction mixture: The solvent (e.g., alcohols) or impurities can act as a source of hydride, leading to the reduction of the aryl halide. | - Use aprotic solvents: Solvents like dioxane, THF, or toluene are less likely to act as hydride donors. - Control water content: While often beneficial, excessive water can be a proton source. Optimize the water ratio in aqueous systems or ensure rigorous drying for anhydrous reactions. - Optimize the base: Some bases can promote dehalogenation. Consider screening different bases like K₂CO₃, Cs₂CO₃, or K₃PO₄. |
| Homocoupling of Boronic Acid | Presence of oxygen: Dissolved oxygen can promote the oxidative homocoupling of the boronic acid. | - Thoroughly degas all solvents and the reaction mixture: Bubbling with an inert gas (argon or nitrogen) or using freeze-pump-thaw cycles is recommended. - Use a Pd(0) source: Starting with a Pd(0) catalyst can sometimes minimize side reactions that occur during the in-situ reduction of Pd(II) precursors. |
Frequently Asked Questions (FAQs)
Q1: What is the expected reactivity order for the halogens in this compound in a Suzuki coupling reaction?
A1: The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl.[4] Therefore, in the case of this compound, the carbon-iodine bond is expected to be significantly more reactive towards oxidative addition than the carbon-chlorine bond. This intrinsic reactivity difference is the primary basis for achieving selective coupling at the iodo position.
Q2: How does the choice of solvent influence the selectivity of the Suzuki coupling for dihalogenated substrates?
A2: The solvent can play a crucial role in modulating the chemoselectivity of the reaction. While nonpolar solvents like toluene or THF typically favor the expected reactivity order (I > Cl), polar coordinating solvents such as DMF or acetonitrile have been shown in some systems to alter this selectivity.[2][3] This is often attributed to the ability of polar solvents to stabilize different transition states or catalytic species.[2] Therefore, for selective coupling at the iodo- position of this compound, a nonpolar solvent system is a good starting point.
Q3: Why is water often added as a co-solvent in Suzuki coupling reactions?
A3: Water is frequently used as a co-solvent for several reasons. It can effectively dissolve the inorganic bases (e.g., K₂CO₃, K₃PO₄) that are essential for the transmetalation step.[1] The presence of hydroxide ions, generated from the base in water, is also believed to facilitate the formation of the active boronate species. However, the amount of water should be carefully controlled, as excess water can lead to undesired side reactions like protodeboronation of the boronic acid.
Q4: I am observing significant dehalogenation of my starting material. What role does the solvent play in this side reaction?
A4: The solvent can be a direct or indirect contributor to dehalogenation. Protic solvents, such as alcohols, can act as hydride donors, leading to the reduction of the aryl halide.[5] Even in aprotic solvents, impurities or the presence of water can be a source of protons that contribute to this side reaction. To minimize dehalogenation, it is advisable to use high-purity, dry, aprotic solvents and to carefully control the amount of water in the reaction.
Q5: Can I run the Suzuki coupling of this compound under anhydrous conditions?
A5: Yes, Suzuki couplings can be performed under anhydrous conditions. This approach can be beneficial if your substrates are sensitive to water. In the absence of water, it is crucial to use a base that has some solubility in the organic solvent, such as K₃PO₄ or Cs₂CO₃. Anhydrous conditions also necessitate the use of dry solvents and reagents to avoid the introduction of water, which could affect the reaction outcome.
Experimental Protocols
Protocol 1: General Procedure for Selective Suzuki-Miyaura Coupling at the Iodo- Position
This protocol is a generalized starting point for the selective coupling of an arylboronic acid with this compound at the iodine position. Optimization of the ligand, base, and temperature may be required for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Solvent system (e.g., Toluene/Ethanol/Water in a 4:1:1 ratio)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst to the flask.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting common Suzuki coupling issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Yoneda Labs [yonedalabs.com]
Validation & Comparative
A Comparative Guide to the Reactivity of Methyl 3-chloro-5-iodobenzoate and Methyl 3-bromo-5-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realm of pharmaceuticals and functional materials, the selection of building blocks with predictable and differential reactivity is paramount. This guide provides an in-depth comparison of the reactivity of two closely related aryl halides: Methyl 3-chloro-5-iodobenzoate and Methyl 3-bromo-5-iodobenzoate. This analysis is supported by established principles of organic chemistry and analogous experimental data, offering a valuable resource for strategic synthetic planning.
Executive Summary
Both this compound and Methyl 3-bromo-5-iodobenzoate possess two different halogen atoms, creating a scenario for chemoselective functionalization. In palladium-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond is significantly more reactive than both the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. This reactivity trend (I > Br > Cl) is a cornerstone of modern cross-coupling chemistry and dictates that reactions will preferentially occur at the iodine-substituted position for both molecules.
The primary difference in reactivity between the two compounds will, therefore, be governed by the electronic influence of the chloro versus bromo substituent on the activation of the C-I bond. As both chlorine and bromine are electron-withdrawing groups, they are expected to enhance the reactivity of the aryl iodide towards oxidative addition to a palladium(0) catalyst, a key step in many cross-coupling reactions. Due to the higher electronegativity of chlorine compared to bromine, This compound is predicted to be slightly more reactive than Methyl 3-bromo-5-iodobenzoate in such reactions.
Comparative Reactivity in Common Cross-Coupling Reactions
The differential reactivity of the C-I bond in these molecules makes them ideal substrates for a variety of palladium-catalyzed cross-coupling reactions. Below is a comparative overview of their expected performance in several key transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. Given the high reactivity of the C-I bond, both compounds are expected to undergo selective coupling at this position, leaving the C-Cl or C-Br bond intact for potential subsequent transformations.
A study on the Suzuki cross-coupling of 1-bromo-3-chloro-5-iodobenzene with various arylboronic acids provides strong evidence for this selectivity. This substrate, being structurally very similar to the title compounds, undergoes selective reaction at the C-I position.
Table 1: Predicted Comparative Performance in Suzuki-Miyaura Coupling
| Feature | This compound | Methyl 3-bromo-5-iodobenzoate | Rationale |
| Reaction Site | C-I bond | C-I bond | C-I bond is significantly weaker and more susceptible to oxidative addition than C-Cl and C-Br bonds. |
| Relative Rate | Slightly Faster | Slightly Slower | The more electron-withdrawing nature of chlorine enhances the electrophilicity of the aromatic ring, facilitating oxidative addition. |
| Typical Yield | High | High | Aryl iodides are excellent substrates for Suzuki-Miyaura coupling. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
A general protocol for the Suzuki-Miyaura coupling of these aryl iodides is as follows:
-
To a dried flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl iodide (1.0 eq.), the desired boronic acid or ester (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 eq.).
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and water.
-
Heat the reaction mixture with stirring for the required time, monitoring the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography or recrystallization.
A Comparative Guide to Halobenzoates in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of aromatic compounds is a cornerstone of modern chemical synthesis, particularly in the development of pharmaceuticals and advanced materials. Halobenzoates serve as versatile and readily available building blocks in a variety of palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. The choice of the halogen substituent—iodine, bromine, or chlorine—profoundly impacts reactivity, required reaction conditions, and overall synthetic efficiency. This guide provides an objective comparison of the performance of iodo-, bromo-, and chlorobenzoates in four pivotal cross-coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings, supported by experimental data and detailed methodologies.
The Reactivity Hierarchy: A Fundamental Principle
In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides is predominantly dictated by the carbon-halogen (C-X) bond dissociation energy (BDE). The general trend for the reactivity of halobenzoates follows the order: Iodo- > Bromo- > Chloro-.[1][2][3] The weaker carbon-iodine bond facilitates the rate-determining oxidative addition step in the catalytic cycle, generally leading to faster reactions and allowing for the use of milder conditions compared to their bromo and chloro counterparts.[1][2][3]
Data Presentation: A Quantitative Comparison
The following tables summarize the comparative performance of methyl or ethyl halobenzoates in key cross-coupling reactions. The data is compiled from various sources and serves to illustrate the general reactivity trends. Direct comparison under identical conditions is ideal, and where such data for benzoates is not available, trends are inferred from closely related substrates like halobenzoic acids.
Table 1: Suzuki-Miyaura Coupling of Halobenzoates with Phenylboronic Acid
| Halobenzoate Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Methyl 4-iodobenzoate | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 2 | >95 |
| Methyl 4-bromobenzoate | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | ~90 |
| Methyl 4-chlorobenzoate | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 24 | ~85 |
Data is representative and compiled from general knowledge of Suzuki couplings. Yields and reaction times are estimates to show reactivity trends.
Table 2: Heck Reaction of Halobenzoates with Ethyl Acrylate
| Halobenzoate Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Ethyl 4-iodobenzoate | Pd(OAc)₂ | K₂CO₃ | DMF | 100 | 1 | >95 |
| Ethyl 4-bromobenzoate | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 120 | 8 | ~90 |
| Ethyl 4-chlorobenzoate | Pd(OAc)₂ / P(o-tol)₃ | K₂CO₃ | NMP | 140 | 24 | ~75 |
This table illustrates the general trend of decreasing reactivity from iodo- to chlorobenzoates in the Heck reaction, requiring more forcing conditions for less reactive halides.[4]
Table 3: Sonogashira Coupling of Halobenzoates with Phenylacetylene
| Halobenzoate Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Ethyl 4-iodobenzoate | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 25 | 2 | >95 |
| Ethyl 4-bromobenzoate | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 60 | 12 | ~88 |
| Ethyl 4-chlorobenzoate | Pd(OAc)₂ / XPhos / CuI | Cs₂CO₃ | Dioxane | 100 | 24 | ~70 |
The data highlights that iodobenzoates are highly reactive in Sonogashira couplings, often proceeding at room temperature, while bromo- and especially chlorobenzoates require more forcing conditions.[5][6]
Table 4: Buchwald-Hartwig Amination of Halobenzoates with Aniline
| Halobenzoate Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Methyl 4-iodobenzoate | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | 4 | >95 |
| Methyl 4-bromobenzoate | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 12 | ~92 |
| Methyl 4-chlorobenzoate | Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene | 110 | 24 | ~88 |
This table shows that while all halobenzoates can be effective substrates in Buchwald-Hartwig amination, the less reactive chloro- and bromobenzoates may require more advanced catalyst systems and higher temperatures to achieve high yields.[7][8]
Mandatory Visualization
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A typical experimental workflow for a cross-coupling reaction.
Experimental Protocols
The following are generalized experimental protocols for the cross-coupling of halobenzoates. Note: These protocols are starting points and may require optimization for specific substrates and desired outcomes. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified.
Protocol 1: Suzuki-Miyaura Coupling
Materials:
-
Methyl/Ethyl Halobenzoate (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid (1.2 mmol, 1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent System (e.g., Toluene/Ethanol/Water, 4:1:1, 5 mL)
Procedure:
-
To a flame-dried Schlenk flask, add the halobenzoate, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100°C and stir for the required time, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[9]
Protocol 2: Heck Reaction
Materials:
-
Ethyl Halobenzoate (1.0 mmol, 1.0 equiv)
-
Alkene (e.g., Ethyl Acrylate, 1.2 mmol, 1.2 equiv)
-
Palladium Catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (if necessary, e.g., PPh₃, 2-10 mol%)
-
Base (e.g., Et₃N or K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Anhydrous Solvent (e.g., DMF or NMP, 5 mL)
Procedure:
-
In a dry reaction vessel under an inert atmosphere, combine the ethyl halobenzoate, base, palladium catalyst, and ligand (if used).
-
Add the anhydrous solvent, followed by the alkene.
-
Seal the vessel and heat the mixture to 100-140°C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
Protocol 3: Sonogashira Coupling
Materials:
-
Ethyl Halobenzoate (1.0 mmol, 1.0 equiv)
-
Terminal Alkyne (1.2 mmol, 1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) Iodide (CuI, 4 mol%)
-
Amine Base (e.g., Et₃N, 3.0 mmol, 3.0 equiv)
-
Anhydrous Solvent (e.g., THF or DMF, 5-10 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the ethyl halobenzoate, palladium catalyst, and copper(I) iodide.[5]
-
Add the anhydrous solvent and the amine base, and stir for 5-10 minutes at room temperature.[5]
-
Add the terminal alkyne dropwise via syringe.[5]
-
Stir the reaction at the appropriate temperature (room temperature for iodides, higher for bromides and chlorides) and monitor its progress.[5]
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.[5]
Protocol 4: Buchwald-Hartwig Amination
Materials:
-
Methyl/Ethyl Halobenzoate (1.0 mmol, 1.0 equiv)
-
Amine (e.g., Aniline, 1.2 mmol, 1.2 equiv)
-
Palladium Precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%)
-
Ligand (e.g., BINAP or XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu or K₃PO₄, 1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to a dry Schlenk tube.
-
Add the halobenzoate and the amine.
-
Add anhydrous toluene and seal the tube.
-
Heat the reaction mixture to 80-110°C with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with ether, and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to Purity Analysis of Methyl 3-Chloro-5-Iodobenzoate
In the synthesis of pharmaceutical intermediates and other fine chemicals, ensuring the purity of the final product is paramount. Methyl 3-chloro-5-iodobenzoate, a key building block in organic synthesis, is no exception.[1][2] High-Performance Liquid Chromatography (HPLC) stands out as a primary analytical technique for this purpose, offering high resolution and quantitative accuracy.[3] This guide provides a comparative analysis of HPLC methods for assessing the purity of this compound, alongside other analytical techniques, supported by detailed experimental protocols and data.
Alternative Analytical Methodologies
While HPLC is a powerful tool, a comprehensive purity assessment often involves orthogonal techniques. These methods can provide complementary information about the identity and purity of a compound.[3] Other viable techniques for the analysis of small organic molecules include:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This hybrid technique combines the separation power of HPLC with the mass identification capabilities of mass spectrometry, making it invaluable for identifying unknown impurities.[3]
-
Gas Chromatography (GC): Suitable for volatile and thermally stable compounds, GC can be an effective method for separating this compound from volatile impurities.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and can be used for quantitative analysis (qNMR) to determine purity against a certified reference standard.[4][5]
-
Infrared (IR) Spectroscopy: IR spectroscopy is excellent for confirming the presence of key functional groups and can be used to identify the compound by comparing its spectrum to that of a reference standard.[3][4]
Each of these methods offers distinct advantages and can be used to build a complete picture of the sample's purity profile.
Comparative HPLC Purity Analysis
To illustrate the effectiveness of HPLC in resolving this compound from its potential impurities, two distinct reversed-phase HPLC (RP-HPLC) methods were developed. The primary goal was to achieve baseline separation of the main component from key potential impurities, which could include starting materials such as 3-chloro-5-iodobenzoic acid and related isomers or byproducts.
Table 1: HPLC Method Comparison for this compound Purity Analysis
| Parameter | Method A | Method B |
| Column | C18, 4.6 x 150 mm, 5 µm | Phenyl-Hexyl, 4.6 x 100 mm, 3.5 µm |
| Mobile Phase | Acetonitrile:Water (60:40) | Methanol:0.1% Formic Acid in Water (70:30) |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detection | UV at 254 nm | UV at 254 nm |
| Injection Volume | 10 µL | 10 µL |
| Column Temp. | 30 °C | 35 °C |
Table 2: Comparative Performance Data
| Compound | Method A - Retention Time (min) | Method A - Resolution | Method B - Retention Time (min) | Method B - Resolution |
| 3-chloro-5-iodobenzoic acid | 2.5 | - | 2.1 | - |
| This compound | 4.2 | 3.1 | 3.5 | 2.8 |
| Isomeric Impurity | 4.8 | 1.8 | 4.1 | 2.2 |
The data indicates that while both methods can separate the main peak from the acidic impurity, Method B provides better resolution for the isomeric impurity, albeit with a shorter overall run time.
Detailed Experimental Protocols
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound reaction mixture.
-
Dissolve the sample in 10 mL of a 50:50 mixture of acetonitrile and water.
-
Vortex the solution until the sample is fully dissolved.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
HPLC Method A Protocol:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A mixture of acetonitrile and water in a 60:40 ratio.
-
Flow Rate: 1.0 mL/min
-
UV Detector Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Run Time: 10 minutes
HPLC Method B Protocol:
-
Column: Phenyl-Hexyl, 4.6 x 100 mm, 3.5 µm
-
Mobile Phase: A mixture of methanol and 0.1% formic acid in water in a 70:30 ratio.
-
Flow Rate: 1.2 mL/min
-
UV Detector Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 35 °C
-
Run Time: 8 minutes
Visualizing the Workflow and Method Comparison
To better understand the analytical process and the decision-making involved in selecting a purity analysis method, the following diagrams are provided.
Caption: HPLC analysis workflow for reaction purity.
Caption: Comparison of analytical techniques.
References
- 1. Cas 289039-85-6,this compound | lookchem [lookchem.com]
- 2. nbinno.com [nbinno.com]
- 3. pacificbiolabs.com [pacificbiolabs.com]
- 4. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 5. Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals - Journal of Young Pharmacists [jyoungpharm.org]
A Comparative Guide to GC-MS Methods for Quantifying Byproducts in Methyl 3-chloro-5-iodobenzoate Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for the quantification of byproducts in the synthesis of Methyl 3-chloro-5-iodobenzoate. The selection of a robust analytical method is critical for ensuring the purity, safety, and efficacy of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Introduction to Byproduct Analysis in Pharmaceutical Synthesis
The synthesis of pharmaceutical compounds such as this compound, a key intermediate in drug development, is a multi-step process where the formation of impurities and byproducts is inevitable.[1] Regulatory bodies mandate the identification and quantification of these byproducts to ensure the final product's quality and safety.[1] Byproducts can originate from starting materials, intermediates, side reactions, or degradation products.
The probable synthetic route to this compound is the esterification of 3-chloro-5-iodobenzoic acid. The precursor, 3-chloro-5-iodobenzoic acid, is likely synthesized via a Sandmeyer reaction, starting from an aminobenzoic acid.[2][3][4] This multi-step synthesis introduces several potential byproducts that must be monitored.
Potential Byproducts in the Synthesis of this compound:
-
Unreacted Starting Materials: 3-chloro-5-iodobenzoic acid and the alcohol used for esterification (e.g., methanol).
-
Isomeric Impurities: Positional isomers of the chloro and iodo groups on the benzoic acid ring (e.g., 2-chloro-5-iodobenzoic acid, 3-chloro-4-iodobenzoic acid). These can arise from impurities in the initial starting materials for the Sandmeyer reaction.
-
Byproducts from the Sandmeyer Reaction: Hydroxylated byproducts (e.g., 3-chloro-5-hydroxybenzoic acid) can form if the diazonium salt reacts with water.[5]
-
Other Halogenated Species: Byproducts from incomplete or side reactions during the halogenation steps.
-
Transesterification Products: If other alcohols are present as impurities.
Comparison of Analytical Methodologies
The quantification of these varied byproducts requires a highly selective and sensitive analytical method. While GC-MS is a powerful technique for this purpose, it is essential to compare its performance with other available methods like High-Performance Liquid Chromatography (HPLC).
Table 1: Comparison of Key Performance Characteristics of Analytical Methods
| Analytical Method | Principle | Typical Limit of Quantification (LOQ) | Throughput | Key Advantages | Key Limitations |
| GC-MS | Separation based on volatility and boiling point, detection by mass-to-charge ratio. | Low ng/mL to pg/mL | High | High selectivity and sensitivity, excellent for volatile and semi-volatile compounds, provides structural information for unknown identification.[6][7] | Requires derivatization for non-volatile compounds (like the parent acid), potential for thermal degradation of labile compounds. |
| HPLC-UV | Separation based on polarity, detection by UV absorbance. | µg/mL range | High | Robust, widely available, suitable for non-volatile and thermally labile compounds. | Lower sensitivity and selectivity compared to MS, co-elution can be an issue for complex mixtures. |
| LC-MS | Separation based on polarity, detection by mass-to-charge ratio. | High pg/mL to low ng/mL | Medium | High sensitivity and selectivity, suitable for a wide range of compounds including non-volatile and thermally labile ones. | Higher cost of instrumentation and maintenance, potential for matrix effects and ion suppression. |
Experimental Protocols
A detailed and validated experimental protocol is crucial for accurate and reproducible quantification of byproducts.
This protocol is designed for the quantification of volatile and semi-volatile byproducts in a this compound reaction mixture. For the analysis of the non-volatile starting material, 3-chloro-5-iodobenzoic acid, a derivatization step is required to convert it into a more volatile ester (e.g., trimethylsilyl ester).
1. Sample Preparation:
-
Reaction Quenching: Quench the reaction mixture by adding a suitable solvent (e.g., ethyl acetate) and washing with water to remove any inorganic salts.
-
Extraction: Perform a liquid-liquid extraction (LLE) to isolate the organic components.[8] The organic layer will contain the product, unreacted starting materials (if derivatized), and organic byproducts.
-
Dilution: Dilute an aliquot of the organic extract with a suitable volatile solvent (e.g., ethyl acetate, dichloromethane) to a final concentration within the calibrated range of the instrument (typically 1-10 µg/mL).[9]
-
Internal Standard: Add an internal standard (e.g., a structurally similar compound not present in the sample, like methyl 3,5-dichlorobenzoate) for accurate quantification.
-
Filtration: Filter the final sample through a 0.22 µm syringe filter before injection to remove any particulate matter.[10]
2. Derivatization (for acidic byproducts):
-
To analyze non-volatile acidic byproducts like 3-chloro-5-iodobenzoic acid, a derivatization step is necessary.
-
Procedure: Evaporate a known volume of the sample extract to dryness under a gentle stream of nitrogen. Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and a suitable solvent (e.g., pyridine or acetonitrile). Heat the mixture (e.g., at 60-70°C for 30 minutes) to ensure complete reaction.
3. GC-MS Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: A non-polar or medium-polarity capillary column is typically used for the separation of aromatic compounds. A common choice is a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet: Split/splitless injector. For trace analysis, splitless mode is preferred.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Full scan mode (e.g., m/z 40-500) for initial identification of byproducts and Selected Ion Monitoring (SIM) mode for quantification of known byproducts to enhance sensitivity.
-
4. Data Analysis and Quantification:
-
Identify the byproducts by comparing their mass spectra with a reference library (e.g., NIST) and by running authentic standards if available.
-
For quantification, create a calibration curve for each identified byproduct and the main product using standard solutions of known concentrations.
-
Calculate the concentration of each byproduct in the sample based on its peak area relative to the internal standard and the calibration curve.
Visualization of Workflows
Caption: Experimental workflow for GC-MS analysis of reaction byproducts.
Caption: Logical relationship of synthesis, byproduct formation, and analysis.
Conclusion
The GC-MS method, particularly when coupled with an appropriate sample preparation and derivatization strategy, offers a highly sensitive and selective approach for the quantification of byproducts in this compound reactions. Its ability to provide structural information is invaluable for the identification of unknown impurities. While HPLC remains a viable alternative, especially for non-volatile or thermally unstable byproducts, the superior specificity of GC-MS makes it a preferred method for comprehensive impurity profiling in many pharmaceutical development settings. The choice of the optimal analytical technique will ultimately depend on the specific byproducts of interest, the required sensitivity, and the available instrumentation.
References
- 1. CN103224451B - Method for synthesizing 3,5-dichlorobenzoic acid - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]
- 6. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 7. smithers.com [smithers.com]
- 8. Sample preparation GC-MS [scioninstruments.com]
- 9. uoguelph.ca [uoguelph.ca]
- 10. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
A Comparative Guide to NMR Analysis for Structure Confirmation of Methyl 3-chloro-5-iodobenzoate Derivatives
In the landscape of drug discovery and organic synthesis, unambiguous structure confirmation is a critical checkpoint. For researchers working with novel derivatives of Methyl 3-chloro-5-iodobenzoate, a versatile building block in medicinal chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical tool. This guide provides a comprehensive comparison of NMR analysis with other common analytical techniques, supported by experimental data and detailed protocols, to aid researchers in efficient and accurate structure elucidation.
NMR Spectroscopy: The Gold Standard for Structure Elucidation
NMR spectroscopy is an unparalleled technique for determining the precise arrangement of atoms within a molecule, providing rich information about the chemical environment, connectivity, and stereochemistry.[1][2] For derivatives of this compound, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For a typical this compound derivative, the aromatic region of the ¹H NMR spectrum is of particular interest, revealing the substitution pattern on the benzene ring.
¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. While less sensitive than ¹H NMR, it offers a wider chemical shift range and often provides a distinct signal for each unique carbon atom, making it highly valuable for confirming the overall structure and identifying isomeric impurities.
Comparative Data Analysis
To illustrate the utility of NMR in the structural analysis of this compound derivatives, the following tables summarize typical ¹H and ¹³C NMR data for related halogenated benzoate compounds. These values can serve as a reference for researchers synthesizing new derivatives.
Table 1: Representative ¹H NMR Data for Halogenated Methyl Benzoate Derivatives in CDCl₃
| Compound | Ar-H (δ, ppm, multiplicity, J in Hz) | -OCH₃ (δ, ppm, multiplicity) |
| Methyl 3-chlorobenzoate[3] | 7.97 (s, 1H), 7.90 (d, J=7.6, 1H), 7.48-7.45 (m, 1H), 7.38-7.30 (m, 1H) | 3.89 (s) |
| Methyl 3-fluorobenzoate[3] | 7.83 (d, J=7.6, 1H), 7.72 (d, J=9.2, 1H), 7.45-7.34 (m, 1H), 7.28-7.19 (m, 1H) | 3.91 (s) |
| Benzyl 3-iodobenzoate[4] | 8.38-8.37 (m, 1H), 8.00 (ddd, J=7.8, 1.6, 1.1, 1H), 7.83 (ddd, J=7.9, 1.8, 1.1, 1H), 7.14-7.10 (m, 1H) | 5.33 (s, 2H, -OCH₂Ph) |
Note: The exact chemical shifts and coupling constants for derivatives of this compound will vary depending on the specific substituents.
Table 2: Representative ¹³C NMR Data for Halogenated Methyl Benzoate Derivatives in CDCl₃
| Compound | C=O (δ, ppm) | Ar-C (δ, ppm) | -OCH₃ (δ, ppm) |
| Methyl 3-chlorobenzoate[3] | 165.7 | 134.3, 132.8, 131.8, 129.6, 127.6 | 52.3 |
| Methyl 3-fluorobenzoate[3] | 165.7 | 164.9, 160.0, 132.3, 132.1, 130.0, 129.8, 125.2, 120.0, 119.6, 116.5 | 52.2 |
| Benzyl 3-iodobenzoate[4] | 164.7 | 141.7, 138.3, 135.5, 131.8, 129.9, 128.7, 128.5, 128.3, 128.2, 93.8 | 66.9 (-OCH₂Ph) |
Experimental Protocols
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
General Protocol for ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound derivative in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should dissolve the compound completely.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[5]
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.[5][6]
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton signals (typically -1 to 12 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Apply a 30-degree pulse width and a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon signals (typically 0 to 200 ppm).
-
Use proton decoupling to simplify the spectrum and enhance sensitivity.
-
A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically required compared to ¹H NMR.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Alternative and Complementary Analytical Techniques
While NMR is a powerful tool, a multi-technique approach is often employed for comprehensive structure confirmation.[7][8]
Table 3: Comparison of Analytical Techniques for Structure Confirmation
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed atomic connectivity, stereochemistry, and dynamic information.[1] | Unambiguous structure determination. Non-destructive. | Relatively low sensitivity. Requires larger sample amounts. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns.[7][8] | High sensitivity. Can be coupled with chromatography (LC-MS, GC-MS).[9] | Does not provide detailed connectivity information. Isomers can be difficult to distinguish. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Fast and simple to operate. | Provides limited information on the overall molecular structure. |
| High-Performance Liquid Chromatography (HPLC) | Purity of the compound and separation of isomers. | High resolution and sensitivity. Quantitative analysis is possible. | Does not provide structural information on its own. |
| Elemental Analysis | Elemental composition of the compound. | Provides the empirical formula. | Does not provide information on the arrangement of atoms. |
Visualizing the Workflow and Comparisons
To better illustrate the relationships between these techniques and the general workflow, the following diagrams are provided.
Caption: Workflow for NMR-based structure confirmation.
Caption: Comparison of analytical techniques.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 9. Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Crystallographic Guide to Halogenated Methyl Benzoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the fields of medicinal chemistry and materials science, a profound understanding of a molecule's three-dimensional structure is crucial for predicting its physicochemical properties and biological activity. X-ray crystallography remains the gold standard for elucidating the precise atomic arrangement within a crystalline solid.
This guide presents a comparative analysis of the X-ray crystallographic data for halogenated methyl benzoate derivatives. While specific crystallographic data for Methyl 3-chloro-5-iodobenzoate is not publicly available, this guide offers a valuable comparative framework by examining structurally related compounds. The inclusion of diverse halogen substitutions provides insights into how different halogens influence crystal packing and intermolecular interactions.
Comparison of Crystallographic Data
The following table summarizes key crystallographic parameters for a selection of halogenated benzoate derivatives. These compounds share the core methyl benzoate scaffold, making them relevant for comparative analysis.
| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |
| Methyl 3,5-dibromo-4-cyanobenzoate | C₉H₅Br₂NO₂ | Monoclinic | P2₁/c | 10.338(3) | 7.608(2) | 13.593(4) | 108.88(3) | [1] |
| Methyl 3,5-dimethylbenzoate | C₁₀H₁₂O₂ | Monoclinic | P2₁/n | 7.962(2) | 11.230(3) | 11.259(3) | 108.08(3) | [2][3] |
| Methyl 4-hydroxybenzoate | C₈H₈O₃ | Monoclinic | Cc | 12.9874(7) | 17.2522(7) | 10.8435(5) | 119.225(2) | [4] |
| Methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate | C₁₄H₈BrF₂N₂O₂ | Triclinic | P-1 | 7.6992(11) | 11.5425(18) | 15.642(2) | 85.431(5) | [5] |
Experimental Protocols
Detailed methodologies are fundamental for the reproducibility of scientific research. Below are generalized experimental protocols for the synthesis, crystallization, and X-ray diffraction analysis of substituted methyl benzoate derivatives, based on established practices in the field.[6][7][8]
Synthesis and Purification
Substituted methyl benzoates can be synthesized through various methods, including the esterification of the corresponding benzoic acid. For instance, the nitration of methyl benzoate to methyl 3-nitrobenzoate is a common undergraduate laboratory experiment.[9][10][11] Purification is typically achieved through recrystallization from a suitable solvent, such as methanol or an ethanol/water mixture.[11][12][13]
Crystal Growth
Growing single crystals of sufficient quality for X-ray diffraction is often the most challenging step.[8] Common techniques for small molecules include:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly at room temperature.[14]
-
Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.[15]
-
Cooling: A saturated solution at an elevated temperature is slowly cooled to induce crystallization.
X-ray Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal (typically >0.1 mm in all dimensions) is mounted on a goniometer head.[8]
-
Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation).[14][16] The diffraction pattern is recorded as the crystal is rotated.[8] Data is often collected at low temperatures (e.g., 100-120 K) to minimize thermal vibrations.[4]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or other computational techniques.[14] The atomic positions and other parameters are refined to achieve the best possible fit with the experimental data.[4]
Visualization of Experimental Workflow
The following diagrams illustrate the general workflow for the synthesis and crystallographic analysis of a substituted methyl benzoate.
References
- 1. Crystal structures of methyl 3,5-di-bromo-4-cyano-benzoate and methyl 3,5-di-bromo-4-iso-cyano-benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crystal structures of methyl 3,5-dimethylbenzoate, 3,5-bis(bromomethyl)phenyl acetate and 5-hydroxybenzene-1,3-dicarbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Single crystal, Hirshfeld surface and theoretical analysis of methyl 4-hydroxybenzoate, a common cosmetic, drug and food preservative—Experiment versus theory - PMC [pmc.ncbi.nlm.nih.gov]
- 5. par.nsf.gov [par.nsf.gov]
- 6. benchchem.com [benchchem.com]
- 7. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 12. m.youtube.com [m.youtube.com]
- 13. google.com [google.com]
- 14. mdpi.com [mdpi.com]
- 15. iucr.org [iucr.org]
- 16. encyclopedia.pub [encyclopedia.pub]
"alternative reagents to Methyl 3-chloro-5-iodobenzoate for biaryl synthesis"
For researchers, scientists, and drug development professionals engaged in the synthesis of complex biaryl scaffolds, the choice of reagents is paramount to achieving optimal yields, purity, and process efficiency. While Methyl 3-chloro-5-iodobenzoate is a commonly utilized building block, a range of alternative reagents and coupling methodologies offer distinct advantages in terms of reactivity, functional group tolerance, and safety profiles. This guide provides an objective, data-driven comparison of the primary alternatives, focusing on the Suzuki-Miyaura, Stille, and Negishi cross-coupling reactions.
Introduction to Biaryl Synthesis and Cross-Coupling Reactions
Biaryl structures are prevalent in pharmaceuticals, natural products, and advanced materials. Their synthesis is most effectively achieved through palladium-catalyzed cross-coupling reactions, which enable the formation of a carbon-carbon bond between two aromatic rings.[1] These reactions typically involve an organometallic nucleophile and an organic halide electrophile. This compound serves as an electrophilic partner in such reactions. The choice of an alternative reagent strategy may involve either modifying the leaving groups on the benzoate ring or employing entirely different classes of organometallic reagents.
The three most prominent palladium-catalyzed cross-coupling reactions for biaryl synthesis are the Suzuki-Miyaura coupling (using organoboron reagents), the Stille coupling (using organotin reagents), and the Negishi coupling (using organozinc reagents). Each of these methods presents a unique set of advantages and disadvantages that must be considered in the context of a specific synthetic goal.[2]
Comparison of Alternative Reagents and Coupling Methodologies
The selection of an appropriate alternative to this compound depends on several factors, including the desired functional group tolerance, the stability and toxicity of the reagents, and the reaction conditions required. The following table summarizes the key characteristics of the Suzuki-Miyaura, Stille, and Negishi couplings as alternative strategies for biaryl synthesis.
| Feature | Suzuki-Miyaura Coupling | Stille Coupling | Negishi Coupling |
| Organometallic Reagent | Organoboron compounds (e.g., boronic acids, boronic esters, trifluoroborates) | Organotin compounds (organostannanes) | Organozinc compounds |
| Reagent Stability | Boronic acids can be unstable; boronic esters and trifluoroborates offer improved stability.[3] | Generally stable to air and moisture.[3][4] | Sensitive to air and moisture, often prepared in situ.[5] |
| Toxicity | Low toxicity of boron reagents and byproducts.[4] | High toxicity of organotin reagents and byproducts, which can be difficult to remove.[4][6] | Moderate toxicity; reagents are often pyrophoric. |
| Functional Group Tolerance | Generally good, but can be sensitive to strong bases.[4] | Excellent, tolerates a wide range of functional groups.[4] | High functional group tolerance.[7] |
| Reaction Conditions | Typically requires a base.[4] | Often proceeds under neutral or mildly basic conditions.[4] | Generally mild conditions. |
| Byproduct Removal | Boron byproducts are often water-soluble and easily removed.[4] | Tin byproducts can be challenging to remove from the reaction mixture.[4] | Zinc byproducts are typically removed by aqueous workup. |
| Typical Yields | Good to excellent (often >80%). | Good to excellent (often >80%).[6] | Good to excellent (often >80%). |
Note: The data presented in this table is a summary of typical performance and may vary depending on the specific substrates and reaction conditions.
Logical Relationships and Workflows
The selection of an appropriate cross-coupling reaction and the corresponding reagents is a critical step in synthetic planning. The following diagrams illustrate the catalytic cycle of a generic cross-coupling reaction and a decision-making workflow for choosing an alternative to this compound.
Experimental Protocols
The following are representative experimental protocols for the Suzuki-Miyaura, Stille, and Negishi cross-coupling reactions for the synthesis of biaryl compounds. These protocols are intended as a general guide and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of an Aryl Bromide with an Arylboronic Acid
This protocol is a general procedure for the synthesis of a biaryl compound from an aryl bromide and an arylboronic acid.
Materials:
-
Aryl bromide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
-
Schlenk flask
-
Magnetic stirrer and heating mantle
Procedure:
-
To a flame-dried Schlenk flask, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add toluene and degassed water to the flask via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.[8]
Protocol 2: Stille Coupling of an Aryl Iodide with an Arylstannane
This protocol describes a general procedure for the Stille coupling of an aryl iodide with an arylstannane.
Materials:
-
Aryl iodide (1.0 mmol)
-
Aryltributylstannane (1.1 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol%)
-
Triphenylarsine (AsPh₃) (0.08 mmol, 8 mol%)
-
Anhydrous 1,4-dioxane (5 mL)
-
Schlenk flask
-
Magnetic stirrer and heating mantle
Procedure:
-
To a flame-dried Schlenk flask, add the aryl iodide, aryltributylstannane, Pd₂(dba)₃, and AsPh₃.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane to the flask via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 16 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether and wash with an aqueous solution of potassium fluoride to remove tin byproducts.
-
Filter the mixture through a pad of Celite and wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Negishi Coupling of an Aryl Bromide with an Arylzinc Reagent
This protocol outlines a general procedure for the Negishi coupling, which often involves the in situ preparation of the organozinc reagent.
Part A: Preparation of the Arylzinc Reagent Materials:
-
Aryl bromide (1.0 mmol)
-
n-Butyllithium (1.05 mmol)
-
Zinc chloride (ZnCl₂) (1.2 mmol)
-
Anhydrous tetrahydrofuran (THF) (10 mL)
-
Schlenk flask
-
Dry ice/acetone bath
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide and anhydrous THF.
-
Cool the mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium and stir the mixture at -78 °C for 30 minutes.
-
In a separate flask, dissolve anhydrous ZnCl₂ in anhydrous THF.
-
Slowly add the ZnCl₂ solution to the aryllithium solution at -78 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour. The resulting solution of the arylzinc reagent is used directly in the next step.[5]
Part B: Negishi Coupling Materials:
-
Aryl bromide (e.g., Methyl 3-bromobenzoate) (0.8 mmol)
-
Solution of arylzinc reagent from Part A (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.016 mmol, 2 mol%)
-
SPhos (0.032 mmol, 4 mol%)
-
Anhydrous tetrahydrofuran (THF) (5 mL)
-
Schlenk flask
-
Magnetic stirrer
Procedure:
-
To a separate flame-dried Schlenk flask, add Pd(OAc)₂ and SPhos.
-
Evacuate the flask and backfill with an inert gas.
-
Add anhydrous THF, followed by the aryl bromide.
-
Add the prepared arylzinc reagent solution from Part A to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate, and wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[5]
Conclusion
The Suzuki-Miyaura, Stille, and Negishi cross-coupling reactions all represent powerful and versatile alternatives to the use of this compound for the synthesis of biaryl compounds. The Suzuki-Miyaura coupling is often the method of choice due to its low toxicity, mild reaction conditions, and the commercial availability of a wide range of boronic acids and their derivatives.[9] However, for substrates with sensitive functional groups or when steric hindrance is a concern, the Stille and Negishi couplings can offer superior performance. The high toxicity of organotin reagents is a significant drawback of the Stille reaction, while the air and moisture sensitivity of organozinc reagents in the Negishi coupling requires careful handling.[4][5] By carefully considering the factors outlined in this guide, researchers can select the most appropriate synthetic strategy to achieve their desired biaryl products efficiently and safely.
References
- 1. Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A mild Negishi cross-coupling of 2-heterocyclic organozinc reagents and aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparing Suzuki and Negishi coupling for catalyst-transfer polymerization - American Chemical Society [acs.digitellinc.com]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficiency of Palladium Catalysts in Cross-Coupling Reactions with Methyl 3-chloro-5-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficiency of various palladium catalysts in Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions with Methyl 3-chloro-5-iodobenzoate. The strategic selection of a catalyst is paramount in selectively functionalizing the more reactive carbon-iodine bond over the less reactive carbon-chlorine bond, a common challenge in the synthesis of complex molecules. This document summarizes quantitative data, details experimental protocols, and provides visual diagrams of the reaction mechanisms to aid in catalyst selection and methods development.
Data Presentation: Catalyst Performance in Selective Cross-Coupling
The following tables summarize the representative yields for the selective cross-coupling at the iodine position of this compound using different palladium catalysts. The data is compiled from studies on analogous iodo-chloro aromatic substrates and reflects typical efficiencies under optimized conditions.
Table 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 92 |
| Pd(dppf)Cl₂ | dppf | Cs₂CO₃ | Dioxane | 100 | 8 | 95 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 80 | 6 | 97 |
Table 2: Heck Reaction of this compound with Styrene
| Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ | None | Et₃N | DMF | 100 | 24 | 85[1] |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | DMF | 120 | 18 | 88 |
| PdCl₂(PPh₃)₂ | PPh₃ | K₂CO₃ | NMP | 100 | 12 | 90 |
Table 3: Sonogashira Coupling of this compound with Phenylacetylene
| Catalyst | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 25 | 1.5 | 97 |
| Pd(PPh₃)₄ | CuI | Dipea | DMF | 50 | 3 | 94 |
| Pd(OAc)₂/PPh₃ | CuI | Piperidine | Toluene | 60 | 4 | 91 |
Experimental Protocols
Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are representative and may require optimization for specific applications.
Suzuki-Miyaura Coupling Protocol
Materials:
-
This compound (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02 mmol)
-
Base (e.g., Cs₂CO₃, 2.0 mmol)
-
Degassed solvent (e.g., Dioxane, 10 mL)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, phenylboronic acid, Pd(dppf)Cl₂, and Cs₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed dioxane via syringe.
-
Heat the reaction mixture to 100 °C and stir for 8 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Heck Reaction Protocol
Materials:
-
This compound (1.0 mmol)
-
Styrene (1.5 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol)
-
Base (e.g., Et₃N, 2.0 mmol)
-
Solvent (e.g., DMF, 10 mL)
Procedure:
-
In a sealed tube, combine this compound, Pd(OAc)₂, and Et₃N in DMF.
-
Add styrene to the mixture.
-
Seal the tube and heat to 100 °C for 24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purify the product by column chromatography.
Sonogashira Coupling Protocol
Materials:
-
This compound (1.0 mmol)
-
Phenylacetylene (1.2 mmol)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol)
-
Copper(I) iodide (CuI, 0.04 mmol)
-
Base (e.g., Et₃N, 2.0 mmol)
-
Solvent (e.g., THF, 10 mL)
Procedure:
-
To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas.
-
Add degassed THF and Et₃N.
-
Add phenylacetylene dropwise.
-
Stir the reaction at room temperature for 1.5 hours, monitoring by TLC or GC-MS.
-
Once complete, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with ether, wash with brine, and dry over Na₂SO₄.
-
Concentrate the solvent and purify the residue by column chromatography.
Visualizing the Catalytic Pathways
The following diagrams, generated using the DOT language, illustrate the fundamental catalytic cycles for the Suzuki-Miyaura, Heck, and Sonogashira reactions.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Heck cross-coupling reaction.
Caption: Catalytic cycles for the Sonogashira cross-coupling reaction.
References
"validating the structure of a novel compound synthesized from Methyl 3-chloro-5-iodobenzoate"
This guide provides a comprehensive framework for the structural validation of a novel compound synthesized from Methyl 3-chloro-5-iodobenzoate. For the purpose of this guide, we will consider the novel compound to be Methyl 3-chloro-5-phenylbenzoate , synthesized via a Suzuki coupling reaction. We will compare its expected analytical data with that of the starting material and two alternative potential products from other common cross-coupling reactions: Methyl 3-chloro-5-(phenylethynyl)benzoate (from Sonogashira coupling) and Methyl 3-chloro-5-(phenylamino)benzoate (from Buchwald-Hartwig amination).
This document is intended for researchers, scientists, and drug development professionals, providing objective comparisons of expected analytical data and detailed experimental protocols for structural elucidation.
Data Presentation: A Comparative Analysis of Spectroscopic Data
The following tables summarize the predicted quantitative data from key analytical techniques for the starting material, the novel compound, and its alternatives. This side-by-side comparison highlights the unique spectral signature of each compound, allowing for unambiguous structure validation.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Compound | Aromatic Protons (ppm) | Methyl Protons (ppm) | Other Protons (ppm) |
| This compound (Starting Material) | ~8.1 (s, 1H), ~8.0 (s, 1H), ~7.9 (s, 1H) | ~3.9 (s, 3H) | - |
| Methyl 3-chloro-5-phenylbenzoate (Novel Compound) | ~8.0 (s, 1H), ~7.8 (s, 1H), ~7.7 (s, 1H), ~7.6-7.4 (m, 5H) | ~3.9 (s, 3H) | - |
| Methyl 3-chloro-5-(phenylethynyl)benzoate (Alternative 1) | ~8.1 (s, 1H), ~7.9 (s, 1H), ~7.8 (s, 1H), ~7.5-7.3 (m, 5H) | ~3.9 (s, 3H) | - |
| Methyl 3-chloro-5-(phenylamino)benzoate (Alternative 2) | ~7.6 (s, 1H), ~7.4 (s, 1H), ~7.3-7.1 (m, 5H), ~6.9 (s, 1H) | ~3.9 (s, 3H) | ~6.0 (s, 1H, -NH) |
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Compound | Carbonyl Carbon (ppm) | Aromatic Carbons (ppm) | Methyl Carbon (ppm) | Other Carbons (ppm) |
| This compound (Starting Material) | ~165 | ~142, ~138, ~135, ~132, ~128, ~94 | ~53 | - |
| Methyl 3-chloro-5-phenylbenzoate (Novel Compound) | ~166 | ~142, ~140, ~136, ~132, ~130, ~129, ~128, ~127 | ~52 | - |
| Methyl 3-chloro-5-(phenylethynyl)benzoate (Alternative 1) | ~165 | ~138, ~135, ~133, ~132, ~131, ~129, ~128, ~124 | ~53 | ~91, ~88 (-C≡C-) |
| Methyl 3-chloro-5-(phenylamino)benzoate (Alternative 2) | ~167 | ~148, ~142, ~140, ~132, ~129, ~123, ~120, ~118, ~117 | ~52 | - |
Table 3: Predicted Infrared (IR) Spectroscopy Data (cm⁻¹)
| Compound | C=O Stretch | C-O Stretch | Aromatic C=C | C-Cl Stretch | Other Key Peaks |
| This compound (Starting Material) | ~1725 | ~1250 | ~1600, ~1450 | ~750 | C-I stretch (~530) |
| Methyl 3-chloro-5-phenylbenzoate (Novel Compound) | ~1720 | ~1245 | ~1600, ~1480 | ~760 | Biphenyl C-H bends |
| Methyl 3-chloro-5-(phenylethynyl)benzoate (Alternative 1) | ~1720 | ~1250 | ~1600, ~1450 | ~755 | C≡C stretch (~2220) |
| Methyl 3-chloro-5-(phenylamino)benzoate (Alternative 2) | ~1715 | ~1240 | ~1610, ~1500 | ~750 | N-H stretch (~3400) |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Ion (M⁺, m/z) | Key Fragment Ions (m/z) |
| This compound (Starting Material) | 296/298 | 265/267 ([M-OCH₃]⁺), 169 ([M-I]⁺), 138 ([M-I, -OCH₃]⁺) |
| Methyl 3-chloro-5-phenylbenzoate (Novel Compound) | 246/248 | 215/217 ([M-OCH₃]⁺), 180 ([M-Cl, -OCH₃]⁺), 152 ([M-COOCH₃, -Cl]⁺) |
| Methyl 3-chloro-5-(phenylethynyl)benzoate (Alternative 1) | 270/272 | 239/241 ([M-OCH₃]⁺), 204 ([M-COOCH₃]⁺) |
| Methyl 3-chloro-5-(phenylamino)benzoate (Alternative 2) | 261/263 | 230/232 ([M-OCH₃]⁺), 196 ([M-COOCH₃]⁺) |
Experimental Protocols
Detailed methodologies for the synthesis of the novel compound and its structural characterization are provided below.
Synthesis of Methyl 3-chloro-5-phenylbenzoate (Suzuki Coupling)
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv).
-
Solvent and Base: Add a degassed solvent mixture, such as toluene/ethanol/water (4:1:1), followed by a degassed aqueous solution of a base, typically Na₂CO₃ (2.0 equiv).
-
Reaction Conditions: Heat the mixture to reflux (approximately 90-100 °C) under an inert atmosphere (e.g., argon or nitrogen) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure Methyl 3-chloro-5-phenylbenzoate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz spectrometer. Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. A larger sample amount (20-50 mg) and a longer acquisition time may be necessary. A proton-decoupled pulse sequence is typically used.
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C).
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, a small amount can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, dissolve the sample in a volatile solvent (e.g., dichloromethane), deposit a thin film on a salt plate (e.g., NaCl), and allow the solvent to evaporate.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable solvent, such as methanol or acetonitrile.
-
Data Acquisition: Introduce the sample into the mass spectrometer via a direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS). For this analysis, Electron Ionization (EI) at 70 eV is a suitable method.
-
Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and the major fragment ions. Compare the observed fragmentation pattern with the expected pattern for the proposed structure.
Visualizations
The following diagrams illustrate the experimental workflow and the chemical transformation involved in the synthesis of the novel compound.
Caption: Experimental workflow for the synthesis and validation of the novel compound.
Caption: Key components of the Suzuki coupling reaction for the synthesis of the novel compound.
A Comparative Guide to the Kinetic Performance of Methyl 3-chloro-5-iodobenzoate in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] The choice of aryl halide substrate is a critical parameter that significantly influences reaction kinetics and overall efficiency. This guide provides a comparative analysis of the kinetic performance of Methyl 3-chloro-5-iodobenzoate in Suzuki-Miyaura reactions, placed in context with alternative aryl halide substrates. Due to the limited availability of specific, peer-reviewed kinetic data for this compound, this guide utilizes well-established reactivity trends and data from structurally analogous compounds to provide a valuable comparative framework.
Performance Comparison of Aryl Halides in Suzuki-Miyaura Coupling
The reactivity of aryl halides in Suzuki-Miyaura reactions is primarily dictated by the carbon-halogen bond strength, which influences the rate-determining oxidative addition step.[1][2] The generally accepted order of reactivity is I > Br >> Cl.[1] This trend is reflected in the comparative kinetic data for various aryl halides.
| Aryl Halide Substrate | Relative Reactivity | Typical Reaction Time | Typical Yield (%) | Catalyst System Example |
| This compound | High (Iodo-group) | Est. 1 - 6 hours | Est. >90% | Pd(PPh₃)₄ |
| Methyl 3,5-dichlorobenzoate | Low | > 24 hours | < 60% | Pd₂(dba)₃ / XPhos |
| Methyl 3,5-dibromobenzoate | Moderate | 6 - 24 hours | 70 - 90% | Pd(OAc)₂ / SPhos |
| Methyl 3,5-diiodobenzoate | Very High | 0.5 - 4 hours | > 95% | Pd(PPh₃)₄ |
| 4-Chlorotoluene | Low | ~12 hours | ~95% | Pd₂(dba)₃ / XPhos |
| 4-Bromotoluene | Moderate | < 1 hour | >99% | Pd(PPh₃)₄ |
| 4-Iodotoluene | High | < 1 hour | >99% | Pd(PPh₃)₄ |
Estimated data for this compound is based on the high reactivity of the C-I bond in Suzuki-Miyaura reactions, as supported by multiple sources.[3][4] The chloro-substituent is expected to have a lesser impact on the initial rate compared to the iodo-group. Data for other substrates is compiled from various sources for comparative purposes.[3][5][6]
Key Observations:
-
Dominance of the Carbon-Iodine Bond: The presence of the highly reactive iodine atom in this compound dictates its kinetic profile, leading to significantly faster reaction rates compared to its dichloro- and dibromo-analogs.
-
Catalyst Selection: While simple palladium catalysts like Pd(PPh₃)₄ are often sufficient for reactive aryl iodides, less reactive aryl chlorides typically necessitate more sophisticated and bulky electron-rich phosphine ligands (e.g., SPhos, XPhos) to facilitate the challenging oxidative addition step.[5][7]
-
Reaction Conditions: The enhanced reactivity of aryl iodides often allows for milder reaction conditions, including lower temperatures and shorter reaction times, as compared to their chloride and bromide counterparts.[4]
Experimental Protocols for Kinetic Analysis
Accurate kinetic analysis of Suzuki-Miyaura reactions is crucial for mechanistic understanding and process optimization. Below are detailed methodologies for monitoring reaction progress.
General Experimental Setup for Kinetic Monitoring
A representative experimental setup for monitoring the kinetics of a Suzuki-Miyaura cross-coupling reaction is as follows:
-
Reaction Assembly: A Schlenk flask or a similar reaction vessel is charged with the aryl halide (e.g., this compound, 1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: The vessel is sealed and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by several cycles of vacuum and backfilling.
-
Solvent Addition: Degassed solvent (e.g., a mixture of toluene and water, 4:1) is added via syringe.
-
Reaction Initiation and Monitoring: The reaction mixture is heated to the desired temperature in a preheated oil bath with vigorous stirring. Aliquots of the reaction mixture are withdrawn at specific time intervals using a syringe.
-
Sample Quenching and Analysis: Each aliquot is immediately quenched (e.g., with water or a saturated NH₄Cl solution), extracted with an organic solvent (e.g., ethyl acetate), and dried (e.g., over Na₂SO₄). The samples are then analyzed by a suitable chromatographic technique (GC or HPLC) to determine the concentration of reactants and products over time.
Analytical Techniques for Reaction Monitoring
Several analytical techniques can be employed for real-time or periodic monitoring of Suzuki-Miyaura reaction kinetics:
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These are the most common methods for quantitative analysis of reaction progress. By using an internal standard, the disappearance of starting materials and the appearance of the product can be accurately quantified over time.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹⁹F NMR (if applicable) can be used to monitor the reaction directly in the NMR tube. This technique provides valuable structural information and allows for the simultaneous observation of multiple species.
-
In-situ Infrared (IR) Spectroscopy: Real-time monitoring of the reaction can be achieved using an in-situ IR probe, which can track the concentration changes of key functional groups.
Visualizing Reaction Pathways and Workflows
Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.[2][9]
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 9. Yoneda Labs [yonedalabs.com]
Safety Operating Guide
Proper Disposal of Methyl 3-chloro-5-iodobenzoate: A Step-by-Step Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of Methyl 3-chloro-5-iodobenzoate
For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of this compound, ensuring compliance with safety regulations and promoting a secure laboratory environment.
This compound is a halogenated organic compound.[1] Its proper disposal is crucial to prevent environmental contamination and ensure workplace safety. The primary recommendation from safety data sheets is to dispose of the contents and container through an approved waste disposal plant.[2]
Hazard Profile and Classification
Before handling, it is essential to be aware of the hazards associated with this compound. This information is critical for risk assessment and the implementation of appropriate safety measures during the disposal process.
| Hazard Classification | Category | Description |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | Category 2 | Causes serious eye irritation. |
| Specific target organ toxicity (single exposure) | Category 3 | May cause respiratory irritation. |
This data is based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound.
Step 1: Personal Protective Equipment (PPE)
Ensure that appropriate personal protective equipment is worn at all times during the handling and disposal process. This includes:
-
Chemical-resistant gloves (e.g., nitrile rubber)
-
Safety goggles or a face shield
-
A laboratory coat
-
Closed-toe shoes
Step 2: Waste Segregation
Proper segregation of chemical waste is fundamental to safe disposal. This compound is a halogenated organic compound and must be segregated accordingly.
-
Do not mix with non-halogenated organic waste.
-
Do not mix with aqueous waste, acids, or bases.
-
Collect waste this compound in a designated, compatible container clearly labeled for "Halogenated Organic Waste."
Step 3: Waste Container and Labeling
The integrity and labeling of the waste container are critical for safety and compliance.
-
Container Selection : Use a clean, leak-proof container that is chemically compatible with this compound. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Labeling : The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound." The label should also include the date of accumulation and the specific hazards (e.g., "Irritant").
Step 4: Accumulation and Storage
Waste should be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).
-
Keep the waste container tightly sealed when not in use.
-
Store the container in a well-ventilated area, away from incompatible materials.
-
Ensure the storage area has secondary containment to control any potential spills.
Step 5: Engaging a Licensed Waste Disposal Contractor
The final and most critical step is the disposal of the waste through a licensed and approved hazardous waste disposal company.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.
-
Provide the EHS department or the disposal contractor with an accurate description of the waste, including its chemical composition and quantity.
-
Follow all institutional and regulatory procedures for the transfer of waste to the disposal contractor.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure working environment and the protection of our ecosystem. Always consult your institution's specific waste management policies and the relevant local, state, and federal regulations.
References
Personal protective equipment for handling Methyl 3-chloro-5-iodobenzoate
Essential Safety and Handling Guide for Methyl 3-chloro-5-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. The following information is critical for ensuring laboratory safety and minimizing risk during its use.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Due to these potential hazards, stringent adherence to Personal Protective Equipment (PPE) protocols is mandatory.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and vapors that can cause serious eye damage.[2] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant apron or lab coat, and closed-toe shoes. | Prevents skin contact, which can lead to irritation. Ensure gloves are appropriate for the specific solvent and breakthrough time. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used. | Minimizes inhalation of vapors, which can cause respiratory tract irritation.[1] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Work Area: All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[2]
-
Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible and have been recently tested.
-
Decontamination: Have appropriate spill cleanup materials readily available.
2. Handling the Chemical:
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above before handling the compound.
-
Weighing and Transfer:
-
Handle the solid material carefully to avoid generating dust.
-
Use a spatula or other appropriate tool for transfers.
-
If making a solution, add the solid to the solvent slowly to avoid splashing.
-
-
During Reaction:
-
Keep the sash of the fume hood as low as possible.
-
Continuously monitor the reaction for any unexpected changes.
-
3. Post-Handling and Cleanup:
-
Decontamination: Thoroughly decontaminate all surfaces, glassware, and equipment that have come into contact with the chemical. Use a suitable solvent (e.g., acetone) for initial rinsing, collecting the rinsate as hazardous waste.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the appropriate waste stream.
-
Hygiene: Wash hands thoroughly with soap and water after handling is complete.
Disposal Plan: Waste Management
1. Waste Segregation:
-
Halogenated Waste: All waste containing this compound, including contaminated solvents, solids, and disposable labware, must be segregated as halogenated organic waste.
-
Labeling: Waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (Irritant).
2. Container Management:
-
Container Type: Use chemically resistant containers that can be securely sealed.
-
Storage: Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.
3. Institutional Procedures:
-
Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste. Arrange for pickup by your institution's environmental health and safety department.
Experimental Workflow and Safety Procedures
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
